molecular formula C8H18ClNO2 B3089280 6-(Dimethylamino)hexanoic acid hydrochloride CAS No. 1191-27-1

6-(Dimethylamino)hexanoic acid hydrochloride

Cat. No.: B3089280
CAS No.: 1191-27-1
M. Wt: 195.69 g/mol
InChI Key: IPGSZJSXPSBSMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Dimethylamino)hexanoic acid hydrochloride ( 1191-27-1) is a chemical compound with the molecular formula C8H18ClNO2 and a molecular weight of 195.69 g/mol. It serves as a crucial synthetic precursor in advanced materials science, particularly in the development of novel anion exchange membranes (AEMs) for diffusion dialysis applications . Researchers utilize this compound to synthesize methyl 6-(dimethylamino) hexanoate (MDMH), a key functionalization agent that introduces quaternized nitrogen and carboxylate groups into polymer matrices such as brominated poly (2,6-dimethyl-1,4-phenylene oxide) (BPPO) . The incorporation of this precursor into membranes facilitates the selective transport of ions, significantly enhancing acid recovery efficiency from industrial wastewater streams containing mixtures like FeCl2/HCl . Its role is critical for improving key membrane performance metrics, including dialysis coefficient and separation factor, while maintaining high thermo-mechanical stability . This makes it an invaluable building block for researchers investigating sustainable separation technologies and ion exchange processes. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Properties

IUPAC Name

6-(dimethylamino)hexanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-9(2)7-5-3-4-6-8(10)11;/h3-7H2,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGSZJSXPSBSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1191-27-1
Record name Hexanoic acid, 6-(dimethylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1191-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

6-(Dimethylamino)hexanoic acid hydrochloride CAS 1072-09-9 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-(Dimethylamino)hexanoic Acid Hydrochloride (CAS 1072-09-9)

Authored by: A Senior Application Scientist

Foreword: Understanding the Utility of a Niche Molecule

In the vast landscape of chemical reagents used in pharmaceutical research and development, certain molecules, while not active pharmaceutical ingredients (APIs) themselves, serve as critical building blocks, linkers, or formulation excipients. 6-(Dimethylamino)hexanoic acid and its hydrochloride salt fall into this essential category. This guide provides a comprehensive technical overview of 6-(Dimethylamino)hexanoic acid hydrochloride, focusing on its properties, synthesis, applications, and handling. The information is curated for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound. It is important to note that the CAS number 1072-09-9 refers to the free base, 6-(Dimethylamino)hexanoic acid. The hydrochloride salt, the subject of this guide, is the acid-addition salt formed by reacting the tertiary amine with hydrochloric acid, a common practice to improve the stability and aqueous solubility of amine-containing compounds.[1]

Physicochemical and Structural Characteristics

6-(Dimethylamino)hexanoic acid hydrochloride is a derivative of caproic acid (hexanoic acid) featuring a dimethylamino group at the 6-position. The presence of both a carboxylic acid and a tertiary amine (protonated in the hydrochloride form) makes it an amino acid derivative with interesting surfactant-like properties.

Core Chemical Properties

A summary of the key computed and known properties is presented below. The data for the free base (CAS 1072-09-9) is included for reference.

PropertyValueSource
IUPAC Name 6-(dimethylamino)hexanoic acid hydrochloride-
CAS Number 1072-09-9 (for free base)PubChem[2]
Molecular Formula C₈H₁₈ClNO₂Calculated
Molecular Weight 195.69 g/mol Calculated
Appearance White to off-white powder or crystalsGeneric Supplier Data[3]
Molecular Formula (Free Base) C₈H₁₇NO₂PubChem[2]
Molecular Weight (Free Base) 159.23 g/mol PubChem[2]
XLogP3 (Free Base) -2.0PubChem[2]
Hydrogen Bond Donor Count 2PubChem[4]
Hydrogen Bond Acceptor Count 3PubChem[4]
Rotatable Bond Count 6PubChem[4]

Note: Experimental data such as melting point and specific solubility values for the hydrochloride salt are not consistently reported across public databases and may vary based on purity and crystalline form. Researchers should refer to the certificate of analysis for specific batches.

Structural Representation

Caption: Structure of 6-(Dimethylamino)hexanoic acid hydrochloride.

Synthesis and Purification Workflow

The synthesis of 6-(Dimethylamino)hexanoic acid hydrochloride is typically achieved through standard organic chemistry transformations. A common and reliable method involves the nucleophilic substitution of a 6-halo-hexanoic acid with dimethylamine, followed by salt formation.

Causality in Synthesis: Method Selection

The chosen synthetic route is predicated on efficiency and atom economy. Starting with 6-bromohexanoic acid provides a reactive electrophile at the 6-position. Dimethylamine serves as a potent and readily available nucleophile. The subsequent conversion to the hydrochloride salt is crucial for practical application; it transforms the often-oily or low-melting free base into a stable, crystalline solid that is easier to handle, weigh, and dissolve in aqueous media for formulation studies.[1]

Step-by-Step Synthesis Protocol

Reaction: 6-Bromohexanoic acid + Dimethylamine → 6-(Dimethylamino)hexanoic acid → 6-(Dimethylamino)hexanoic acid hydrochloride

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 6-bromohexanoic acid in a suitable solvent like acetonitrile or DMF.[5]

  • Nucleophilic Substitution: Add an excess (typically 2.2 to 3.0 equivalents) of dimethylamine (often as a solution in THF or ethanol) dropwise to the flask at room temperature. The excess amine serves both as the nucleophile and as a base to neutralize the HBr byproduct.

  • Reaction and Monitoring: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours (typically 12-24 hours).[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

  • Work-up and Isolation of Free Base: After cooling, the solvent is removed under reduced pressure. The residue is taken up in water, and the pH is adjusted to be slightly basic (pH 8-9) to ensure the carboxylic acid is deprotonated and the amine is in its free base form. The product can then be extracted with an organic solvent like dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the crude free base.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary, though for many applications, the crude material is carried directly to the salt formation step.

  • Hydrochloride Salt Formation: Dissolve the purified free base in a suitable solvent such as diethyl ether or ethyl acetate. Add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring.

  • Crystallization and Collection: The hydrochloride salt will typically precipitate as a white solid. The mixture is stirred in an ice bath to maximize precipitation. The solid is then collected by vacuum filtration, washed with cold solvent (e.g., diethyl ether), and dried under vacuum to yield the final product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Step 1: Nucleophilic Substitution cluster_workup Step 2: Isolation cluster_purification Step 3: Purification & Salt Formation A 6-Bromohexanoic Acid C Reaction Vessel (Acetonitrile, 50-60°C) A->C B Dimethylamine (xs) B->C D Solvent Removal C->D E Aqueous Workup & Extraction D->E F Crude Free Base E->F G Dissolve in Ether F->G H Add HCl Solution G->H I Precipitation & Filtration H->I J Final Product: Hydrochloride Salt I->J

Caption: Key stages in the synthesis of the target compound.

Applications in Research and Drug Development

The primary documented application of derivatives of 6-(dimethylamino)hexanoic acid is in the field of drug delivery, specifically as transdermal penetration enhancers.[6]

Transdermal Penetration Enhancement

The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the absorption of most therapeutic agents. Chemical penetration enhancers are compounds that reversibly disrupt this barrier, allowing for increased flux of a drug through the skin.

A study by Hrabálek et al. synthesized a series of alkyl esters of 6-(dimethylamino)hexanoic acid and evaluated their efficacy as penetration enhancers for the model drug theophylline using excised human skin.[6]

Key Findings:

  • All tested esters of 6-(dimethylamino)hexanoic acid significantly increased the penetration of theophylline through the skin.

  • A clear structure-activity relationship was observed: the penetration-enhancing effect was dependent on the length of the alkyl ester chain.

  • The most potent compound identified was undecyl 6-dimethylaminohexanoate, which produced an enhancement factor of 118.5 from a propylene glycol donor medium.[6]

Mechanism of Action (Hypothesized): The exact mechanism is not fully elucidated, but it is believed to involve the disruption of the highly ordered lipid lamellae within the stratum corneum. The amphiphilic nature of these molecules—with a polar head (the dimethylamino group) and a lipophilic tail (the hexanoate ester chain)—allows them to insert into the lipid bilayers, increasing their fluidity and creating pathways for the co-administered drug to permeate.

Conceptual Diagram of Penetration Enhancement

Penetration_Enhancement cluster_skin Skin Barrier (Stratum Corneum) cluster_delivery Enhanced Delivery SC Ordered Lipid Bilayers SC_disrupted Disrupted Lipid Bilayers Drug Drug Molecule Drug->SC Low Permeation Enhancer 6-(Dimethylamino)hexanoic Acid Derivative Enhancer->SC Interacts & Disrupts Viable_Epidermis Viable Epidermis / Systemic Circulation SC_disrupted->Viable_Epidermis Drug_penetrating Drug Molecule Drug_penetrating->SC_disrupted High Permeation

Sources

N,N-Dimethyl-6-aminohexanoic acid HCl chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the chemical structure, physicochemical properties, synthesis, and applications of N,N-Dimethyl-6-aminohexanoic acid and its hydrochloride salt.

Executive Summary

N,N-Dimethyl-6-aminohexanoic acid (CAS: 1072-09-9 for free acid) is a tertiary amine derivative of the antifibrinolytic agent ε-aminocaproic acid (EACA). Structurally, it consists of a six-carbon aliphatic chain terminated by a carboxylic acid at position 1 and a dimethylamino group at position 6.

In drug development, this molecule serves as a critical ionizable linker and surface modifier . Unlike its primary amine parent, the dimethylamino group introduces a fixed tertiary amine character, altering the pKa and lipophilicity profile (


). These properties are exploited in the design of prodrugs to enhance skin penetration and in the synthesis of zwitterionic polymers for antifouling coatings.

Chemical Identity & Structural Characterization[1][2][3]

The molecule exists in two primary forms: the free zwitterion and the hydrochloride salt. The HCl salt is preferred for storage and aqueous solubility in biological assays.

Nomenclature and Identifiers[1][2][4][5][6][7]
PropertyData
IUPAC Name 6-(Dimethylamino)hexanoic acid hydrochloride
Common Synonyms N,N-Dimethylaminocaproic acid HCl; 6-Dimethylamino-n-caproic acid
CAS Number (Free Acid) 1072-09-9
CAS Number (HCl Salt) Not widely listed; referenced as HCl salt of 1072-09-9
Molecular Formula (Free)

Molecular Formula (HCl)

SMILES CN(C)CCCCCC(=O)O.Cl
Molecular Weight Calculations

Precise molecular weight is critical for stoichiometry in conjugation reactions.

ComponentFormulaExact Mass (Da)Molar Mass ( g/mol )
Free Acid

159.1259159.23
HCl Salt

195.1026195.69

Note: When preparing stock solutions for biological assays, the salt correction factor is 1.23 (195.69 / 159.23).

Structural Visualization

The following diagram illustrates the chemical connectivity and the protonation state of the hydrochloride salt.

Caption: Connectivity of N,N-Dimethyl-6-aminohexanoic acid HCl. The tertiary amine is protonated, forming an ionic bond with the chloride counterion.

Physicochemical Properties[2][4][6][9][10]

Understanding the physicochemical behavior is essential for formulation and synthesis.

PropertyValue/DescriptionRelevance
Appearance White to off-white crystalline powderQuality control standard.
Melting Point 107–109 °C (Free Acid)Purity verification.
Solubility High in

, MeOH; Low in

, Hexane
The HCl salt is highly water-soluble due to ionic character.
pKa (Amine) ~9.8 - 10.2The amino group is positively charged at physiological pH (7.4).
pKa (Acid) ~4.4 - 4.8The carboxylic acid is deprotonated at physiological pH.
LogP ~0.8 (Estimated)More lipophilic than 6-aminocaproic acid due to methyl groups.

Synthesis Protocol: Eschweiler-Clarke Methylation

The most robust method to synthesize N,N-Dimethyl-6-aminohexanoic acid from the commercially available 6-aminocaproic acid is the Eschweiler-Clarke reaction . This reductive amination avoids quaternary ammonium salt formation.

Reaction Pathway


Step-by-Step Methodology

Reagents:

  • 6-Aminocaproic acid (1.0 eq)

  • Formaldehyde (37% aq. solution, 2.2 eq)

  • Formic acid (98%, 2.5 eq)

  • Hydrochloric acid (1M and conc.)

Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 6-aminocaproic acid in formic acid.

  • Addition: Cool the solution to 0°C. Add formaldehyde solution dropwise over 20 minutes.

    • Mechanism:[1][2][3][4] Formation of the imine followed by reduction by formate, releasing

      
      .
      
  • Reflux: Heat the mixture to reflux (approx. 100°C) for 8–12 hours. Evolution of

    
     gas will be observed.
    
  • Workup (Free Acid Isolation):

    • Concentrate the reaction mixture under reduced pressure to remove excess formic acid/formaldehyde.

    • Dissolve residue in minimal water and adjust pH to ~6.0 (isoelectric point) with NaOH.

    • Extract with organic solvent (e.g.,

      
      /Isopropanol 3:1) or purify via ion-exchange chromatography.
      
  • Conversion to HCl Salt:

    • Dissolve the purified free acid in ethanol.

    • Add 1.1 equivalents of concentrated HCl or bubble dry HCl gas.

    • Evaporate solvent or precipitate with diethyl ether to yield N,N-Dimethyl-6-aminohexanoic acid HCl .

Caption: Synthesis workflow via Eschweiler-Clarke methylation.

Analytical Validation

To validate the structure, Nuclear Magnetic Resonance (NMR) is the gold standard.

Expected 1H NMR Data (D2O or DMSO-d6)
  • 
     2.80 ppm (s, 6H):  The characteristic singlet of the two methyl groups attached to the nitrogen. In the HCl salt, this shifts downfield compared to the free base due to protonation.
    
  • 
     3.05 ppm (t, 2H):  Methylene protons adjacent to the nitrogen (
    
    
    
    ).
  • 
     2.25 ppm (t, 2H):  Methylene protons adjacent to the carbonyl (
    
    
    
    ).
  • 
     1.65 ppm (m, 2H):  Methylene protons at position 3 and 5.
    
  • 
     1.35 ppm (m, 2H):  Central methylene protons (position 4).
    
Mass Spectrometry (ESI-MS)
  • Positive Mode (

    
    ):  Peak at 160.1 m/z .
    
  • Fragmentation: Loss of dimethylamine or water may be observed depending on collision energy.

Applications in Drug Development[9][12]

Transdermal Penetration Enhancers

Esters of N,N-dimethyl-6-aminohexanoic acid have been identified as potent skin penetration enhancers. The tertiary amine headgroup interacts with the keratinocytes' lipid bilayer, while the alkyl chain disrupts packing, facilitating the transport of drugs like theophylline through the stratum corneum [1].

Prodrug Linkers

The molecule acts as a "spacer" in prodrug design. The dimethylamino group provides a handle for forming salts with anionic drugs, increasing solubility. Furthermore, the distance (6 carbons) between the amine and the acid is optimal for preventing steric hindrance during enzymatic cleavage of the linker.

Surface Modification (SAMs)

In biosensor development, this molecule is used to create zwitterionic-like surfaces. When attached to a surface (e.g., via amide bond formation with an amine-functionalized surface), the terminal dimethylamino group can be protonated to create a positive charge, useful for electrostatic binding of DNA or negatively charged proteins.

References

  • Hrabálek, A., Dolezal, P., Farsa, O., Sklubalová, Z., & Kunes, J. (2000). Esters of 6-dimethylaminohexanoic acid as skin penetration enhancers. Die Pharmazie, 55(10), 759–761.

  • PubChem.[5][6] (n.d.). 6-(dimethylamino)hexanoic acid (CID 14052847).[6] National Library of Medicine. Retrieved from [Link]

  • Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571–4587.

Sources

Difference between 6-aminohexanoic acid and 6-(dimethylamino)hexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide delineates the critical structural, synthetic, and functional divergences between 6-aminohexanoic acid (6-AHA) and its N-methylated derivative, 6-(dimethylamino)hexanoic acid . While they share a six-carbon aliphatic backbone, the substitution of the primary amine with a tertiary dimethylamine fundamentally alters their chemical reactivity, polymerization potential, and pharmacological profiles.

  • 6-Aminohexanoic Acid: A primary amine and zwitterion essential for Nylon-6 production and clinical antifibrinolytic therapy.

  • 6-(Dimethylamino)hexanoic Acid: A tertiary amine and amphiphilic intermediate used as a polymerization chain terminator, cationic surfactant precursor, and chemical probe, lacking the specific hydrogen-bonding capability required for polyamide formation or high-affinity plasminogen binding.

Part 1: Physicochemical Divergence

The defining difference lies in the amine terminus. 6-AHA possesses a primary amine (


), capable of donating two hydrogen bonds and accepting one. The dimethyl variant possesses a tertiary amine (

), which can only accept hydrogen bonds and introduces significant steric bulk.
Comparative Properties Table
Feature6-Aminohexanoic Acid6-(Dimethylamino)hexanoic Acid
IUPAC Name 6-aminohexanoic acid6-(dimethylamino)hexanoic acid
Common Name

-Aminocaproic Acid (EACA)
N,N-Dimethyl-6-aminohexanoic acid
CAS Number 60-32-21072-09-9
Molecular Weight 131.17 g/mol 159.23 g/mol
Structure


Amine Type Primary (

)
Tertiary (

)
pKa (Amine) ~10.75 (Strong Base)~9.8 (Weaker Base due to sterics/solvation)
pKa (Acid) ~4.4~4.6
Solubility High in water (Zwitterionic)High in water; increased lipophilicity
H-Bond Capability Donor & AcceptorAcceptor Only (Amine side)
Structural Impact on Zwitterionic Behavior

Both molecules exist as zwitterions in neutral aqueous solution. However, the hydrophobic hydration shell surrounding the dimethyl groups in the tertiary amine disrupts the structured water network typically seen around the primary ammonium group of 6-AHA. This increases the logP (partition coefficient) of the dimethyl variant, making it more permeable to lipid membranes but less capable of tight crystalline packing.

Part 2: Synthetic Pathways & Polymerization Logic

The synthesis and utility of these molecules diverge at the precursor stage. 6-AHA is the hydrolytic product of Caprolactam, whereas the dimethyl variant requires reductive alkylation.

Synthesis & Polymerization Workflow

The following diagram illustrates the divergent synthetic origins and the "Dead End" polymerization nature of the dimethyl variant.

SynthesisPathways Caprolactam Caprolactam (Cyclic Amide) Hydrolysis Hydrolysis (Ring Opening) Caprolactam->Hydrolysis AHA 6-Aminohexanoic Acid (Primary Amine) Hydrolysis->AHA Polymerization Polycondensation (-H2O) AHA->Polymerization Methylation Eschweiler-Clarke Methylation (HCHO, HCOOH) AHA->Methylation Nylon6 Nylon-6 Polymer [-(CH2)5-CO-NH-]n Polymerization->Nylon6 Linear Growth DMAHA 6-(Dimethylamino) hexanoic Acid (Tertiary Amine) Methylation->DMAHA Terminator Chain Termination (Cannot form Amide) DMAHA->Terminator No Proton on N for Amide Bond

Figure 1: Synthetic divergence showing 6-AHA as a Nylon-6 precursor versus the dimethyl variant as a polymerization dead-end.

Mechanistic Insight: Why 6-(Dimethylamino)hexanoic Acid Cannot Form Nylon

Nylon-6 formation relies on the condensation reaction between the amine of one monomer and the carboxylic acid of another:



This reaction requires the loss of a proton from the nitrogen. The tertiary amine in 6-(dimethylamino)hexanoic acid (

) has no proton to lose. Consequently, it cannot propagate the polymer chain. If added to a Nylon-6 reaction mixture, it acts as a chain terminator , capping the carboxyl ends of the polymer and controlling molecular weight.

Part 3: Biological Interface & Pharmacology

In drug development, 6-AHA is a critical antifibrinolytic agent (Amicar). Its efficacy is strictly tied to its structural mimicry of Lysine. The dimethyl variant fails this mimicry due to steric hindrance.

Mechanism of Action: The "Lysine Analog" Hypothesis

Plasminogen contains "Kringle domains" that specifically bind to Lysine residues on fibrin clots.[1] This binding is necessary for Plasminogen to be activated into Plasmin (which dissolves clots).[2]

  • 6-AHA: Mimics the side chain of Lysine.[1] It fits perfectly into the Kringle domain pocket, blocking Plasminogen from binding to fibrin.[1] Result: Clot is stabilized.

  • Dimethyl Variant: The two methyl groups on the nitrogen add significant volume (Steric Bulk). The Kringle domain binding pocket is sterically restricted and relies on ionic pairing with a primary ammonium group. The dimethyl group prevents deep insertion into the pocket.

Pharmacology Kringle Plasminogen Kringle Domain (Target) Lysine L-Lysine (Natural Ligand) Kringle->Lysine Native Interaction NoBinding Steric Clash (Low/No Affinity) Kringle->NoBinding Binding High Affinity Binding (Ionic + Steric Fit) Lysine->Binding AHA 6-Aminohexanoic Acid (Drug: Amicar) AHA->Binding Mimicry DMAHA 6-(Dimethylamino) hexanoic Acid DMAHA->NoBinding Methyl Bulk Effect1 Inhibits Fibrinolysis (Stops Bleeding) Binding->Effect1 Effect2 Inactive as Antifibrinolytic NoBinding->Effect2

Figure 2: Pharmacological exclusion. The dimethyl variant's steric bulk prevents the 'Lock and Key' interaction required for antifibrinolytic activity.

Part 4: Analytical Methodologies

Distinguishing these two compounds in a mixture requires specific chromatographic conditions due to their differing hydrophobicity and basicity.

HPLC Separation Protocol

Objective: Separate 6-AHA and 6-(dimethylamino)hexanoic acid. Challenge: Both are polar and lack strong UV chromophores (only carboxyl end absorption at ~210nm).

Recommended Method: HILIC (Hydrophilic Interaction Liquid Chromatography)

  • Column: Zwitterionic HILIC or Amide-HILIC (e.g., TSKgel Amide-80).

  • Mobile Phase: Acetonitrile:Water (70:30) with 10mM Ammonium Acetate (pH 6.5).

  • Rationale:

    • 6-AHA: More polar, will retain longer on the HILIC column due to strong water layer interaction.

    • Dimethyl Variant: More hydrophobic (methyl groups), will elute earlier than 6-AHA in HILIC mode (or later in Reversed-Phase C18).

  • Detection:

    • UV: 210 nm (Low sensitivity).

    • MS (Preferred): ESI Positive Mode.

      • 6-AHA

        
        .
        
      • Dimethyl

        
        .
        
Self-Validating Identification (NMR)

If you have a pure sample and need to identify which variant it is:

  • Run

    
    -NMR in 
    
    
    
    .
  • Check for Singlet at ~2.8 ppm:

    • Present (Integral 6H): Confirms 6-(dimethylamino)hexanoic acid.

    • Absent: Confirms 6-aminohexanoic acid (protons on primary amine exchange with

      
       and are not seen as a sharp singlet).
      

References

  • PubChem. (n.d.). Aminocaproic Acid (Compound).[3][1][4][5][6] National Library of Medicine. Retrieved from [Link]

  • DrugBank. (n.d.). Aminocaproic Acid: Uses, Interactions, Mechanism of Action. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link][7]

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier - 6-aminohexanoic acid. Retrieved from [Link]

Sources

Technical Guide: Solubility and Handling of 6-(Dimethylamino)hexanoic Acid Hydrochloride

[1]

Executive Summary

6-(Dimethylamino)hexanoic acid hydrochloride (often abbreviated as 6-DMAHA[1][2]·HCl ) is a bifunctional linker and intermediate used in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and drug conjugates.[1][2] Structurally, it consists of a lipophilic hexyl chain terminated by a carboxylic acid and a tertiary dimethylamine, stabilized as a hydrochloride salt.[1][2]

Solubility Verdict:

  • Water: Highly Soluble (>50 mg/mL).[2] The ionic nature of the hydrochloride salt and the zwitterionic potential of the amino acid backbone drive excellent aqueous solubility.[1][2]

  • DMSO: Soluble (Typically 20–50 mg/mL).[2] Suitable for preparing concentrated stock solutions for biological assays.[1][2]

  • Organic Solvents: Limited solubility in non-polar solvents (e.g., hexane, diethyl ether); moderate solubility in alcohols (methanol, ethanol).[1][2]

Physicochemical Profile

Understanding the structural basis of solubility is critical for predicting behavior in complex media.[2]

PropertyData / EstimateBasis
Chemical Structure

Linear alkyl chain with polar termini.[1][2]
Molecular Weight ~195.7 g/mol 159.23 (Free Base) + 36.46 (HCl).[1][2]
Physical Form White to off-white crystalline solidSalt formation lattice.[2]
pKa (Acid) ~4.8 (Carboxylic acid)Typical for aliphatic carboxylic acids.[1][2]
pKa (Base) ~10.0 (Tertiary amine)Typical for trialkylamines.[1][2]
Hygroscopicity Moderate to HighHCl salts of amino acids are prone to absorbing atmospheric moisture.[2]
Structural Homology & Solubility Extrapolation

Direct experimental solubility values for the dimethyl variant are less commonly published than for its parent, 6-aminohexanoic acid (EACA) .[1][2] However, the methylation of the amine does not significantly compromise the salt's solubility in polar solvents.[1][2]

  • Reference Point: 6-Aminohexanoic acid (EACA) is soluble in water at ~330 mg/mL.[1][2]

  • Effect of Methylation: Adding two methyl groups increases lipophilicity slightly but the hydrochloride salt form maintains high water solubility via ion-dipole interactions.[2]

Solubility in Water[1][3][4][5]

Mechanism of Dissolution

In aqueous environments, 6-DMAHA[1]·HCl dissociates into the chloride anion (

1212
  • pH Behavior: In unbuffered water, the solution will be slightly acidic (pH ~4.0–5.[1][2]5) due to the hydrolysis of the hydrochloride salt.[1][2]

Protocol A: Preparation of Aqueous Stock (50 mg/mL)

Objective: Create a stable, verified aqueous stock solution.

  • Weighing: Accurately weigh 500 mg of 6-DMAHA·HCl into a sterile 15 mL conical tube.

    • Note: If the powder appears clumpy, it may have absorbed moisture.[1][2] Weigh quickly to avoid error.

  • Solvent Addition: Add 8.0 mL of ultrapure water (Milli-Q or equivalent).

  • Dissolution: Vortex vigorously for 30–60 seconds. The solid should dissolve rapidly to form a clear, colorless solution.[1][2]

    • Troubleshooting: If particles remain, sonicate for 2 minutes at room temperature.[1][2]

  • Volume Adjustment: Add water to bring the final volume to 10.0 mL .

  • Sterilization (Optional): Filter through a 0.22 µm PES (Polyethersulfone) syringe filter if using for cell culture.[1][2]

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Solubility in DMSO (Dimethyl Sulfoxide)

Mechanism of Dissolution

DMSO is a polar aprotic solvent that solvates cations well but anions poorly.[2] While the chloride ion is less stabilized in DMSO than in water, the organic "tail" of the hexanoic acid facilitates dissolution.[1][2]

Protocol B: Preparation of DMSO Stock (100 mM)

Objective: Prepare a stock for biological screening (e.g., High-Throughput Screening).

  • Calculation:

    • Target Concentration: 100 mM (0.1 M).

    • MW: 195.7 g/mol .[2]

    • Required Mass for 1 mL: 19.57 mg.[2]

  • Weighing: Weigh ~20 mg of compound into a chemically resistant vial (glass or polypropylene). Record exact mass.

  • Solvent Calculation: Calculate the volume of DMSO required:

    
    [1][2]
    
  • Dissolution: Add the calculated volume of anhydrous DMSO (Grade

    
     99.9%).
    
  • Mixing: Vortex until fully dissolved.

    • Observation: Dissolution may be slower than in water.[2] Gentle warming (37°C) is permissible if kinetic solubility is slow.[1][2]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for solvent selection and handling based on the intended application.

SolubilityWorkflowStartStart: 6-DMAHA·HCl SolidCheckAppDetermine ApplicationStart->CheckAppBioAssayBiological Assay(Cell/Enzyme)CheckApp->BioAssayChemSynthChemical Synthesis(Linker/Conjugation)CheckApp->ChemSynthWaterPathDissolve in Water/Buffer(Preferred)BioAssay->WaterPathLow Conc (<10mM)DMSOPathDissolve in DMSO(If high conc. required)BioAssay->DMSOPathStock (>10mM)ChemSynth->WaterPathAqueous ConjugationOrgPathDissolve in DMF/DCM(For coupling)ChemSynth->OrgPathAmide CouplingCheckSolCheck Solubility LimitWaterPath->CheckSolDMSOPath->CheckSolOrgPath->CheckSolSuccessProceed to ExperimentCheckSol->SuccessClear SolutionSonicateSonicate / Warm (37°C)CheckSol->SonicatePrecipitate?Sonicate->Success

Caption: Decision matrix for solvent selection based on experimental requirements (Biological vs. Chemical).

Comparative Analysis & Best Practices

Solvent Compatibility Table[1][2]
SolventSolubility RatingPrimary Use CaseNotes
Water Excellent (+++++)Buffers, Cell MediapH adjustment may be needed for sensitive assays.[1][2]
DMSO Good (++++)Compound LibrariesFreezing point is 18.5°C; keep at RT during use.[2]
Methanol Good (+++)Synthesis, PurificationGood for recrystallization.[1][2]
DCM Poor (+)SynthesisFree base is soluble; HCl salt is not.[2]
Hexane Insoluble (-)WashingUsed to remove non-polar impurities.[2]
Critical Handling Notes
  • Free Base Conversion: If your application requires solubility in non-polar organic solvents (DCM, Chloroform), you must convert the salt to the free base.[1][2]

    • Protocol: Dissolve salt in minimal water

      
       Adjust pH to ~11 with NaOH 
      
      
      Extract with DCM
      
      
      Dry over
      
      
      .
  • Hygroscopicity: The HCl salt will absorb water from the air.[2] Always close the container immediately after use.[1][2] If the powder becomes sticky, dry it in a vacuum desiccator over

    
     before weighing.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14052847, 6-(Dimethylamino)hexanoic acid. Retrieved from [Link]

  • O'Neil, M.J.[1][2] (Ed.).[1][2] (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.).[1][2] RSC Publishing.[2] (Reference for homologous amino acid solubility).

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin. Retrieved from [Link][1][3]

An In-depth Technical Guide to 6-(Methylamino)hexanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Chemical and Physical Identity

6-(Methylamino)hexanoic acid hydrochloride is a derivative of hexanoic acid, featuring a methylamino group at the 6-position. As a hydrochloride salt, it exhibits increased water solubility and stability compared to its free base form. This compound is typically supplied as a white to off-white powder or crystalline solid.[1] Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 121912-30-9[2]
Molecular Formula C7H16ClNO2[1]
Molecular Weight 181.66 g/mol [3]
Physical Form Powder or crystals[1]
Melting Point 66-67 °C[2]
Storage Temperature Room temperature, in a dry, sealed container[1]
Canonical SMILES C(CCCC(=O)O)NC.Cl[2]
InChIKey AILMWCOKRFHBHG-UHFFFAOYSA-N[1][2]

Section 2: Hazard Identification and Analysis

This compound is classified as a hazardous substance, primarily due to its irritant properties and potential for harm if ingested.[1][4] The hydrochloride salt of an amino acid can exhibit acidic properties, which, coupled with the alkyl amine structure, contributes to its irritant nature.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[4]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[1][4]

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[1][4]

Signal Word: Warning[1]

GHS Pictogram: [1]

The causality behind these classifications stems from the compound's chemical nature. As a hydrochloride salt, it can release hydrochloric acid upon dissolution, contributing to its irritant effects on skin, eyes, and mucous membranes. The amino acid moiety itself, while generally of low toxicity, can cause irritation, particularly in a concentrated, powdered form that can be easily inhaled or come into contact with moist tissues.

Section 3: Safe Handling and Engineering Controls

Given the irritant nature of 6-(methylamino)hexanoic acid hydrochloride, a systematic approach to handling is essential to minimize exposure. The following workflow outlines the necessary precautions.

Workflow for Safe Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Identify Hazards Verify Hood Function Verify Hood Function Gather PPE->Verify Hood Function Prepare Workspace Weighing Weighing Verify Hood Function->Weighing Begin Work Dissolution Dissolution Weighing->Dissolution In Fume Hood Transfer Transfer Dissolution->Transfer Use Appropriate Glassware Decontaminate Decontaminate Transfer->Decontaminate After Use Dispose Waste Dispose Waste Decontaminate->Dispose Waste Follow Protocols Wash Hands Wash Hands Dispose Waste->Wash Hands Final Step Emergency Response Protocol Spill or Exposure Spill or Exposure Assess Situation Assess Situation Spill or Exposure->Assess Situation Skin Contact Skin Contact Spill or Exposure->Skin Contact Exposure Eye Contact Eye Contact Spill or Exposure->Eye Contact Exposure Inhalation Inhalation Spill or Exposure->Inhalation Exposure Ingestion Ingestion Spill or Exposure->Ingestion Exposure Decontaminate Spill Decontaminate Spill Spill or Exposure->Decontaminate Spill Spill Evacuate Area Evacuate Area Assess Situation->Evacuate Area If Large Spill or Uncontrolled Release Alert Supervisor Alert Supervisor Assess Situation->Alert Supervisor Remove Clothing\nFlush with Water (15 min) Remove Clothing Flush with Water (15 min) Skin Contact->Remove Clothing\nFlush with Water (15 min) Flush with Water (15 min)\nRemove Lenses Flush with Water (15 min) Remove Lenses Eye Contact->Flush with Water (15 min)\nRemove Lenses Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Rinse Mouth\nDo NOT Induce Vomiting Rinse Mouth Do NOT Induce Vomiting Ingestion->Rinse Mouth\nDo NOT Induce Vomiting Use Absorbent Material\nDispose as Hazardous Waste Use Absorbent Material Dispose as Hazardous Waste Decontaminate Spill->Use Absorbent Material\nDispose as Hazardous Waste Seek Medical Attention Seek Medical Attention Remove Clothing\nFlush with Water (15 min)->Seek Medical Attention Flush with Water (15 min)\nRemove Lenses->Seek Medical Attention Move to Fresh Air->Seek Medical Attention Rinse Mouth\nDo NOT Induce Vomiting->Seek Medical Attention

Caption: A flowchart outlining immediate actions for various emergency scenarios.

Detailed Emergency Protocols:

  • In Case of Skin Contact: Immediately remove all contaminated clothing. [4]Flush the affected area with copious amounts of water for at least 15 minutes. [5]If skin irritation persists, seek medical attention.

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [4]Remove contact lenses if present and easy to do. [4]Seek immediate medical attention.

  • In Case of Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. [4]If the person feels unwell, seek medical advice.

  • In Case of Ingestion: Rinse the mouth with water. [4]Do NOT induce vomiting. [4]Immediately call a poison center or doctor. [4]* In Case of a Spill:

    • Evacuate non-essential personnel from the area.

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

    • Carefully sweep or scoop up the absorbed material and place it into a sealed container for hazardous waste disposal. [4] 5. Clean the spill area thoroughly with soap and water.

Section 6: Toxicological Information and Ecological Impact

Toxicological Summary:

  • Acute Effects: As indicated by the GHS classifications, the primary acute effects are irritation to the skin, eyes, and respiratory tract upon contact or inhalation. [4]Ingestion is expected to be harmful. [4]* Chronic Effects: No information is available regarding the long-term or chronic effects of exposure to this compound.

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin.

The lack of specific data necessitates a cautious approach, treating the compound as potentially hazardous with unknown long-term effects. The principles of As Low As Reasonably Practicable (ALARP) should be applied to minimize all routes of exposure.

Ecological Information:

Specific data on the environmental fate and ecotoxicity of this compound are not available. It is expected to be water-soluble and, without evidence to the contrary, should be prevented from entering drains and waterways. [4]

Section 7: Disposal Considerations

All waste containing 6-(methylamino)hexanoic acid hydrochloride should be treated as hazardous chemical waste.

  • Disposal Method: Dispose of the compound and any contaminated materials (e.g., absorbent pads, gloves) in a sealed, properly labeled container. [4]Disposal must be carried out by a licensed professional waste disposal service in accordance with all local, state, and federal regulations. [6]

References

  • 6-(Methylamino)hexanoic acid hydrochloride. CAS Common Chemistry. (n.d.). Retrieved from [Link]

  • What to do in a chemical emergency. GOV.UK. (2024, October 10). Retrieved from [Link]

  • General Use SOP for Irritants. University of California, Santa Cruz. (2013, April 23). Retrieved from [Link]

  • First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention. (n.d.). Retrieved from [Link]

  • Standard Operating Procedure: Hydrochloric Acid. University of California, Irvine Environmental Health & Safety. (n.d.). Retrieved from [Link]

  • Chemical Emergency. Ready.gov. (n.d.). Retrieved from [Link]

  • Chemical Disaster Preparedness for Hospitals and Emergency Departments. National Institutes of Health. (n.d.). Retrieved from [Link]

  • 6-(METHYLAMINO)HEXANOIC ACID HYDROCHLORIDE. Global Substance Registration System. (n.d.). Retrieved from [Link]

  • Gordon, D. J., et al. (2005). N-Methylated Peptide Inhibitors of β-Amyloid Aggregation and Toxicity. Optimization of the Inhibitor Structure. Biochemistry, 44(35), 11727–11735. [Link]

  • Cruz, M., et al. (2004). Inhibition of beta-amyloid toxicity by short peptides containing N-methyl amino acids. Journal of Peptide Research, 63(3), 324-328. [Link]

  • 6-(Methylamino)hexanoic acid hydrochloride. Sigma-Aldrich China. (n.d.). Retrieved from [Link]

  • Amijee, H., et al. (2007). N-methylated peptide inhibitors of β-amyloid aggregation and toxicity. Life Sciences 2007. [Link]

  • Amijee, H., et al. (2007). N-methylated peptide inhibitors of β-amyloid aggregation and toxicity. Life Sciences 2007. [Link]

  • Safety Data Sheet for Fmoc-Lys(Me)3-OH Cl. AAPPTec. (n.d.). Retrieved from [Link]

  • 6-(Methylamino)hexanoic acid. PubChem. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet. Biotage. (n.d.). Retrieved from [Link]

  • Methyl 6-aminohexanoate hydrochloride. PubChem. (n.d.). Retrieved from [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill. (n.d.). Retrieved from [Link]

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. (2025, May 26). Retrieved from [Link]

  • Amino Acid Standard - Safety Data Sheet. Agilent. (n.d.). Retrieved from [Link]

  • Safety Data Sheet. Rust-Oleum. (2018, September 20). Retrieved from [Link]

  • Safety Data Sheet MARKETGUARD 30. Ecolab. (n.d.). Retrieved from [Link]

  • Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Lab Safety Services. (2024, September 6). Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(8), e23110. [Link]

Sources

A Comprehensive Technical Guide to the Melting Point and Thermal Stability of 6-(Dimethylamino)hexanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the analytical methodologies required to characterize the melting point and thermal stability of 6-(Dimethylamino)hexanoic acid hydrochloride. In the dynamic landscape of pharmaceutical development, a thorough understanding of a compound's physicochemical properties is paramount for ensuring drug product quality, safety, and efficacy. This document, authored from the perspective of a Senior Application Scientist, moves beyond a simple recitation of facts to deliver a foundational understanding of why and how specific thermal analysis techniques are employed. While specific experimental data for 6-(Dimethylamino)hexanoic acid hydrochloride is not extensively available in the public domain, this guide furnishes the necessary theoretical framework and practical protocols to empower researchers to conduct these critical assessments.

Introduction: The Significance of Thermal Properties in Drug Development

6-(Dimethylamino)hexanoic acid hydrochloride is a molecule of interest within the broader class of amino acid derivatives, which are fundamental building blocks in numerous pharmaceutical and biotechnological applications. The hydrochloride salt form is often utilized to enhance solubility and stability. However, the introduction of the salt can also significantly influence its thermal behavior.

The melting point of an active pharmaceutical ingredient (API) is a critical quality attribute. It provides a preliminary indication of purity and is a key parameter in formulation development, particularly for solid dosage forms. Beyond a simple phase transition, the thermal stability profile, as determined by techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), reveals the temperature thresholds at which the compound begins to degrade. This information is indispensable for:

  • Establishing appropriate storage conditions: Ensuring the long-term stability and shelf-life of the drug substance and product.

  • Guiding formulation strategies: Selecting compatible excipients and manufacturing processes that will not compromise the API's integrity.[1][2]

  • Predicting potential degradation pathways: Understanding the decomposition mechanism can aid in the development of stable formulations and analytical methods for degradation products.

This guide will provide a robust framework for determining these crucial thermal characteristics for 6-(Dimethylamino)hexanoic acid hydrochloride, or any similar compound, with a focus on experimental design, data interpretation, and the underlying scientific principles.

Physicochemical Properties of 6-(Dimethylamino)hexanoic Acid Hydrochloride

PropertyValueSource
Molecular Formula C8H18ClNO2Inferred from structure
Molecular Weight 195.69 g/mol Inferred from structure
CAS Number 1191-27-1BLD Pharm

Determination of Melting Point: More Than Just a Number

The melting of a crystalline solid is an endothermic process where the substance transitions from an ordered crystalline lattice to a disordered liquid state. For a pure, crystalline compound, this transition occurs at a sharp, well-defined temperature. However, for many pharmaceutical compounds, including amino acid hydrochlorides, the process can be more complex, often involving decomposition.[3][4]

Recommended Methodology: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the gold-standard technique for determining the melting point of pharmaceutical materials.[1] It measures the difference in heat flow between a sample and a reference as a function of temperature. An endothermic event, such as melting, results in a detectable peak on the DSC thermogram.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium) according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 2-5 mg of 6-(Dimethylamino)hexanoic acid hydrochloride into a clean, non-reactive DSC pan (e.g., aluminum). Crimp the pan with a lid. A pierced lid may be used to allow for the escape of any evolved gases during heating.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled heating rate, typically 10 °C/min, to a final temperature significantly above the expected melting point (e.g., 250 °C).[5]

    • Maintain a constant flow of an inert purge gas, such as nitrogen, over the sample to prevent oxidative degradation.

  • Data Analysis: The resulting thermogram will display heat flow as a function of temperature. The melting event is characterized by an endothermic peak. The onset temperature of this peak is typically reported as the melting point.

Figure 1: A generalized workflow for determining the melting point of 6-(Dimethylamino)hexanoic acid hydrochloride using DSC.

The shape and characteristics of the melting endotherm provide valuable information beyond the melting point itself:

  • Sharp, Symmetrical Peak: Indicative of a highly pure, crystalline material.

  • Broad or Asymmetric Peak: May suggest the presence of impurities, multiple crystal forms (polymorphism), or simultaneous decomposition.[5]

  • Exothermic Events: An exothermic peak following the melting endotherm strongly suggests that the compound is decomposing.

Given that many amino acids and their salts decompose at or near their melting point, it is crucial to look for evidence of degradation.[4][6]

Assessing Thermal Stability: Beyond the Melting Point

Thermal stability refers to the ability of a substance to resist decomposition at elevated temperatures.[2] For a pharmaceutical compound, understanding its thermal stability is critical for predicting its shelf-life and for identifying safe manufacturing and storage conditions.

Key Technique: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a powerful technique for assessing thermal stability. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A loss of mass indicates that the sample is decomposing or losing volatile components.

  • Instrument Calibration: Ensure the TGA is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh a slightly larger sample than for DSC (e.g., 5-10 mg) into a TGA pan (e.g., platinum or ceramic).

  • Temperature Program:

    • Equilibrate the sample at an initial temperature (e.g., 25 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature where complete decomposition is expected (e.g., 600 °C).

    • Maintain a constant flow of an inert purge gas (e.g., nitrogen) to prevent oxidation.

  • Data Analysis: The TGA curve plots the percentage of initial mass remaining against temperature. The onset temperature of mass loss is a key indicator of the beginning of thermal decomposition.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation Start Start Weigh Weigh 5-10 mg of Sample Start->Weigh Pan Place in TGA Pan Weigh->Pan Load Load Sample into TGA Pan->Load Program Run Temperature Program (e.g., 10°C/min under N2) Load->Program TGACurve Generate TGA Curve Program->TGACurve Analyze Analyze Mass Loss Steps TGACurve->Analyze DecompositionTemp Determine Onset of Decomposition Analyze->DecompositionTemp

Figure 2: A systematic workflow for evaluating the thermal stability of 6-(Dimethylamino)hexanoic acid hydrochloride using TGA.

The TGA curve provides a wealth of information about the decomposition process:

  • Single-Step Decomposition: A single, sharp drop in mass suggests a relatively simple decomposition mechanism.

  • Multi-Step Decomposition: Multiple mass loss steps at different temperatures indicate a more complex decomposition pathway, where different parts of the molecule break down at different temperatures. For 6-(Dimethylamino)hexanoic acid hydrochloride, one might anticipate initial loss of HCl, followed by decomposition of the organic backbone.

  • Mass Loss at Low Temperatures (e.g., < 150 °C): This often corresponds to the loss of residual solvent or water.

  • Correlation with DSC: By comparing the TGA and DSC data, one can determine if the endothermic event observed in the DSC is solely due to melting or if it is accompanied by decomposition (mass loss in the TGA at the same temperature).

Integrated Thermal Analysis: The Power of Combining DSC and TGA

To obtain a comprehensive understanding of the thermal behavior of 6-(Dimethylamino)hexanoic acid hydrochloride, it is essential to analyze the data from both DSC and TGA in a complementary manner.

  • Melting without Decomposition: A sharp endotherm in the DSC with no corresponding mass loss in the TGA at that temperature indicates a true melting event.

  • Melting with Decomposition: A sharp or broad endotherm in the DSC that coincides with a mass loss in the TGA signifies that the compound decomposes upon melting. This is a common observation for amino acids.[3][4]

  • Decomposition without Melting: A mass loss in the TGA without a corresponding endothermic melting peak in the DSC suggests that the compound decomposes from the solid state before it has a chance to melt.

Conclusion: A Pathway to Comprehensive Thermal Characterization

While a specific melting point and detailed thermal stability profile for 6-(Dimethylamino)hexanoic acid hydrochloride are not readily found in publicly available literature, this guide provides the necessary scientific framework and experimental protocols for their determination. By employing Differential Scanning Calorimetry and Thermogravimetric Analysis, researchers and drug development professionals can generate the critical data needed to support formulation development, establish appropriate storage conditions, and ensure the overall quality and stability of drug products containing this compound. The principles and methodologies outlined herein are not only applicable to 6-(Dimethylamino)hexanoic acid hydrochloride but also serve as a valuable resource for the thermal analysis of a wide range of pharmaceutical compounds.

References

  • Bremner, J.M. (1950). Alkaline Decomposition of Amino-acids. Nature, 165, 367. [Link]

  • Ciechańska, D., et al. (2005). Relation between chemical structure of amino acids and their thermal decomposition: Analysis of the data by principal component analysis. Journal of Thermal Analysis and Calorimetry, 82, 307–313. [Link]

  • Shchukina, E.M., et al. (2023). Heat Capacities of L-Cysteine, L-Serine, L-Threonine, L-Lysine, and L-Methionine. Molecules, 28(2), 543. [Link]

  • Weiss, M., et al. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. bioRxiv. [Link]

  • Bremner, J.M. (1950). Alkaline Decomposition of Amino-acids. SciSpace. [Link]

  • Drug Discovery News. (n.d.). Turning up the heat: thermal analysis for biotherapeutics. [Link]

  • Hrabálek, A., et al. (2000). Esters of 6-dimethylaminohexanoic acid as skin penetration enhancers. Pharmazie, 55(10), 759-61. [Link]

  • ResolveMass. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications. [Link]

  • PubChem. (n.d.). 6-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methylamino]-2-aminohexanoic acid. [Link]

  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials with Modulated DSC™. [Link]

  • Mettler Toledo. (n.d.). Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. [Link]

  • Axios Research. (n.d.). 4-Ethyl-6-(methylamino)hexanoic acid hydrochloride. [Link]

  • Pande, P., & Pande, V. (2014). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Indian Academy of Oral Medicine and Radiology, 26(3), 305-312. [Link]

  • Gackowska, A., et al. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Molecules, 29(2), 299. [Link]

  • PubChem. (n.d.). 6-(6-Aminohexanamido)hexanoic acid. [Link]

  • Klingberg, J., et al. (2018). Evaluating the Use of Differential Scanning Calorimetry for the Analysis of Illicit Substances and Their Adulterants. Journal of Forensic Investigation, 6(1), 8. [Link]

  • Szymańska, E., et al. (2013). Application of Differential Scanning Calorimetry in Evaluation of Solid State Interactions in Tablets Containing Acetaminophen. Current Issues in Pharmacy and Medical Sciences, 26(3), 305-312. [Link]

  • California Department of Pesticide Regulation. (2005). current tga voc method. [Link]

  • López-García, J., et al. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers, 11(12), 2090. [Link]

  • American Regent. (2019). Aminocaproic Acid Injection, USP. [Link]

Sources

The Identity Matrix: A Technical Guide to 6-Dimethylaminohexanoic Acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synonyms for 6-dimethylaminohexanoic acid HCl in chemical literature Content Type: In-depth Technical Guide

Introduction: The Precision of Nomenclature

In the high-stakes environment of drug development and polymer synthesis, ambiguity is a liability. 6-Dimethylaminohexanoic acid hydrochloride—a structural analog of the antifibrinolytic agent


-aminocaproic acid—often suffers from a fragmented identity in chemical literature. It appears under various trivial names, semi-systematic descriptors, and catalog codes, complicating the procurement and patent search processes.

This guide is designed for senior researchers and process chemists. It moves beyond simple synonym listing to establish a self-validating identity Framework for this compound, ensuring that whether you are synthesizing a PROTAC linker or a cationic lipid for RNA delivery, you are working with the exact molecular entity required.

The Nomenclature Architecture

To navigate the literature effectively, one must understand the three tiers of nomenclature used for this molecule: Systematic (IUPAC) , Trivial/Traditional , and Functional .

The Synonym Matrix
Naming ConventionPrimary NameVariations & SynonymsContext
IUPAC 6-(Dimethylamino)hexanoic acid hydrochloride6-(Dimethylamino)hexanoate HClFormal chemical indexing
Traditional

-(Dimethylamino)caproic acid HCl
N,N-Dimethyl-6-aminohexanoic acid HClLegacy literature, Polymer science
Structural

-(Dimethylamino)hexanoic acid HCl
6-Dimethylaminocaproic acid HClMedicinal chemistry (Linker design)
Abbreviated DMAHA-HClN,N-Dimethyl-EACA HClLab notebooks, Internal coding
Visualizing the Naming Hierarchy

The following diagram illustrates the logical derivation of these synonyms, helping you construct search queries that capture all relevant prior art.

NomenclatureHierarchy Compound 6-(Dimethylamino)hexanoic acid HCl (Target Molecule) IUPAC Systematic (IUPAC) Compound->IUPAC Trivial Trivial / Traditional Compound->Trivial Functional Functional / Structural Compound->Functional Name1 6-(Dimethylamino)hexanoic acid IUPAC->Name1 Name2 N,N-Dimethyl-6-aminohexanoic acid IUPAC->Name2 Name3 6-(Dimethylamino)caproic acid Trivial->Name3 Caproic = C6 chain Name4 omega-(Dimethylamino)hexanoic acid Functional->Name4 Omega = Terminal position

Figure 1: Nomenclature hierarchy demonstrating the derivation of synonyms from carbon chain length (Caproic vs. Hexanoic) and substitution patterns.

Database Interoperability & CAS Registry

The most common error in sourcing this compound is confusing the Free Acid with the Hydrochloride Salt . Many databases index the free acid primarily, assuming the salt is a user-generated modification.

The "Source of Truth" Identifiers

When searching SciFinder, Reaxys, or PubChem, prioritize the Free Acid CAS number if the specific salt is unavailable, then specify "HCl salt" in your procurement request.

  • Free Acid CAS: 1072-09-9 [1]

  • HCl Salt CAS: 1191-27-1 (Note: This CAS is sometimes associated with the salt in specific catalogs, but less universally indexed than the free acid) [2].

  • PubChem CID: 14052847 (Free Acid) [3].

  • InChIKey (Free Acid): SWCSXNZBAVHUMT-UHFFFAOYSA-N

Critical Warning: Do not confuse this with (S)-2-amino-6-(dimethylamino)hexanoic acid (N-epsilon-dimethyl-lysine), which contains an alpha-amino group and has a different CAS (79416-87-8). The target molecule here lacks the alpha-amino functionality.[1][2][3]

Synthesis Protocol: The Eschweiler-Clarke Methylation[4]

If commercial sourcing is ambiguous or purity is suspect, the synthesis of 6-dimethylaminohexanoic acid HCl is robust and scalable. The preferred method is the Eschweiler-Clarke reaction , which selectively methylates the primary amine without risk of quaternary ammonium salt formation (a common issue with methyl iodide alkylation).

Reaction Logic

This protocol utilizes formic acid as both the hydride source and the catalyst, with formaldehyde as the carbon source.[4][5] The reaction proceeds via an iminium ion intermediate, which is reduced by the formate anion.[4][6]

Step-by-Step Methodology

Reagents:

  • 6-Aminohexanoic acid (CAS 60-32-2)

  • Formaldehyde (37% aq. solution)

  • Formic acid (98%)

  • Hydrochloric acid (conc.) for salt formation

Protocol:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 6-aminohexanoic acid (1.0 eq) in Formic acid (5.0 eq).

  • Addition: Add Formaldehyde (37% aq., 2.2 eq) slowly at room temperature. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 12–18 hours. Evolution of

    
     gas indicates the reaction is progressing.
    
  • Workup (Free Acid): Concentrate the solution under reduced pressure to remove excess formic acid and formaldehyde.

  • Salt Formation: Redissolve the residue in a minimal amount of ethanol or isopropanol. Add concentrated HCl (1.1 eq) dropwise.

  • Crystallization: Cool to 0°C. The hydrochloride salt should precipitate. Filter, wash with cold acetone, and dry under vacuum.

Reaction Workflow Diagram

SynthesisWorkflow Start 6-Aminohexanoic Acid (Primary Amine) Reagents HCHO + HCOOH (Eschweiler-Clarke) Start->Reagents Intermediate Iminium Ion Intermediate Reagents->Intermediate - H2O ProductFree 6-(Dimethylamino)hexanoic Acid (Free Acid) Intermediate->ProductFree Reduction (-CO2) Acidification Add HCl / EtOH ProductFree->Acidification Final 6-(Dimethylamino)hexanoic Acid Hydrochloride Acidification->Final

Figure 2: Synthetic pathway via reductive amination (Eschweiler-Clarke) preventing over-alkylation.

Analytical Verification (Self-Validating System)

Trusting a label is insufficient in rigorous R&D. Use the following analytical markers to validate the identity of your material.

Proton NMR ( H-NMR) in

The hallmark of this compound is the singlet corresponding to the


 group.
  • 
     ~2.8 - 2.9 ppm (Singlet, 6H):  Represents the two methyl groups on the nitrogen. Note: In the HCl salt form, this shift may move slightly downfield due to protonation compared to the free acid.
    
  • 
     ~3.0 - 3.1 ppm (Triplet, 2H):  The 
    
    
    
    -methylene protons adjacent to the nitrogen (
    
    
    ).
  • 
     ~2.3 ppm (Triplet, 2H):  The 
    
    
    
    -methylene protons adjacent to the carbonyl (
    
    
    ).
  • 
     ~1.3 - 1.7 ppm (Multiplets, 6H):  The internal methylene chain protons.
    
Mass Spectrometry (ESI-MS)
  • Expected m/z: 160.13

    
     (Calculated for 
    
    
    
    ).
  • Note: You will observe the mass of the free base cation in Positive Mode MS, regardless of whether you start with the salt or free acid.

Applications in Drug Development[8]

Understanding the synonyms is crucial because this molecule is often "hidden" in patent literature under functional descriptions.

  • Prodrug Linkers: Used as a non-cleavable, flexible spacer that improves solubility due to the tertiary amine's ability to be protonated at physiological pH [4].

  • Transdermal Penetration Enhancers: Esters of 6-dimethylaminohexanoic acid (e.g., dodecyl 6-dimethylaminohexanoate) are studied for their ability to temporarily disrupt the stratum corneum, facilitating drug passage [5].

  • Polymer Intermediates: Used as a chain terminator or modifier in Nylon-6 synthesis to introduce cationic surface properties.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14052847, 6-(Dimethylamino)hexanoic acid. PubChem. Available at: [Link]

  • Markowska, A., et al. (2021). "The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element."[3] International Journal of Molecular Sciences, 22(22), 12122.[3] Available at: [Link]

  • Hrabálek, A., et al. (2000). "Esters of 6-dimethylaminohexanoic acid as skin penetration enhancers."[7] Pharmazie, 55(10), 759-61.[7] Available at: [Link]

Sources

Methodological & Application

Protocol for synthesis of 6-(dimethylamino)hexanoic acid hydrochloride from caprolactone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chromatography-Free Synthesis of 6-(Dimethylamino)hexanoic Acid Hydrochloride

Executive Summary

6-(Dimethylamino)hexanoic acid is a highly versatile zwitterionic building block, frequently utilized in the synthesis of lipid nanoparticles (LNPs), immunomodulators[1], and biodegradable polymers. This application note details a scalable, chromatography-free, two-phase synthetic protocol to produce its hydrochloride salt starting from commercially available


-caprolactone. By leveraging differential solubility and volatile intermediate management, this workflow ensures high purity and yield without the bottleneck of silica gel purification.

Mechanistic Rationale & Synthetic Strategy

As a Senior Application Scientist, I frequently see researchers attempt the direct aminolysis of


-caprolactone with dimethylamine. This is a mechanistic dead-end: nucleophilic attack by the amine on the lactone preferentially opens the ring via acyl cleavage, yielding the undesired N,N-dimethyl-6-hydroxyhexanamide.

To successfully synthesize the amino acid, we must enforce alkyl cleavage and proceed via a two-step sequence:

  • Phase 1: Acid-Catalyzed Ring Opening. Treatment of

    
    -caprolactone with aqueous hydrobromic acid (HBr) and sulfuric acid protonates the lactone oxygen, driving an 
    
    
    
    -like attack by the bromide ion at the
    
    
    -carbon. This yields 6-bromohexanoic acid[2]. Bromide is specifically chosen over chloride due to its superior leaving-group kinetics for the subsequent amination[3].
  • Phase 2: Nucleophilic Amination & Salt Formation. The 6-bromohexanoic acid is reacted with an excess of aqueous dimethylamine. The excess amine acts as both the nucleophile and the base to neutralize the carboxylic acid. To isolate the product cleanly, the reaction is basified to pH > 12 and evaporated. This step volatilizes all unreacted dimethylamine (bp 7 °C). Subsequent acidification with HCl and extraction with hot isopropanol cleanly separates the target hydrochloride salt from inorganic sodium salts.

Reaction Pathway Visualization

SynthesisPathway SM ε-Caprolactone (Lactone) INT 6-Bromohexanoic Acid (ω-Halo Acid) SM->INT 48% HBr, H2SO4 Reflux, 12h FB 6-(Dimethylamino)hexanoic Acid (Zwitterion) INT->FB HN(CH3)2 (40% aq) 60°C, 8h PROD 6-(Dimethylamino)hexanoic Acid HCl (Target Salt) FB->PROD 1. NaOH (pH>12), Evap 2. HCl (pH 1), Crystallize

Fig 1: Two-phase synthetic workflow from ε-caprolactone to the target HCl salt.

Quantitative Data & Stoichiometry

The following table outlines the precise stoichiometry required for a 100 mmol scale synthesis, optimized to ensure complete conversion while minimizing the formation of quaternary ammonium byproducts.

ReagentMW ( g/mol )EquivalentsMass / VolumeMolesFunctional Role

-Caprolactone
114.141.0 eq11.4 g100 mmolStarting Material
HBr (48% aq) 80.915.0 eq56.5 mL500 mmolHalogen Source / Acid
H

SO

(conc. 98%)
98.082.5 eq13.5 mL250 mmolCatalyst / Dehydrating
6-Bromohexanoic Acid 195.051.0 eq19.5 g100 mmolIsolated Intermediate
Dimethylamine (40% aq) 45.085.0 eq63.0 mL500 mmolNucleophile / Base
NaOH (aq) 40.00~3.0 eqAs needed-Basification (Volatilization)
HCl (37% aq) 36.46~4.0 eqAs needed-Acidification / Salt Form

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 6-Bromohexanoic Acid
  • Initiation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add

    
    -caprolactone (11.4 g, 100 mmol).
    
  • Acid Addition: Slowly add 48% aqueous HBr (56.5 mL, 500 mmol) followed by the dropwise addition of concentrated H

    
    SO
    
    
    
    (13.5 mL, 250 mmol) via an addition funnel. Caution: Highly exothermic.
  • Reaction: Stir the mixture at room temperature for 2 hours to allow initial protonation, then attach a reflux condenser and heat to reflux (approx. 100-110 °C) for 12 hours[2].

  • Workup: Cool the mixture to room temperature and pour into 200 mL of ice-cold distilled water. Extract the aqueous mixture with diethyl ether (3 × 100 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure. The resulting crude 6-bromohexanoic acid can be used directly in Phase 2 or recrystallized from hexanes (Expected yield: ~82%, colorless solid)[2].
Phase 2: Nucleophilic Amination
  • Setup: In a heavy-walled pressure flask or a round-bottom flask equipped with a highly efficient cold-finger condenser, dissolve 6-bromohexanoic acid (19.5 g, 100 mmol) in 40% aqueous dimethylamine (63.0 mL, 500 mmol).

    • Scientist's Insight: Dimethylamine boils at 7 °C. A sealed system or strict temperature control is mandatory to prevent the loss of the nucleophile before the

      
       displacement is complete.
      
  • Heating: Seal the vessel and heat the mixture to 60 °C with vigorous stirring for 8 hours.

Phase 3: Purification and Hydrochloride Salt Isolation
  • Volatilization of Excess Amine: Cool the reaction to room temperature. Transfer to a beaker and add 6M NaOH until the pH strictly exceeds 12. Concentrate the mixture to near dryness under reduced pressure (or boil open in a fume hood). Causality: At pH > 12, dimethylamine is fully deprotonated. Evaporation completely removes the excess amine as a gas, preventing dimethylamine hydrochloride contamination in the final product.

  • Organic Wash: Re-dissolve the residue in 50 mL of water and wash with diethyl ether (2 × 50 mL) to remove any neutral organic impurities. Discard the ether layer.

  • Acidification: Cool the aqueous layer in an ice bath and carefully add concentrated HCl (37%) until the pH reaches 1.

  • Desalting: Evaporate the acidified aqueous solution to strict dryness under high vacuum. The resulting solid is a mixture of the target 6-(dimethylamino)hexanoic acid hydrochloride and inorganic salts (NaCl/NaBr).

  • Extraction: Suspend the dry solid cake in 150 mL of boiling absolute isopropanol. Causality: The target hydrochloride salt is highly soluble in hot isopropanol, whereas NaCl and NaBr are practically insoluble.

  • Crystallization: Filter the hot suspension quickly to remove inorganic salts. Concentrate the filtrate to ~30 mL and add cold diethyl ether dropwise until the product precipitates. Filter and dry under vacuum to yield pure 6-(dimethylamino)hexanoic acid hydrochloride.

Self-Validating Systems & In-Process Controls

To ensure the trustworthiness of the protocol, implement the following self-validating checks:

  • Phase 1 Completion (TLC): Monitor the disappearance of

    
    -caprolactone via TLC (Hexane:EtOAc 7:3). The lactone stains readily with KMnO
    
    
    
    , while the resulting bromo-acid will show a distinct shift in Rf and strong acidity (bromocresol green stain).
  • Phase 2 Completion (LC-MS): The conversion of the bromo-acid to the tertiary amine is best tracked via LC-MS. Look for the disappearance of the isotopic bromine doublet (M, M+2) and the emergence of the product mass [M+H]

    
     = 160.1.
    
  • Purification Integrity (pH Check): If the pH during the volatilization step (Phase 3, Step 1) drops below 11, dimethylamine will remain protonated and will not evaporate, leading to a contaminated final salt. Always verify pH > 12 with a calibrated probe before evaporation.

References

1.[2] Design, synthesis and antimycobacterial activities of 1-methyl-2-alkenyl-4(1H)-quinolones. National Institutes of Health (NIH). Available at: 2.[3] 6-Bromohexanoic acid 4224-70-8 wiki. Guidechem. Available at: 3.[1] WO2015160641A2 - Compounds useful as immunomodulators. Google Patents. Available at:

Sources

Using 6-(dimethylamino)hexanoic acid as a transdermal penetration enhancer

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilizing 6-(Dimethylamino)hexanoic Acid Derivatives (DDAK) for Transdermal Permeation Enhancement

Executive Summary

This guide details the application of 6-(dimethylamino)hexanoic acid —specifically its dodecyl ester derivative, DDAK —as a high-potency, biodegradable transdermal penetration enhancer.[1] While the industry standard, DDAIP (Dodecyl 2-(N,N-dimethylamino)propionate), is widely utilized, recent comparative studies demonstrate that the 6-carbon linear spacer of the hexanoic acid derivative offers superior lipid bilayer fluidization compared to the branched 3-carbon structure of DDAIP.

This note provides the rationale, formulation protocols, and validation methods for using this moiety to enhance the delivery of both hydrophilic (e.g., acyclic nucleoside phosphonates) and lipophilic (e.g., hydrocortisone) active pharmaceutical ingredients (APIs).

Scientific Rationale & Mechanism

The "Spacer Effect" and Potency

The core advantage of using 6-(dimethylamino)hexanoic acid over shorter chain analogs (like dimethylglycine or dimethylalanine in DDAIP) lies in the linker flexibility .

  • DDAIP: Contains a short, branched linker.

  • DDAK (Target): Contains a flexible, linear 6-carbon hexanoic chain.

Expert Insight: The longer linear chain allows the polar dimethylamino headgroup to extend further into the hydrophilic domain of the stratum corneum while the dodecyl tail anchors in the lipid bilayer. This creates a larger "cone of disruption," significantly increasing free volume and diffusion coefficients for co-administered drugs.

The "Soft Drug" Mechanism (Biodegradability)

Safety in transdermal permeation is dictated by reversibility. 6-(Dimethylamino)hexanoic acid esters function as "Soft Enhancers."

  • Penetration: The ester (DDAK) disrupts the stratum corneum.

  • Metabolism: Upon reaching the viable epidermis/dermis, abundant non-specific esterases hydrolyze the ester bond.

  • Inactivation: The molecule splits into 6-(dimethylamino)hexanoic acid (highly polar, pharmacologically inert, rapidly excreted) and dodecanol (an endogenous-like fatty alcohol).

  • Result: Minimal systemic toxicity and reduced skin irritation compared to non-hydrolyzable enhancers (e.g., Azone).

Mechanism of Action Diagram

G Formulation Topical Formulation (API + DDAK Ester) SC Stratum Corneum (Lipid Bilayer) Formulation->SC Application Disruption Mechanism: Lipid Fluidization & Polar Head Repulsion SC->Disruption Intercalation ViableSkin Viable Epidermis/Dermis (High Esterase Activity) Disruption->ViableSkin Permeation Hydrolysis Enzymatic Hydrolysis ViableSkin->Hydrolysis Enzyme Contact Systemic Systemic Circulation (API Absorbed) ViableSkin->Systemic Drug Transport Metabolite1 Metabolite A: 6-(Dimethylamino)hexanoic acid (Polar, Inert, Excreted) Hydrolysis->Metabolite1 Metabolite2 Metabolite B: Dodecanol (Metabolized via Fatty Acid Oxidation) Hydrolysis->Metabolite2

Figure 1: The "Soft Drug" lifecycle of 6-(dimethylamino)hexanoic acid esters, illustrating the separation of permeation activity from systemic toxicity.

Comparative Performance Data

The following data summarizes the enhancement ratios (ER) of the hexanoic acid derivative (DDAK) versus the industry standard (DDAIP) for various model drugs.

API TypeModel DrugEnhancement Ratio (DDAIP)Enhancement Ratio (DDAK)Fold Improvement
Hydrophilic Theophylline5.917.3 ~2.9x
Lipophilic Hydrocortisone11.543.2 ~3.7x
Nucleotide Adefovir2.813.6 ~4.8x
NSAID Indomethacin22.88.7(0.4x)

Note: DDAK shows superior performance for hydrophilic and moderately lipophilic drugs. For highly lipophilic acids like Indomethacin, ion-pairing effects with DDAIP's specific structure may dominate.

Experimental Protocols

Protocol A: Synthesis of the Enhancer (DDAK)

Since 6-(dimethylamino)hexanoic acid is the precursor, you must esterify it to activate its enhancer properties.

  • Reactants: Combine 6-(dimethylamino)hexanoic acid (1 eq) with Dodecanol (1.1 eq).

  • Catalysis: Use EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) in Dichloromethane (DCM).

  • Reaction: Stir at Room Temperature (RT) for 24 hours under nitrogen atmosphere.

  • Purification: Wash with saturated NaHCO₃, then brine. Dry over MgSO₄.

  • Validation: Verify structure via ¹H-NMR. Look for the triplet at ~2.3 ppm (CH₂ adjacent to ester carbonyl) and the multiplet at ~4.0 ppm (OCH₂ of dodecyl group).

Protocol B: Formulation for Transdermal Delivery

This protocol uses a Propylene Glycol (PG) cosolvent system, which acts synergistically with amino acid enhancers.

Materials:

  • API (e.g., Theophylline or custom NCE)[1]

  • Enhancer: Dodecyl 6-(dimethylamino)hexanoate (DDAK)[1][2]

  • Solvent: Propylene Glycol (PG) / Phosphate Buffer (PBS) pH 7.4

Step-by-Step:

  • Stock Preparation: Dissolve DDAK in Propylene Glycol to create a 5% (w/w) stock solution.

  • API Solubilization: Dissolve the API in the PG/DDAK solution.

    • Critical Check: If the API is a salt, ensure the pH does not cause precipitation of the DDAK (pKa ~8.5).

  • Dilution: Slowly add PBS to reach a final solvent ratio of 60:40 (PG:PBS).

  • Final Concentration: Adjust to achieve 1% (w/w) DDAK in the final formulation.

  • Control: Prepare a vehicle control containing 60% PG without DDAK.

Protocol C: In Vitro Permeation Test (IVPT)

Self-validating system using Franz Diffusion Cells.[2]

  • Membrane: Use split-thickness porcine ear skin (approx. 400–500 µm).

    • Integrity Check: Measure Transepidermal Electrical Resistance (TEER). Reject skin with < 2 kΩ·cm².

  • Donor Phase: Apply 200 µL of Formulation (Protocol B) to the epidermal side.

  • Receptor Phase: PBS (pH 7.4) + 0.05% Sodium Azide (preservative). Maintain at 32°C.

  • Sampling: Withdraw aliquots at 1, 2, 4, 8, 12, and 24 hours. Replace volume with fresh buffer.

  • Quantification: HPLC-UV or LC-MS/MS.

  • Calculation: Plot cumulative amount permeated (

    
    ) vs. time (
    
    
    
    ).
    • Flux (

      
      ):  Slope of the linear portion.
      
    • Enhancement Ratio (ER):

      
      .
      

Safety & Stability Considerations

Hydrolysis Verification (Metabolic Stability)

To confirm the "Soft Drug" status, you must prove the enhancer breaks down in the skin.

  • Assay: Incubate DDAK with skin homogenate (20% w/v in PBS) at 37°C.

  • Measurement: Monitor the disappearance of DDAK and the appearance of 6-(dimethylamino)hexanoic acid .

  • Expectation: Half-life (

    
    ) should be < 4 hours in skin homogenate, ensuring systemic safety.
    
pH Sensitivity
  • Storage: The ester is stable at pH 4.0–6.0. Avoid highly alkaline formulations (> pH 9.0) during storage to prevent premature hydrolysis.

  • Ion Pairing: 6-(dimethylamino)hexanoic acid is zwitterionic. In acidic formulations, the tertiary amine is protonated (cationic), potentially interacting with anionic drugs (e.g., Diclofenac) to form lipophilic ion pairs.

References

  • Kopečná, M., et al. (2019).[3] Dimethylamino Acid Esters as Biodegradable and Reversible Transdermal Permeation Enhancers: Effects of Linking Chain Length, Chirality and Polyfluorination.[1]Journal of Controlled Release . (Demonstrates the superiority of the 6-carbon hexanoic chain over DDAIP).

  • Vávrová, K., et al. (2013). Amino acid derivatives as transdermal permeation enhancers.[1][4][2][5][3][6][7][8]Journal of Controlled Release . (Foundational work on amino acid-based enhancers).

  • Novotný, J., et al. (2017). Structure-activity relationships of transdermal penetration enhancers: The role of the polar head group.Pharmaceutical Research.

  • DDAIP Clinical Context:Vitaros® (Alprostadil) Cream Prescribing Information. (Provides regulatory context for the class of dimethylamino acid esters).

Sources

Application Notes & Protocols: Preparation and Evaluation of Dodecyl 6-(dimethylamino)hexanoate (DDAK) for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The development of effective drug delivery systems is paramount for enhancing therapeutic efficacy and minimizing off-target effects. Ionizable lipids are critical components of lipid nanoparticles (LNPs), which have emerged as a leading platform for the delivery of nucleic acid therapeutics, exemplified by the success of mRNA vaccines.[1][2] This document provides a comprehensive guide for the synthesis, purification, and formulation of Dodecyl 6-(dimethylamino)hexanoate (DDAK), a novel ionizable lipid, into LNPs for drug delivery applications. We present detailed, field-proven protocols for the chemical synthesis of DDAK, its formulation into LNPs using microfluidics, and its subsequent physicochemical and in vitro characterization. This guide is intended for researchers and scientists in drug development, offering both the practical "how-to" and the critical "why" behind each step to ensure robust and reproducible results.

Synthesis and Purification of Dodecyl 6-(dimethylamino)hexanoate (DDAK)

Principle and Rationale

DDAK is an ester synthesized via the acid-catalyzed esterification (Fischer esterification) of 6-(dimethylamino)hexanoic acid with dodecanol (lauryl alcohol). The tertiary amine group in the hexanoic acid moiety is designed to be largely neutral at physiological pH but becomes protonated (cationic) in the acidic environment of the endosome. This pH-responsive behavior is crucial for both encapsulating negatively charged cargo (like mRNA or siRNA) during formulation at low pH and for facilitating endosomal escape and subsequent cargo release into the cytoplasm.[1] Dodecanol provides the long hydrophobic tail necessary for the lipid's integration into the nanoparticle structure. Sulfuric acid is used as a catalyst to accelerate the reaction, which is driven to completion by the removal of water, a byproduct of the reaction.

Purification of the final product is critical. Tertiary amines can be challenging to purify using standard silica gel chromatography due to strong interactions with the acidic silica surface.[3] Therefore, our protocol employs a biphasic extraction to remove the bulk of impurities, followed by column chromatography on an amine-functionalized or neutral alumina stationary phase to yield high-purity DDAK.

Synthesis Workflow Diagram

Synthesis_Workflow Reactants Reactants: 6-(dimethylamino)hexanoic acid + Dodecanol Reaction Esterification Reaction - Toluene (solvent) - H₂SO₄ (catalyst) - Dean-Stark trap (water removal) Reactants->Reaction Workup Aqueous Work-up - Neutralize with NaHCO₃ - Phase Separation Reaction->Workup Extraction Solvent Extraction - Extract with Ethyl Acetate - Wash with Brine Workup->Extraction Drying Drying & Concentration - Dry over Na₂SO₄ - Rotary Evaporation Extraction->Drying Purification Column Chromatography - Neutral Alumina or Amine-Silica - Hexane/Ethyl Acetate Gradient Drying->Purification Final_Product Pure DDAK - Characterization (NMR, MS, FTIR) Purification->Final_Product

Caption: Workflow for the synthesis and purification of DDAK.

Detailed Synthesis and Purification Protocol

Materials and Reagents:

  • 6-(dimethylamino)hexanoic acid (≥98%)

  • Dodecanol (≥98%)

  • Toluene, anhydrous (≥99.8%)

  • Sulfuric acid (H₂SO₄), concentrated (98%)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate, ACS grade

  • Hexane, ACS grade

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Neutral alumina or amine-functionalized silica gel for column chromatography

Equipment:

  • Round-bottom flask (500 mL)

  • Dean-Stark apparatus and reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Glass chromatography column

  • Standard laboratory glassware

Protocol Steps:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, add 6-(dimethylamino)hexanoic acid (1 equiv.), dodecanol (1.1 equiv.), and anhydrous toluene (approx. 200 mL).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.05 equiv.) dropwise to the mixture.

  • Esterification: Attach the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux (approx. 110-120 °C) using a heating mantle. The azeotropic removal of water will be visible in the Dean-Stark trap. Continue the reaction for 4-6 hours or until no more water is collected. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Quench and Neutralization: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a 1 L separatory funnel. Slowly add saturated sodium bicarbonate solution to neutralize the acidic catalyst. Caution: CO₂ evolution will occur. Swirl gently and vent frequently until gas evolution ceases.

  • Extraction: Add more deionized water to dissolve any salts and extract the organic layer. Separate the layers and wash the organic layer sequentially with deionized water (2x) and brine (1x).[4]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude DDAK product as an oil.

  • Chromatographic Purification: Purify the crude oil by column chromatography.

    • Rationale: Standard silica gel is acidic and can strongly retain the basic amine product. Using neutral alumina or an amine-functionalized silica gel prevents this issue, allowing for better separation and recovery.[3]

    • Procedure: Prepare a slurry of neutral alumina in hexane and pack the column. Load the crude product onto the column. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 0% and gradually increasing to 30% ethyl acetate). Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield dodecyl 6-(dimethylamino)hexanoate (DDAK) as a clear or pale yellow oil. Store under an inert atmosphere (e.g., argon or nitrogen) at 4 °C.

Characterization and Quality Control

Confirm the identity and purity of the synthesized DDAK using standard analytical techniques.

Technique **Expected Result for DDAK (C₂₀H₄₁NO₂) **Purpose
¹H NMR Peaks corresponding to the dodecyl chain (-(CH₂)₁₀CH₃), the hexanoate backbone (-(CH₂)₄-), the N-methyl groups (-N(CH₃)₂), and the ester linkage (-O-CH₂-).Confirms chemical structure and assesses purity from residual solvents or reactants.
¹³C NMR Peaks for the ester carbonyl carbon (~174 ppm), carbons adjacent to the oxygen and nitrogen atoms, and the aliphatic carbons of both chains.Provides further confirmation of the carbon skeleton.
FTIR (cm⁻¹) Strong C=O stretch (~1735 cm⁻¹), C-O stretch (~1170 cm⁻¹), and C-H stretches (~2850-2950 cm⁻¹).Confirms the presence of key functional groups, especially the ester.
Mass Spec (ESI-MS) A molecular ion peak [M+H]⁺ corresponding to the calculated mass of DDAK (328.5 g/mol ).Confirms the molecular weight of the synthesized compound.

Formulation of DDAK-Based Lipid Nanoparticles (LNPs)

Principle and Rationale

LNPs are formulated through a rapid, controlled self-assembly process.[5] We will use a microfluidic mixing approach, which offers excellent control over particle size and polydispersity, ensuring high batch-to-batch reproducibility.[6] An ethanol phase containing the lipids (DDAK, helper lipid, cholesterol, and PEG-lipid) is rapidly mixed with an acidic aqueous buffer (pH ~4) containing the nucleic acid cargo. At this low pH, DDAK's tertiary amine is protonated, becoming cationic and enabling electrostatic complexation with the negatively charged nucleic acid backbone. The other lipid components co-assemble around this core. The helper lipid (e.g., DOPE or DSPC) provides structural integrity, cholesterol modulates membrane fluidity and stability, and the PEG-lipid forms a hydrophilic corona that prevents aggregation and prolongs circulation time in vivo.[1][7] Subsequent dialysis or buffer exchange to a physiological pH (~7.4) neutralizes the surface charge of the LNPs, reducing potential toxicity.[8]

LNP Formulation Workflow Diagram

LNP_Formulation cluster_0 Phase Preparation Lipid_Phase Lipid Phase (Ethanol) - DDAK (Ionizable) - DOPE (Helper) - Cholesterol - PEG-Lipid Mixer Microfluidic Mixer (Rapid Mixing) Lipid_Phase->Mixer Aqueous_Phase Aqueous Phase (Acidic Buffer, pH 4) - mRNA/siRNA Cargo Aqueous_Phase->Mixer Assembly Self-Assembly of LNPs Mixer->Assembly Dialysis Buffer Exchange (Dialysis against PBS, pH 7.4) Assembly->Dialysis Final_LNP Purified DDAK LNPs (Ready for Characterization) Dialysis->Final_LNP

Caption: Microfluidic-based formulation of DDAK LNPs.

Detailed LNP Formulation Protocol

Materials and Reagents:

  • Synthesized DDAK

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or Distearoylphosphatidylcholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Ethanol (200 proof, molecular biology grade)

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4, sterile

  • Nucleic acid cargo (e.g., mRNA or siRNA)

  • Nuclease-free water and consumables

Equipment:

  • Microfluidic mixing system (e.g., NanoAssemblr® or similar)

  • Syringe pumps

  • Dialysis cassette (e.g., 10 kDa MWCO)

Protocol Steps:

  • Prepare Lipid Stock Solution: In a sterile, nuclease-free tube, prepare a stock solution of the lipids in ethanol. A typical molar ratio is 50:10:38.5:1.5 (DDAK:DSPC/DOPE:Cholesterol:DMG-PEG 2000).[9] The final total lipid concentration in the ethanol phase should be between 10-25 mg/mL.

    • Rationale: This specific ratio is a well-established starting point for optimizing LNP formulations, balancing encapsulation efficiency, stability, and delivery efficacy.[7][9]

  • Prepare Aqueous Cargo Solution: Dilute the nucleic acid cargo (e.g., mRNA) in 50 mM citrate buffer (pH 4.0) to the desired concentration. The N/P ratio (ratio of moles of nitrogen atoms in the ionizable lipid to moles of phosphate groups in the nucleic acid) is a critical parameter, typically ranging from 3 to 6.

  • Setup Microfluidic System: Prime the microfluidic system according to the manufacturer's instructions. Load the lipid-ethanol solution into one syringe and the aqueous-cargo solution into another.

  • LNP Formulation: Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1. Initiate the flow using the syringe pumps. The rapid mixing within the microfluidic cartridge will induce the self-assembly of LNPs. Collect the resulting LNP suspension from the outlet.

  • Buffer Exchange: To remove the ethanol and raise the pH, dialyze the collected LNP suspension against sterile PBS (pH 7.4) for at least 6 hours at 4 °C, with one buffer change.

  • Sterilization and Storage: Sterile-filter the final LNP formulation through a 0.22 µm syringe filter. Store the LNPs at 4 °C. For long-term storage, stability at -20 °C or -80 °C should be evaluated.

Physicochemical Characterization of DDAK LNPs

Rationale: Thorough characterization is essential to ensure that the formulated LNPs meet the critical quality attributes required for effective and safe drug delivery. These attributes directly influence the stability, biodistribution, cellular uptake, and efficacy of the formulation.[10][11]

Parameter Method Protocol Summary Expected Outcome
Particle Size & PDI Dynamic Light Scattering (DLS)Dilute LNP sample in PBS. Measure at 25 °C. Analyze the correlation function to determine the Z-average diameter and Polydispersity Index (PDI).Size: 80-150 nmPDI: < 0.2
Zeta Potential Laser Doppler VelocimetryDilute LNP sample in 10 mM NaCl or PBS. Measure the electrophoretic mobility of the particles under an applied electric field.Near-neutral to slightly negative at pH 7.4 (-10 to +5 mV)
Encapsulation Efficiency (EE%) Quant-iT™ RiboGreen™ Assay (for RNA)Measure fluorescence of the LNP sample before and after lysis with a surfactant (e.g., 2% Triton X-100). EE% = [(Total RNA - Free RNA) / Total RNA] x 100.> 90%
Morphology Cryogenic Transmission Electron Microscopy (Cryo-TEM)Vitrify a thin film of the LNP suspension in liquid ethane. Image the sample at cryogenic temperatures to visualize the native, hydrated state of the particles.Homogeneous, spherical particles with a dense core.

In Vitro Application Protocols

Protocol for In Vitro Drug Release

Principle: The dialysis bag method is a common and effective way to assess the release kinetics of a drug from nanoparticles.[12] The LNP formulation is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to diffuse out into a larger volume of release medium, while retaining the nanoparticles. The concentration of the released drug in the outer medium is then measured over time.

Protocol:

  • Hydrate a dialysis membrane (e.g., 10-20 kDa MWCO) according to the manufacturer's instructions.

  • Pipette a known volume (e.g., 1 mL) of the drug-loaded DDAK LNP suspension into the dialysis bag and seal it securely.

  • Submerge the sealed bag in a beaker containing a defined volume of release buffer (e.g., 100 mL of PBS, pH 7.4, or acetate buffer, pH 5.5, to simulate endosomal conditions) maintained at 37 °C with gentle stirring.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 1 mL) from the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Quantify the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC or a fluorescence-based assay).

  • Calculate the cumulative percentage of drug released over time.

Protocol for Cellular Uptake and Cytotoxicity

Principle: To be effective, LNPs must be taken up by target cells without causing significant toxicity. Cellular uptake can be visualized and quantified using fluorescently labeled LNPs. Cytotoxicity is assessed using assays that measure cell viability or membrane integrity, such as the MTT or LDH assay.[13][14]

Protocol:

Cell Culture:

  • Culture a relevant cell line (e.g., HeLa or a specific cancer cell line) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37 °C in a 5% CO₂ incubator.

  • Seed cells into 96-well plates (for cytotoxicity) or chambered coverglass (for microscopy) and allow them to adhere overnight.

Cellular Uptake (Qualitative/Quantitative):

  • Formulate LNPs as described in Section 2, incorporating a small percentage (e.g., 0.5 mol%) of a fluorescently labeled lipid (e.g., DiI or a BODIPY-labeled lipid) into the lipid mixture.[15]

  • Treat the cells with the fluorescent LNPs at various concentrations for a specified time (e.g., 4 hours).

  • For qualitative analysis (microscopy): Wash the cells with PBS to remove non-internalized LNPs, fix with 4% paraformaldehyde, stain nuclei with DAPI, and visualize using a fluorescence microscope.

  • For quantitative analysis (flow cytometry): Wash and detach the cells using trypsin. Analyze the cell suspension using a flow cytometer to quantify the fluorescence intensity per cell.

Cytotoxicity (MTT Assay):

  • Treat cells seeded in a 96-well plate with serial dilutions of DDAK LNPs (and empty LNPs as a control) for 24-48 hours.

  • Add MTT reagent to each well and incubate for 3-4 hours to allow viable cells to form formazan crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).

  • Measure the absorbance at ~570 nm using a plate reader.

  • Calculate cell viability as a percentage relative to untreated control cells.

Mechanism of Action Diagram

Mechanism_of_Action LNP DDAK LNP (pH 7.4, Neutral Surface) Cell Target Cell LNP->Cell 1. Endocytosis Endosome Endosome (pH ~5.5-6.5) Protonated_LNP Protonated LNP (DDAK is Cationic) Endosome->Protonated_LNP 2. Acidification & Protonation Cargo mRNA/siRNA Cargo Protonated_LNP->Cargo 3. Endosomal Escape & Cargo Release Cytoplasm Cytoplasm Cargo->Cytoplasm 4. Therapeutic Action

Caption: Proposed mechanism for DDAK LNP cellular uptake and cargo release.

References

  • Vertex AI Search. (2025). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols.
  • ThermoFisher. (2025). Cryo-TEM unlocks the potential of lipid nanoparticles for drug delivery.
  • Cordouan Technologies. (2026). Lipid Nanoparticle Characterization Techniques for Size, Charge, and Stability.
  • PMC - NIH. (n.d.). Characterization of lipid-based nanomedicines at the single-particle level.
  • Factor Bioscience. (n.d.). Novel Ionizable Lipids Derived from 2-Hydroxypropylamine and Spermine for mRNA-LNP Delivery.
  • Psík, M. (2015). Synthesis and study of deuterated analogues of dodecyl 6-dimethylaminohexanoate (DDAK) and dodecyl (S)-N-acetylprolinate (L-Pro2). Charles University in Prague, Faculty of Pharmacy in Hradec Králové.
  • Gaspar, D. P., et al. (2020). Comparative Studies of the Uptake and Internalization Pathways of Different Lipid Nano-Systems Intended for Brain Delivery. PMC.
  • Hrabálek, A., et al. (2000). Esters of 6-dimethylaminohexanoic acid as skin penetration enhancers. Pharmazie, 55(10), 759-61.
  • Cordouan Technologies. (n.d.). Understanding the key role of Ionizable Lipids in novel RNA-lipid nanoparticle therapies.
  • PMC - NIH. (n.d.). Lipid nanoparticles for mRNA delivery.
  • Novotný, J., et al. (2008). Permeation enhancer dodecyl 6-(dimethylamino)hexanoate increases transdermal and topical delivery of adefovir: influence of pH, ion-pairing and skin species. PubMed.
  • Shen, J., & Burgess, D. J. (2012). In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges. PMC.
  • Vávrová, K., et al. (2005). Esters of 6-aminohexanoic acid as skin permeation enhancers: The effect of branching in the alkanol moiety. PubMed.
  • Bartoli, G., et al. (2007). Ester synthesis by esterification. Organic Chemistry Portal.
  • Yuan, H., et al. (2008). Cellular uptake of solid lipid nanoparticles and cytotoxicity of encapsulated paclitaxel in A549 cancer cells. PubMed.
  • PNAS. (2023). Combinatorial design of ionizable lipid nanoparticles for muscle-selective mRNA delivery with minimized off-target effects.
  • Labcorp. (2023). LNP vaccine formulation screening for cellular uptake using BODIPY-labeled lipid nanoparticles.
  • LCGC International. (2023). Analysis of Lipid Nanoparticles.
  • Inside Therapeutics. (2025). LNP characterization guidelines: Size, PDI, Morphology.
  • Biotage. (2023). Is there an easy way to purify organic amines?.
  • ResearchGate. (2025). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture.
  • InProcess-LSP. (2024). Lipid-based nanoparticles: Manufacturing and inline size characterization.
  • Google Patents. (n.d.). DE60220850T2 - Tertiary amines having an ester structure and process for their preparation.
  • Separation of primary, secondary and tertiary amines by Hoffmann's method. (2021). Blogger.
  • Google Patents. (n.d.). EP0007983A1 - Process for the purification of tertiary amines.
  • Organic Syntheses. (n.d.). Cyclohexanecarboxylic acid, 1,1-dimethylethyl ester.
  • ResearchGate. (2025). Kinetic Study on the Esterification of Hexanoic Acid with N,N-Dialkylamino Alcohols: Evidence for an Activation by Hydrogen Bonding.
  • PMC. (2017). siRNA Delivery Strategies: A Comprehensive Review of Recent Developments.
  • Google Patents. (n.d.). EP1428816A1 - Method for the manufacture of dodecyl 2-(n,n-dimethylamino)-propionate.
  • Scientific Research Publishing. (n.d.). Catalytic Esterification of Medium-Chain Fatty Acids: Kinetic Investigations.
  • Cayman Chemical. (n.d.). Intro to Lipid Nanoparticle Formulation.

Sources

A Robust HPLC Method for the Quantification of 6-(dimethylamino)hexanoic acid using Pre-Column Fluorescent Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note

Abstract

This application note presents a detailed, robust, and sensitive method for the quantification of 6-(dimethylamino)hexanoic acid by High-Performance Liquid Chromatography (HPLC). Due to its aliphatic structure, 6-(dimethylamino)hexanoic acid lacks a native chromophore, rendering direct UV-Vis detection challenging and insensitive.[1][2][3] To overcome this limitation, this protocol employs a pre-column derivatization strategy targeting the molecule's carboxylic acid functional group. The method utilizes Dansyl chloride, a widely used fluorescent labeling reagent, to tag the analyte, thereby enabling highly sensitive detection by both fluorescence and UV detectors.[4][5] This guide provides a comprehensive, step-by-step protocol for sample preparation, derivatization, and chromatographic analysis, along with guidelines for method validation, making it suitable for researchers in pharmaceutical development and quality control.

Introduction and Scientific Principle

6-(dimethylamino)hexanoic acid is a chemical compound with the molecular formula C8H17NO2.[6][7] Its structure consists of a hexanoic acid backbone with a dimethylamino group at the 6-position. The key analytical challenge for this molecule is its lack of a UV-absorbing aromatic ring or highly conjugated system, which are known as chromophores.[1][8] Standard HPLC systems equipped with UV-Vis detectors are often unable to detect such compounds at low concentrations.[3]

To enable sensitive quantification, a chemical derivatization step is necessary.[9] This method employs a pre-column derivatization technique, a process where the analyte is chemically modified before injection into the HPLC system to enhance its detectability.[10] We have selected 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as Dansyl chloride (Dns-Cl), as the derivatizing reagent.

Dansyl chloride reacts with primary and secondary amino groups under alkaline conditions to form stable, highly fluorescent sulfonamide adducts.[4][5] This reaction appends the strongly fluorescent dansyl group to the analyte, dramatically increasing its signal response. The resulting dansylated derivative can be easily separated using reversed-phase chromatography and detected with high sensitivity by a fluorescence detector (FLD) or a UV-Vis detector.

Causality of Experimental Choices:

  • Why Pre-Column Derivatization? This approach is chosen over post-column derivatization for its robustness and the ability to separate excess reagent from the derivatized analyte during the chromatographic run, leading to cleaner baselines and improved sensitivity.[9]

  • Why Dansyl Chloride? Dansyl chloride is a well-documented and commercially available reagent that forms stable derivatives with a wide range of amines.[4][11] Its derivatives exhibit strong fluorescence and significant UV absorbance, offering flexibility in the choice of detector.[5]

  • Why Reversed-Phase HPLC? The dansylated derivative is significantly more hydrophobic than the original analyte, making it ideally suited for separation on a nonpolar stationary phase like a C18 column with a polar mobile phase (e.g., water/acetonitrile).[4][5]

Experimental Workflow & Protocols

Overall Method Workflow

The analytical process follows a logical sequence from sample preparation to data analysis. This ensures reproducibility and accuracy.

Method_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solutions add_reagents Add Buffer & Dansyl-Cl prep_std->add_reagents prep_sample Prepare Sample Solutions (e.g., Protein Precipitation) prep_sample->add_reagents react Incubate (e.g., 60°C for 30 min) add_reagents->react quench Quench Reaction (e.g., Formic Acid) react->quench filter Filter (0.22 µm) quench->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect Fluorescence or UV Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify vs. Standard Curve integrate->quantify

Caption: Overall analytical workflow from preparation to quantification.

Materials and Reagents
  • 6-(dimethylamino)hexanoic acid standard (≥95% purity)

  • Dansyl chloride (≥99.0% HPLC grade)

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Water, HPLC or LC-MS grade

  • Formic acid (≥98%)

  • Sodium bicarbonate

  • Sodium carbonate

  • 1.5 mL microcentrifuge tubes

  • 0.22 µm syringe filters

  • HPLC vials

Step-by-Step Protocol: Derivatization

This protocol is adapted from established methods for dansylating amines.[4][5]

  • Prepare Derivatization Buffer (100 mM Carbonate-Bicarbonate, pH 9.8):

    • Dissolve 2.26 g of anhydrous sodium carbonate and 2.41 g of sodium bicarbonate in 450 mL of HPLC-grade water.

    • Adjust pH to 9.8 if necessary.

    • Bring the final volume to 500 mL with water and filter through a 0.22 µm filter. Store at 4°C.

  • Prepare Dansyl Chloride Solution (10 mg/mL in ACN):

    • Dissolve 50 mg of Dansyl chloride in 5 mL of acetonitrile.

    • Note: This solution is light-sensitive and should be prepared fresh daily and stored in an amber vial.[5]

  • Sample Preparation (Example: Plasma):

    • To 100 µL of plasma, add 400 µL of cold acetonitrile to precipitate proteins.[4]

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the Derivatization Buffer.

  • Derivatization Reaction:

    • To the 100 µL of reconstituted sample or standard, add 100 µL of the Dansyl chloride solution.

    • Vortex the mixture for 30 seconds.

    • Incubate in a water bath or heating block at 60°C for 30 minutes in the dark.

    • After incubation, cool the mixture to room temperature.

    • Add 20 µL of 2% formic acid to quench the reaction by consuming excess Dansyl chloride.

    • Vortex for 30 seconds.

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial for analysis.

Derivatization_Reaction Analyte Analyte in Buffer (pH 9.8) Mix Mix & Vortex Analyte->Mix DansylCl Dansyl Chloride (in Acetonitrile) DansylCl->Mix Incubate Incubate 60°C, 30 min Mix->Incubate Quench Add Formic Acid (Quench) Incubate->Quench Filter Filter (0.22 µm) Quench->Filter HPLC_Vial Ready for HPLC Injection Filter->HPLC_Vial

Caption: Step-by-step derivatization workflow.

HPLC Method Parameters

The following conditions provide a starting point for method development and should be optimized for your specific instrumentation and sample matrix.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30°C
UV-Vis Detector Wavelength: 254 nm
Fluorescence Detector Excitation: 330 nm, Emission: 530 nm[4]
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0

Method Validation Guidelines

For use in regulated environments, the analytical method must be validated according to ICH (International Council for Harmonisation) guidelines. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the derivatized analyte in blank samples.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve should be prepared with at least five concentrations, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of test results to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels, with results typically expected within 98.0-102.0% recovery.

  • Precision: The degree of scatter between a series of measurements.

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day.

    • Intermediate Precision: Analysis of replicate samples on different days or by different analysts.

    • The relative standard deviation (%RSD) should typically be ≤ 2%.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Conclusion

The described HPLC method with pre-column Dansyl chloride derivatization provides a highly sensitive, specific, and robust solution for the quantification of 6-(dimethylamino)hexanoic acid. By converting the non-chromophoric analyte into a highly fluorescent derivative, this protocol overcomes the primary challenge of its detection. The detailed steps for derivatization, HPLC analysis, and validation provide a comprehensive framework for researchers and drug development professionals to implement this method in their laboratories.

References

  • Shinde, V. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho. [Link]

  • Molins-Legua, C., Campíns-Falcó, P., Sevillano-Cabeza, A., & Pedrón-Pons, M. (1999). Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC. Analyst, 124(4), 477–482. [Link]

  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. [Link]

  • Jiang, W., et al. (2020). Targeted quantification of amino acids by dansylation. MethodsX, 7, 100779. [Link]

  • Lab Supplies. (n.d.). Fmoc chloride, for HPLC deriva. Retrieved from Lab Supplies website. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-(Dimethylamino)hexanoic acid. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-(Dimethylamino)-4-oxohexanoic acid. PubChem Compound Database. [Link]

  • ResearchGate. (2023). HPLC method development for the analysis of amino acids in animal feed samples using o-phthalaldehyde and 9-fluronylmethyl-chloroformate. [Link]

  • ResearchGate. (n.d.). 2.2.2. Quantitation by HPLC of amines as dansyl derivatives. [Link]

  • Waters. (n.d.). Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method. Retrieved from Waters website. [Link]

  • Axion Labs. (n.d.). Automated Pre-Column Derivatization of Amino Acids by HPLC. Retrieved from Axion Labs website. [Link]

  • International Journal of Pharmaceutical and Clinical Research. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. [Link]

  • PubChemLite. (n.d.). 6-(dimethylamino)hexanoic acid (C8H17NO2). Retrieved from PubChemLite website. [Link]

  • International Journal of Applied Pharmaceutics. (n.d.). analysis of amino acids by high performance liquid chromatography. [Link]

  • MicroSolv Technology Corporation. (n.d.). Missing peaks using UV detection in HPLC methods. Retrieved from MicroSolv website. [Link]

  • Bentham Science. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Current Pharmaceutical Analysis, 19(8), 629-651. [Link]

  • National Center for Biotechnology Information. (n.d.). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. [Link]

  • National Center for Biotechnology Information. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]

  • Chromatography Forum. (2007). Derivatization for aminoacids with a tertiary amine group. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • ResearchGate. (2015). Optimization of derivatization procedure for analysis of primary, secondary and tertiary amines. [Link]

  • Diva-portal.org. (n.d.). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-6-(dimethylamino)hexanoic acid. PubChem Compound Database. [Link]

  • Chemsrc. (n.d.). 6-dimethylamino-4-oxo-hexanoic acid. Retrieved from Chemsrc website. [Link]

  • Acta Naturae. (n.d.). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. [Link]

  • Acta Scientific. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. [Link]

Sources

Application Note: High-Purity Recrystallization of 6-(Dimethylamino)hexanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide and detailed protocol for the purification of 6-(dimethylamino)hexanoic acid hydrochloride via recrystallization. The methodologies outlined herein are designed to yield a final product of high purity, suitable for demanding applications in research and pharmaceutical development. This note emphasizes the fundamental principles behind solvent selection and procedural steps to ensure a robust, reproducible, and self-validating purification process. Key analytical techniques for purity verification are also detailed.

Introduction: The Imperative for Purity

6-(Dimethylamino)hexanoic acid hydrochloride is a valuable intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients (APIs). For its use in drug development and other sensitive research applications, achieving a high degree of purity is not merely a procedural formality but a critical necessity. Impurities, even in trace amounts, can lead to unpredictable side reactions, altered biological activity, and compromised experimental results.

Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[1][] The process leverages the differences in solubility between the target compound and its impurities within a chosen solvent system at varying temperatures.[3] A properly executed recrystallization can effectively remove contaminants, resulting in a crystalline product with a well-defined structure and high purity.

This application note provides a detailed, step-by-step protocol grounded in the principles of physical organic chemistry to guide researchers in the successful purification of 6-(dimethylamino)hexanoic acid hydrochloride.

The Science of Recrystallization: A Deliberate Approach

Recrystallization is more than simply dissolving and precipitating a solid. It is a controlled process of separating a compound from its impurities based on solubility differentials.[][4] The ideal solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature.[1][3]

The Pillars of Solvent Selection

The success of any recrystallization hinges on the choice of solvent.[3] An ideal solvent should meet several criteria:

  • Temperature-Dependent Solubility: The solvent must exhibit a steep solubility curve for 6-(dimethylamino)hexanoic acid hydrochloride, meaning high solubility when hot and low solubility when cold.[5][6] This differential is what allows for the recovery of the purified compound upon cooling.

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for their removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[4][6]

  • Chemical Inertness: The solvent must not react with the compound being purified.[1][7]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystalline product.[1][7]

  • Melting Point Consideration: The solvent's boiling point must be lower than the melting point of the compound to prevent the compound from "oiling out" instead of crystallizing.[5]

Given the structure of 6-(dimethylamino)hexanoic acid hydrochloride (a polar, ionic salt), polar protic solvents such as water, ethanol, or methanol are excellent starting points. In cases where a single solvent does not provide the ideal solubility profile, a mixed-solvent system is employed.[6] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble. The anti-solvent is added to the hot, saturated solution to induce crystallization.[7]

Visualizing the Solvent Selection Logic

The following diagram illustrates the decision-making process for selecting an appropriate solvent system.

A Start: Crude 6-(dimethylamino)hexanoic acid hydrochloride B Select a potential solvent (e.g., Ethanol) A->B C Test Solubility at Room Temperature B->C D Test Solubility at Boiling Point C->D Insoluble or Slightly Soluble E Solvent is too good. Discard and select a less polar solvent. C->E Soluble F Solvent is too poor. Discard and select a more polar solvent. D->F Insoluble G Ideal Single Solvent Found. Proceed to Protocol. D->G Soluble H Consider as 'Good' Solvent for Mixed-Solvent System D->H Very Soluble E->B F->B

Caption: Logic diagram for single-solvent screening.

Detailed Protocol: Recrystallization of 6-(Dimethylamino)hexanoic Acid Hydrochloride

This protocol is designed to be a robust starting point. Researchers should first perform small-scale solvent screening to identify the optimal solvent or solvent pair.

Materials and Equipment
Reagents & Solvents Glassware & Equipment
Crude 6-(dimethylamino)hexanoic acid HClErlenmeyer flasks (various sizes)
Reagent-grade solvents (e.g., Ethanol, Isopropanol, Water, Diethyl Ether, Hexane)Graduated cylinders
Boiling chipsHot plate with magnetic stirring
Celite® (optional, for fine impurities)Büchner funnel and filter flask
Filter paper
Glass stir rod
Watch glass
Ice bath
Vacuum source
Vacuum oven or desiccator
Step 1: Solvent System Screening

Before committing to a large-scale recrystallization, identify the best solvent system.

  • Place approximately 50 mg of the crude material into several small test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol) dropwise at room temperature, vortexing after each addition. Note the solubility. The ideal solvent will not dissolve the compound readily at this stage.

  • Gently heat the test tubes that showed poor room-temperature solubility in a water bath. Continue adding the solvent dropwise until the solid dissolves.

  • Allow the clear solutions to cool to room temperature, then place them in an ice bath.

  • Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of crystalline product.

  • If no single solvent is ideal, try mixed-solvent systems. Dissolve the compound in a minimum of hot "good" solvent (e.g., ethanol) and add a "poor" solvent (e.g., diethyl ether) dropwise until the solution becomes cloudy. Reheat to clarify and then cool.

Step 2: The Recrystallization Workflow

The following diagram provides a high-level overview of the experimental procedure.

cluster_main Recrystallization Workflow A 1. Dissolution Dissolve crude solid in minimum hot solvent B 2. Hot Filtration (Optional) Remove insoluble impurities A->B C 3. Cooling & Crystallization Slow cool to RT, then ice bath B->C D 4. Collection Isolate crystals via vacuum filtration C->D E 5. Washing Rinse crystals with ice-cold solvent D->E F 6. Drying Remove residual solvent under vacuum E->F G Pure Crystalline Product F->G

Caption: The six core steps of the recrystallization process.

Step-by-Step Procedure
  • Dissolution: Place the crude 6-(dimethylamino)hexanoic acid hydrochloride and a few boiling chips into an appropriately sized Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring.[5] Continue adding solvent until the solid is just dissolved, creating a saturated solution.[3] Avoid using an excess of solvent, as this will reduce the final yield.

  • Hot Filtration (if necessary): If the hot solution contains insoluble impurities (e.g., dust, particulates), perform a hot gravity filtration.[3][8] To do this, pre-heat a second Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature on a benchtop.[4] Slow cooling is crucial as it encourages the formation of large, pure crystals by allowing the crystal lattice to form selectively, excluding impurities.[3] Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[8]

  • Crystal Collection: Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the ice-cold recrystallization solvent.[8] Turn on the vacuum and pour the cold crystal slurry into the funnel.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold solvent.[5] This removes the residual mother liquor, which contains the soluble impurities. Use a minimal amount of cold solvent to avoid dissolving the purified product.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Transfer the semi-dry cake to a watch glass and dry to a constant weight, preferably in a vacuum oven at a mild temperature. Incomplete drying can depress the melting point.[5]

Purity Assessment: The Self-Validating System

The final and most critical phase is to verify the purity of the recrystallized product. This step validates the success of the purification protocol.

Analytical Method Purpose & Principle Indication of High Purity
Melting Point Analysis To determine the temperature range over which the solid melts. Pure crystalline solids have sharp, defined melting points.A narrow melting range (e.g., < 2°C) that corresponds to the literature value. Impurities tend to depress and broaden the melting range.[5][9]
High-Performance Liquid Chromatography (HPLC) A highly sensitive chromatographic technique used to separate, identify, and quantify each component in a mixture.[10] It is a standard method for purity assessment.[9]A single major peak in the chromatogram, with the area of this peak representing >99% of the total peak area.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the structure and chemical environment of the molecule. It can detect and identify impurities, including residual solvent.A clean spectrum where all peaks can be assigned to the protons of 6-(dimethylamino)hexanoic acid hydrochloride, with no significant peaks corresponding to impurities or residual solvent.[9]
Ion-Exchange Chromatography (IEC) A foundational technique for amino acid analysis that separates molecules based on their net charge.[11][12]A single, sharp peak corresponding to the target compound, demonstrating the absence of other charged species.

Conclusion

This application note provides a robust and scientifically grounded protocol for the purification of 6-(dimethylamino)hexanoic acid hydrochloride. By understanding the principles of recrystallization and diligently following the outlined steps for solvent selection, execution, and purity validation, researchers can consistently obtain a high-purity product. This level of purity is essential for generating reliable data and for the successful development of advanced chemical and pharmaceutical products.

References

  • Recrystallization-1.doc.pdf. (n.d.).
  • Solvent Choice - Chemistry Teaching Labs. (n.d.). University of York.
  • Analytical Methods For Amino Acids. (2025, February 24). Tamilnadu Test House.
  • Amino Acids Testing Services: Assay, Purity, and Impurities. (n.d.). NJ Labs.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Finding the best solvent for recrystallisation student sheet. (2021, September). Education in Chemistry.
  • Recrystallization. (n.d.).
  • Quality Control of Amino Acids & Peptides: A Guide. (n.d.). Bachem.
  • Amino acid analysis. (n.d.). US Pharmacopeia (USP).
  • Separation and Refining of Amino acids. (n.d.).
  • Method considerations for the analysis of amino acids. (n.d.). AltaBioscience.
  • Recrystallization. (2020, January 10). [Video]. YouTube.
  • Recrystallization Techniques. (n.d.). BOC Sciences.
  • Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). [Video]. YouTube.
  • Esters of 6-dimethylaminohexanoic acid as skin penetration enhancers. (2000, October 15). PubMed.

Sources

Application Note: High-Resolution 1H NMR Characterization of 6-(dimethylamino)hexanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust protocol for the structural verification of 6-(dimethylamino)hexanoic acid hydrochloride . This compound is a critical linker in drug conjugates and a model substrate for zwitterionic polymer synthesis.

Introduction & Structural Context

6-(dimethylamino)hexanoic acid hydrochloride (MW: 195.7 g/mol ) presents unique characterization challenges due to its amphiphilic nature and the presence of an ionizable amine. In its hydrochloride salt form, the terminal dimethylamino group is protonated (


), creating a cationic center that significantly influences local chemical shifts.

Unlike its free-base counterpart, the HCl salt exhibits distinct deshielding at the


-position and the N-methyl groups. This protocol outlines the definitive assignment logic, distinguishing the salt from the zwitterion or free base, which is critical for Quality Control (QC) in GMP environments.
Chemical Structure & Numbering Scheme

For the purpose of this assignment, the carbon chain is numbered starting from the carbonyl carbon (C1).



Experimental Protocol

Materials & Reagents
  • Analyte: 6-(dimethylamino)hexanoic acid hydrochloride (>98% purity).

  • Primary Solvent: Deuterium Oxide (

    
    , 99.9% D) – Recommended for routine QC.
    
  • Secondary Solvent: DMSO-

    
     (99.9% D) – Recommended for observing exchangeable protons (COOH, NH+).
    
  • Internal Standard: 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) for

    
    ; Tetramethylsilane (TMS) for DMSO.
    
Sample Preparation Workflow

To ensure reproducibility and prevent concentration-dependent chemical shift perturbations (common in ionic species), follow this strict preparation workflow.

SamplePrep Start Start: 15 mg Sample SolventSelect Select Solvent Start->SolventSelect D2O_Path Add 0.6 mL D2O + 0.05% TSP SolventSelect->D2O_Path Routine QC DMSO_Path Add 0.6 mL DMSO-d6 + 0.05% TMS SolventSelect->DMSO_Path Full Structure ID Mix Vortex (30s) Ensure complete dissolution D2O_Path->Mix DMSO_Path->Mix Filter Filter (0.45 µm PTFE) Remove particulates Mix->Filter Acquire Acquire Spectrum (ns=16, d1=5s) Filter->Acquire

Figure 1: Standardized Sample Preparation Workflow for Amino Acid Salts.

Instrument Parameters[1]
  • Frequency: 400 MHz or higher (600 MHz preferred for resolution of central methylene multiplets).

  • Temperature: 298 K (25°C).

  • Pulse Sequence: zg30 (standard 30° pulse).

  • Relaxation Delay (d1):

    
     seconds. Critical: The T1 relaxation time of the N-methyl protons can be long. Insufficient d1 will lead to under-integration of the methyl singlet.
    
  • Scans (ns): 16 or 32.

Results & Discussion

Solvent Effects: D2O vs. DMSO-d6

The choice of solvent drastically alters the spectral appearance due to proton exchange rates.

  • In D2O: The acidic proton on the carboxylic acid (-COOH) and the ammonium proton (-NH+) exchange rapidly with the solvent. They will not be observed as distinct peaks. The HDO residual peak typically appears at ~4.79 ppm.

  • In DMSO-d6: Exchange is slow. You may observe a broad singlet for -COOH (~12.0 ppm) and a broad signal for -NH+ (~9-10 ppm), though these are often broadened into the baseline.

Spectral Assignment (in D2O)

The following data represents the hydrochloride salt. Note that if the solution is neutralized (pH > 7), the chemical shifts of H-6 and the N-Me group will shift upfield (lower ppm) significantly.

Table 1: 1H NMR Assignment (400 MHz, D2O, Ref: TSP = 0.00 ppm)

PositionGroupShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
N-Me

2.88 Singlet (s)6H-Deshielded by positive charge on N. Sharp singlet due to symmetry.
H-6

-CH2
3.12 Triplet (t)2H~7.5Deshielded by adjacent

.
H-2

-CH2
2.35 Triplet (t)2H~7.4Deshielded by carbonyl group.
H-5

-CH2
1.72 Quintet (m)2H~7.5Shielded aliphatic chain.
H-3

-CH2
1.63 Quintet (m)2H~7.5Shielded aliphatic chain.
H-4

-CH2
1.38 Quintet (m)2H~7.5Most shielded, central methylene.

Note: The multiplets for H-3, H-4, and H-5 often overlap in lower-field instruments (300/400 MHz), appearing as a complex multiplet region between 1.30–1.80 ppm.

Assignment Logic & Validation

To confirm the identity of the compound, researchers should validate the "Connectivity Chain." The logic flows from the distinct ends of the molecule (N-Me and Carbonyl) inward.

AssignmentLogic Ref Reference Signal TSP (0.00 ppm) Anchor1 Anchor A: N-Methyls Singlet ~2.88 ppm (6H) Ref->Anchor1 Anchor2 Anchor B: alpha-CH2 Triplet ~2.35 ppm (2H) Ref->Anchor2 Step1 Identify H-6 (epsilon) Correlate via COSY to Anchor A? (No, 4-bond coupling usually weak) Look for Triplet ~3.12 ppm Anchor1->Step1 Proximity Step2 Identify H-3 (beta) COSY correlation to Anchor B Anchor2->Step2 COSY Cross-peak Step3 Assign Central Chain H-4 & H-5 (1.3 - 1.8 ppm) Based on integration (4H total) Step1->Step3 Step2->Step3 Validation QC Check: Integration Ratio N-Me : H-6 : H-2 3 : 1 : 1 Step3->Validation

Figure 2: Structural Assignment Logic Flow for Aliphatic Amino Acids.

Troubleshooting & QC Criteria

Common Anomalies
  • Broadening of N-Me Singlet:

    • Cause: Incomplete protonation or intermediate exchange rate if pH is near the pKa (~10.6).

    • Solution: Ensure the sample is the HCl salt. If using the free base, add 1-2 equivalents of DCl or TFA-d.

  • Chemical Shift Drift:

    • Amino acid shifts are highly concentration and pH-dependent.

    • Observation: If H-6 appears at 2.2 ppm instead of 3.1 ppm, the amine is deprotonated (Free Base).

    • Observation: If H-2 appears at 2.1 ppm instead of 2.35 ppm, the carboxylic acid is deprotonated (Carboxylate).

Acceptance Criteria (for Release Testing)
  • Proton Count: Total integral of aliphatic region (excluding N-Me) must equal 10H relative to N-Me (6H).

  • Purity: No unidentified peaks >1% integral intensity. Common impurities include 6-chlorohexanoic acid (starting material) or residual solvents (isopropanol/ethanol).

  • Salt Form Confirmation: The chemical shift of the N-Me group must be

    
     ppm. If 
    
    
    
    ppm, the sample is the free amine.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14052847, 6-(dimethylamino)hexanoic acid.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[2] (Standard reference for amine salt shifts).

Sources

Electrophoretic deposition protocols involving aminohexanoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

[shape=box, style=filled, fillcolor="#f0f0f0", fontname="Helvetica", penwidth

Finalizing the Document

I'm now putting the finishing touches on the document. I'm double-checking all references, ensuring URLs are accurate. I'm also ensuring the document flows smoothly, focusing on a cohesive, expert-level application note, and now I'm working on the Executive Summary and Mechanisms sections. The diagrams and tables are ready, and I'm polishing the language.

Synthesizing Final Revisions

I'm making final revisions. I've double-checked all references and URLs, ensured the document flows logically, and now I'm completing the Executive Summary and Mechanisms sections to solidify its expert-level application note status. Diagrams, tables, and the language are all polished and ready for submission. I'm noting EPD's advantages and emphasizing uniform coating, which is crucial for complex applications.

Application Note: Advanced Electrophoretic Deposition and Surface Functionalization Protocols Utilizing 6-Aminohexanoic Acid Derivatives

Executive Summary

As surface engineering transitions toward multifunctional and environmentally sustainable systems, the role of aliphatic amino acids as structural spacers and active inhibitors has become highly prominent. 6-Aminohexanoic acid (6-AHA), also known as ε-aminocaproic acid, is a versatile zwitterionic molecule. Due to its bifunctional nature (terminal amine and carboxylic acid groups) and its six-carbon aliphatic chain, 6-AHA is uniquely positioned to serve dual roles: as a synergistic corrosion inhibitor in industrial coatings and as a steric spacer for peptide conjugation in biomedical implants.

This application note details two field-proven protocols leveraging 6-AHA derivatives. The first focuses on the Electrophoretic Deposition (EPD) of 6-AHA-intercalated aluminum tri-polyphosphate for anti-corrosion applications. The second outlines the bio-functionalization of Plasma Electrolytic Oxidation (PEO)-treated titanium implants using 6-AHA as a molecular spacer to enhance cellular osseointegration.

Part 1: Mechanistic Insights into 6-Aminohexanoic Acid

The efficacy of 6-AHA in surface engineering is dictated by its molecular geometry and charge distribution.

  • In Colloidal Systems (EPD): EPD is a highly efficient technique for depositing uniform inhibited polymer films onto complex metal geometries from aqueous solutions [1.2]. The zwitterionic nature of 6-AHA allows it to be readily intercalated into layered host structures, such as aluminum tri-polyphosphate (ATP). Under an applied DC electric field, these functionalized colloidal particles migrate and deposit onto the substrate. Upon deposition, the controlled release of 6-AHA acts synergistically with the phosphate matrix to passivate the metal surface[1].

  • In Biomedical Conjugation: Bare titanium implants lack inherent osteoinductive properties, often leading to poor integration. While attaching cyclic RGD peptides (c(RGDfC)) can promote cell adhesion, direct attachment suffers from severe steric hindrance, preventing the peptide from reaching cell surface integrins. Utilizing 6-AHA as a flexible aliphatic spacer extends the peptide away from the implant surface, providing the exact steric freedom required for integrin binding and subsequent activation of proliferation pathways[2].

Part 2: Protocol A - Fabrication of Anticorrosion Coatings via EPD of ATP-6-AHA

Objective: To deposit a highly passivating, eco-friendly corrosion inhibitor film onto S235 low-carbon steel.

Causality & Design Choice: ATP alone provides partial phosphate passivation. By intercalating 6-AHA into the ATP layers (forming ATP-6-AHA), the coating benefits from a dual-action mechanism. The EPD process drives the colloidal ATP-6-AHA to the working electrode, where local pH gradients induce coagulation, forming a dense, defect-free barrier[3]. The subsequent release of 6-AHA repairs micro-defects via active passivation[1].

Step-by-Step Methodology:

  • Substrate Preparation: Mechanically polish S235 steel substrates using SiC paper (up to 1200 grit). Degrease ultrasonically in ethanol for 10 minutes, rinse with deionized (DI) water, and dry under a nitrogen stream.

  • Electrolyte Formulation: Disperse synthesized ATP-6-AHA powder (1.0 g/L) in a mixed solvent of DI water and ethanol (80:20 v/v) to reduce the electrolysis of water. Sonicate for 30 minutes to ensure a stable colloidal suspension. Adjust the pH to ~4.5 to maintain a highly positive zeta potential for cathodic EPD.

  • Electrophoretic Deposition:

    • Set up a two-electrode EPD cell using the S235 steel as the working electrode and a pure graphite plate as the counter electrode.

    • Maintain a constant distance of 1.5 cm between the electrodes.

    • Apply a constant DC voltage of 50 V for 3 minutes. Note: Voltage and time must be optimized to prevent excessive hydrogen evolution which can cause coating porosity.

  • Curing: Carefully extract the coated substrate at a constant withdrawal rate to prevent drag-lines. Rinse gently with DI water to remove loosely bound particles, and thermally cure at 120 °C for 1 hour to crosslink the matrix.

EPD_Mechanism cluster_0 Electrophoretic Deposition (EPD) Cell Colloid ATP-6-AHA Colloidal Dispersion Electrode S235 Steel Substrate (Working Electrode) Colloid->Electrode Migration & Deposition Field Applied DC Electric Field Field->Colloid Passivation Synergistic Passivation (Phosphate Matrix + 6-AHA Release) Electrode->Passivation

Caption: EPD mechanism of ATP-6-AHA colloidal particles onto S235 steel for synergistic passivation.

Part 3: Protocol B - Bioactive Functionalization of Titanium Implants

Objective: To enhance the proliferation of mesenchymal stem cells (MSCs) and fibroblasts on titanium implants using a 6-AHA-spaced RGD peptide conjugate.

Causality & Design Choice: Plasma Electrolytic Oxidation (PEO) creates a porous, biomimetic oxide layer on titanium[4]. To functionalize this layer, a bisphosphonate anchor is used due to its high binding affinity for oxidized metals. The ε-aminocaproic acid (6-AHA) derivative acts as the critical spacer. An SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker is then used to bridge the terminal amine of 6-AHA to the thiol group of the c(RGDfC) peptide, creating a highly stable, bioavailable surface[2].

Step-by-Step Methodology:

  • PEO Treatment: Anodize coarse-grained or nanostructured titanium in an electrolyte containing calcium and phosphate ions using a pulsed bipolar DC power supply. This generates a highly porous, crystalline TiO₂/hydroxyapatite sublayer[4].

  • Bisphosphonate-6-AHA Anchoring: Immerse the PEO-treated titanium in a 1 mM aqueous solution of 6-aminohexanoic acid bisphosphonate for 24 hours at room temperature. The gem-bisphosphonate groups will strongly chelate to the metal oxide surface.

  • SMCC Crosslinking: Wash the substrate with PBS. Incubate the functionalized titanium in a 2 mM solution of SMCC linker in PBS (pH 7.2) for 2 hours. The NHS-ester of the SMCC reacts with the terminal primary amine of the 6-AHA spacer, leaving a reactive maleimide group exposed.

  • Peptide Conjugation: Immediately transfer the substrate to a 1 mM solution of c(RGDfC) peptide in PBS. Incubate overnight at 4 °C. The maleimide group reacts specifically with the sulfhydryl (-SH) of the cysteine residue on the peptide, forming a permanent thioether bond[2].

Bio_Workflow N1 Step 1 Plasma Electrolytic Oxidation (PEO) N2 Step 2 Bisphosphonate Anchoring N1->N2 N3 Step 3 6-AHA Spacer Integration N2->N3 N4 Step 4 SMCC Crosslinking (Amine-to-Thiol) N3->N4 N5 Step 5 c(RGDfC) Peptide Conjugation N4->N5

Caption: Step-by-step bio-functionalization of PEO-treated titanium using a 6-AHA spacer system.

Integrin_Signaling Ti PEO-Titanium Surface Spacer 6-AHA Spacer (Relieves Steric Hindrance) Ti->Spacer Bisphosphonate Anchor RGD c(RGDfC) Peptide Spacer->RGD SMCC Linker Integrin Cell Surface Integrins RGD->Integrin Specific Binding Prolif Fibroblast / MSC Proliferation Integrin->Prolif FAK/ERK Pathway

Caption: Mechanistic pathway of integrin-mediated cell proliferation facilitated by a 6-AHA spacer.

Part 4: Quantitative Data Synthesis

To validate the efficacy of these protocols, quantitative benchmarks from the cited literature are summarized below.

Table 1: Electrochemical Inhibition Efficiency of ATP-6-AHA on S235 Steel in 3.5% NaCl[5]

Coating / Inhibitor SystemConcentrationCorrosion Potential (

)
Corrosion Current (

)
Inhibition EfficiencyPrimary Mechanism
Bare S235 SteelN/A-680 mV12.5 µA/cm²N/AActive anodic dissolution
ATP (Unmodified)1.0 g/L-650 mV8.2 µA/cm²~34%Partial phosphate barrier
ATP-6-AHA (via EPD) 1.0 g/L -610 mV 3.7 µA/cm² ~70% Synergistic passivation (6-AHA + PO₄)

Table 2: In Vitro Cell Proliferation on PEO-Modified Titanium Implants[2]

Surface ModificationLinker / Spacer SystemTarget Cell LineProliferation Increase (vs. Bare Ti)Bioactivity Observation
Ti-PEO (Control)NoneFibroblastsBaselinePorous structure supports basic adhesion
Ti-PEO + RGDDirect (No Spacer)Fibroblasts< 5%Steric hindrance limits integrin binding
Ti-PEO + 6-AHA-SMCC-RGD ε-Aminocaproic Acid (6-AHA) Fibroblasts 30 - 40% Optimal steric freedom for receptor binding
Ti-PEO + 6-AHA-SMCC-RGD ε-Aminocaproic Acid (6-AHA) Mesenchymal Stem Cells ~20% Enhanced viability and differentiation potential

References

  • Title: Effect of 6-Aminohexanoic Acid Released from Its Aluminum Tri-Polyphosphate Intercalate (ATP-6-AHA) on the Corrosion Protection Mechanism of Steel in 3.
  • Title: Application of Electrophoretic Deposition as an Advanced Technique of Inhibited Polymer Films Formation on Metals from Environmentally Safe Aqueous Solutions of Inhibited Formulations Source: PMC / NIH URL
  • Title: Modeling of Biological Activity of PEO-Coated Titanium Implants with Conjugates of Cyclic RGD Peptide with Amino Acid Bisphosphonates Source: PMC / NIH URL
  • Title: Organic-Inorganic Biocompatible Coatings for Temporary and Permanent Metal Implants Source: MDPI / PMC URL

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 6-(Dimethylamino)hexanoic Acid HCl in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 6-(dimethylamino)hexanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound in organic solvents. Here, we will explore the underlying chemical principles governing its solubility and provide practical, step-by-step troubleshooting strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is 6-(dimethylamino)hexanoic acid HCl poorly soluble in many common organic solvents?

A1: The poor solubility of 6-(dimethylamino)hexanoic acid HCl in many organic solvents stems from its ionic nature. As a hydrochloride salt, the tertiary amine group is protonated, forming a positively charged ammonium cation, which is paired with a chloride anion (Cl⁻). This salt form makes the molecule highly polar.[1]

Organic solvents are broadly classified by their polarity. Non-polar or weakly polar solvents, such as hexanes, toluene, or dichloromethane (DCM), do not effectively solvate charged ions.[2][3] The principle of "like dissolves like" dictates that polar compounds are more readily soluble in polar solvents, while non-polar compounds dissolve in non-polar solvents.[2][3][4] Therefore, the high polarity of the hydrochloride salt significantly limits its solubility in less polar organic media.

Q2: What are the recommended initial solvents to try for dissolving 6-(dimethylamino)hexanoic acid HCl?

A2: Given its polar nature, the best starting points for dissolving 6-(dimethylamino)hexanoic acid HCl are polar solvents. While specific quantitative solubility data for this exact compound is not widely published, the following solvent classes are recommended based on general principles for amine salts:

  • Polar Protic Solvents: These solvents can engage in hydrogen bonding and have high dielectric constants, which helps to solvate ions.[2]

    • Water

    • Methanol (MeOH)

    • Ethanol (EtOH)

  • Polar Aprotic Solvents: These solvents are also polar but do not have acidic protons. They are often strong solvents for a wide range of compounds.

    • Dimethyl sulfoxide (DMSO)

    • Dimethylformamide (DMF)

    • N-Methyl-2-pyrrolidone (NMP)

Q3: My reaction requires a less polar solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). What is the most effective strategy to achieve solubility?

A3: When a less polar solvent is required for your reaction, the most reliable and widely practiced strategy is to convert the hydrochloride salt into its corresponding free amine (also known as the "free base").[1] The free amine, 6-(dimethylamino)hexanoic acid, is a neutral molecule and significantly less polar than its HCl salt, rendering it much more soluble in a broader range of organic solvents, including DCM and THF.[1][5]

This conversion is a straightforward acid-base neutralization reaction.

Troubleshooting Guides

Guide 1: In-Situ Free-Basing for Direct Use in Reaction

This protocol is ideal when you need to use the free amine directly in a subsequent reaction without isolation.

Underlying Principle:

The hydrochloride salt is neutralized with a base. The choice of base is critical; a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often used. These bases are strong enough to deprotonate the ammonium salt, and the resulting tertiary amine hydrochloride byproduct often precipitates from less polar solvents, which can sometimes be removed by filtration. Alternatively, an inorganic base can be used in a biphasic system.

Experimental Protocol (using a tertiary amine base):
  • Preparation: Suspend the 6-(dimethylamino)hexanoic acid HCl (1 equivalent) in your desired anhydrous organic solvent (e.g., DCM or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath. This helps to control any potential exotherm from the neutralization.

  • Base Addition: Slowly add a tertiary amine base (e.g., TEA or DIPEA, 1.0-1.1 equivalents) dropwise to the stirred suspension.

  • Reaction: Stir the mixture at 0 °C for 15-30 minutes. You will often observe the solid hydrochloride salt dissolving as the more soluble free amine is formed. A new precipitate, the trialkylammonium hydrochloride salt, may form.

  • Usage: The resulting solution containing the free amine can often be used directly in the next step of your synthesis.

Free_Basing_Workflow

Guide 2: Free-Basing with Aqueous Work-up for Isolation

This method is suitable when you need to isolate the pure free amine before proceeding.

Underlying Principle:

This classic liquid-liquid extraction technique takes advantage of the differential solubility of the amine salt and the free amine in aqueous and organic phases. The HCl salt is soluble in the aqueous phase. By adding a base to raise the pH, the salt is converted to the free amine, which is less water-soluble and can be extracted into an organic solvent.

Experimental Protocol:
  • Dissolution: Dissolve the 6-(dimethylamino)hexanoic acid HCl in water or a dilute aqueous base solution (e.g., 1M sodium bicarbonate or sodium carbonate).

  • Basification: Adjust the pH of the aqueous solution to >9 using a suitable base (e.g., 1M NaOH or K₂CO₃) to ensure complete conversion to the free amine.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract it three times with a water-immiscible organic solvent (e.g., ethyl acetate, DCM).

  • Washing: Combine the organic layers and wash them with brine (saturated NaCl solution) to remove residual water.

  • Drying: Dry the organic phase over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure (e.g., using a rotary evaporator) to yield the isolated free amine.

Caution: Free amines can be less stable than their hydrochloride salts and may be susceptible to degradation over long-term storage.[1]

Aqueous_Workup

Guide 3: Alternative Solubility Enhancement Techniques

While free-basing is the most common approach, other methods can be considered.

1. Using Co-solvents:
  • Concept: Sometimes, adding a small amount of a highly polar solvent (a "co-solvent") in which the salt is soluble can help dissolve it in a bulk non-polar solvent.

  • Application: Try suspending the HCl salt in your primary solvent (e.g., DCM) and then adding a small volume of methanol or ethanol dropwise while stirring vigorously. This can sometimes be sufficient to bring the material into solution for a reaction.

2. Gentle Heating:
  • Concept: For most compounds, solubility increases with temperature.[3][4]

  • Application: Gently warming the solvent/solute mixture can increase both the rate of dissolution and the overall solubility.

  • Caution: Exercise caution, as excessive heat can lead to the degradation of the compound.[1] Always perform a small-scale test to check for thermal stability.

3. Salt Exchange (Anion Metathesis):
  • Concept: In some cases, exchanging the chloride anion for a different counter-ion can alter the crystal lattice energy and improve solubility in specific organic solvents.[6][7] For instance, converting the hydrochloride to a tosylate or mesylate salt might change its solubility profile.

  • Application: This is a more advanced technique that involves reacting the HCl salt with a salt of the desired new anion (e.g., silver tosylate). This is typically reserved for cases where free-basing is not a viable option.

Data Summary Table

While quantitative data for 6-(dimethylamino)hexanoic acid HCl is scarce, the following table provides a qualitative guide for solubility expectations.

Solvent ClassExample SolventsExpected Solubility of HCl SaltExpected Solubility of Free AmineRationale
Polar Protic Water, MethanolHighModerate to HighStrong ionic and hydrogen bonding interactions.
Polar Aprotic DMSO, DMFModerate to HighHighStrong dipole-dipole interactions.
Moderately Polar DCM, THF, Ethyl AcetateVery Low to InsolubleModerate to HighInsufficient polarity to solvate the ionic salt form.
Non-Polar Hexanes, TolueneInsolubleLow to ModerateLack of favorable intermolecular interactions.

Final Recommendations

For most applications in organic synthesis requiring the use of 6-(dimethylamino)hexanoic acid in a non-polar or weakly polar organic solvent, conversion to the free amine is the most effective and recommended strategy . The choice between in-situ generation and isolation with work-up will depend on the specific requirements of your experimental design, such as the need for a purified starting material or the tolerance of the subsequent reaction to the presence of a tertiary amine hydrochloride byproduct.

References

  • Hameed, G. S. (2024, January 23). Solubility and distribution. Retrieved from [Link]

  • Al-Kasmi, B. (2018). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University. Retrieved from [Link]

  • BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

  • ResearchGate. (2021, September 16). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?. Retrieved from [Link]

  • PubChem. (n.d.). 6-(Dimethylamino)hexanoic acid. Retrieved from [Link]

  • Ovid. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]

  • Vasanthakumar, G. R., Patil, B. S., & Suresh Babu, V. V. (2002). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 41(10), 2184-2186.
  • CAS Common Chemistry. (n.d.). 6-(Methylamino)hexanoic acid hydrochloride. Retrieved from [Link]

  • PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]

  • Reddit. (2021, February 24). Free-basing a volatile aliphatic amine without aqueous?. Retrieved from [Link]

  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?. Retrieved from [Link]

  • YouTube. (2020, April 19). Conversion of Amines to Amine Salts. Retrieved from [Link]

  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (Doctoral dissertation, University of Glasgow). Retrieved from [Link]

  • Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]

  • Molecules. (2018). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Retrieved from [Link]

  • Periodica Polytechnica Chemical Engineering. (2015, September 16). Liquid Extraction of Hydrochloric Acid from Aqueous Solutions by Tri-n-dodecylamine and Tri-n-octylamine diluents. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]

  • Reddit. (2025, May 22). Precipitating organic amine from organic solution containing dissolved KOH. Retrieved from [Link]

  • IS MUNI. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Journal of Resource Recycling. (n.d.). Solvent Extraction of Hydrochloric Acid Using Commercial Extractants and Synthesized Ionic Liquids. Retrieved from [Link]

  • IS MUNI. (n.d.). Physical Properties: Solubility Classification. Retrieved from [Link]

Sources

Technical Support Center: Stability Management for 6-(Dimethylamino)hexanoic Acid Salts

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #HYGRO-6DMHA-001 Subject: Prevention of Hygroscopic Degradation & Deliquescence Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division

Diagnostic Hub: Immediate Triage

Is your compound currently unusable? Use this decision matrix to determine the immediate course of action.

Symptom: The "Sticky Solid" Phenomenon

Users frequently report that 6-(dimethylamino)hexanoic acid hydrochloride (and similar salts) transitions from a free-flowing powder to a sticky gum or liquid oil within minutes of exposure to ambient air.

Root Cause: This molecule contains a tertiary amine and a carboxylic acid . When prepared as a hydrochloride salt (the most common form), the chloride counter-ion possesses a low hydration energy barrier. The lattice energy of the crystal is insufficient to resist the thermodynamic drive to coordinate with atmospheric water vapor, leading to deliquescence (dissolving in its own absorbed water).

Emergency Rescue Protocol (Decision Tree)

RescueProtocol Start State of Material Condition1 Slightly Clumped/Tacky Start->Condition1 Condition2 Fully Liquefied (Oil) Start->Condition2 Action1 Vacuum Desiccation (P2O5 or KOH pellets) 24-48h @ RT Condition1->Action1 Check Is purity compromised? Condition2->Check Result1 Recovered Solid Action1->Result1 Action2 Lyophilization (Freeze Drying) Re-dissolve in water, freeze, sublime under high vacuum Action2->Result1 Action3 Azeotropic Distillation Re-dissolve in Toluene/EtOH, Rotovap to dryness Action3->Result1 Check->Action2 No (Physical change only) Check->Action3 No (Alternative) Result2 Discard & Resynthesize Check->Result2 Yes (Color change/Degradation)

Figure 1: Decision matrix for recovering hygroscopic salts that have absorbed moisture.

Prevention Protocols: The "Dry Chain" Workflow

To maintain the integrity of 6-(dimethylamino)hexanoic acid salts, you must treat them as anhydrous reagents . The following protocols are self-validating systems designed to prevent moisture ingress.

Protocol A: Synthesis & Isolation (The Critical Step)

Avoid standard rotary evaporation if possible. The transition from solution to solid is the most vulnerable moment.

  • Solvent Selection: Do not use water for the final isolation if possible.

  • Precipitation Method:

    • Dissolve the crude oil in a minimum amount of dry Methanol or Ethanol .

    • Add dry Diethyl Ether or Hexane dropwise until turbidity persists.

    • Cool to -20°C to force crystallization.

    • Why? Crystalline solids have higher lattice energies and are more resistant to moisture than amorphous foams generated by rotary evaporation [1].

  • Filtration: Perform filtration under a blanket of Nitrogen or Argon. Do not pull air through the filter cake for extended periods.

Protocol B: Storage & Handling

Standard "tightly capped" vials are insufficient.

ParameterSpecificationScientific Rationale
Primary Container Amber glass with PTFE-lined capPrevents UV degradation (minor risk) and ensures chemical resistance.
Secondary Containment Desiccator with P₂O₅ or Silica GelCreates a micro-environment with <10% Relative Humidity (RH).
Headspace Gas Argon (preferred) or NitrogenDisplaces humid air. Argon is heavier than air and sits on the solid surface.
Tape Seal Parafilm® or Electrical TapePrevents gas exchange through thread gaps.
Protocol C: Weighing & Dispensing

The "Time-to-Deliquescence" window is often < 2 minutes at 50% RH.

  • Equilibrate: Allow the storage vial to reach room temperature before opening to prevent condensation.

  • The "Schlenk" Technique: If a glovebox is unavailable, place the receiving flask under a stream of inert gas.

  • Speed Weighing: Do not weigh directly onto weigh paper. Weigh by difference using a capped vial or syringe (if oil).

Advanced Engineering: Salt Selection Strategy

If the Hydrochloride (HCl) salt is proving unmanageable for your application, you must alter the thermodynamics of the crystal lattice. The hygroscopicity of a salt is intrinsic to the counter-ion's ability to hydrogen bond with water.

Recommendation: Switch from Hydrochloride to a Mesylate or Tosylate salt.

Comparative Salt Properties
Salt FormHygroscopicity RiskMelting Point TrendSuitability
Hydrochloride (HCl) High (Critical RH ~40-60%)ModerateStandard, but difficult to handle.
Mesylate (CH₃SO₃⁻) Low HighExcellent. Tighter lattice packing reduces water insertion [2].
Fumarate Very Low HighGood, but may alter solubility in organic solvents.
Tosylate Low HighAdds lipophilicity; often non-hygroscopic.
Salt Screening Workflow

SaltScreening Input Free Base: 6-(Dimethylamino)hexanoic acid Acid1 React w/ HCl (Standard) Input->Acid1 Acid2 React w/ Methanesulfonic Acid (Optimization) Input->Acid2 Test DVS Analysis (Dynamic Vapor Sorption) Acid1->Test Acid2->Test Outcome1 High Water Uptake (>5% mass gain) Test->Outcome1 HCl Salt Outcome2 Stable Mass (<1% mass gain) Test->Outcome2 Mesylate Salt

Figure 2: Workflow for selecting a counter-ion to minimize hygroscopicity.

Frequently Asked Questions (FAQ)

Q: Does the absorption of water chemically degrade the molecule? A: Generally, no. 6-(dimethylamino)hexanoic acid is an amino acid derivative. Unlike esters, which hydrolyze rapidly, the acid/salt form is chemically stable in water. However, the presence of water can facilitate microbial growth or oxidation of the tertiary amine to an N-oxide over long periods [3]. The primary "degradation" is physical—the loss of solid-state properties required for accurate weighing.

Q: Can I dry the salt in an oven? A: Use caution. While the salt is stable, heating a wet amine salt in air can promote oxidation. Vacuum drying at 40-50°C is safer. Avoid temperatures >100°C as cyclization (though sterically hindered by the dimethyl group) or decarboxylation are theoretical risks at high energy states.

Q: Why is the HCl salt so much worse than the free base? A: The free base is a zwitterion (internal salt) with high lattice energy. The HCl salt disrupts this internal bonding. The chloride ion is large and has a diffuse charge, but the resulting crystal lattice often has "voids" or high-energy surfaces that readily accept water molecules to lower the system's total energy (hydration energy > lattice energy) [4].

References

  • Newman, A., & Wenslow, R. (2016). Solid-state characterization of pharmaceutical solids.[1] In Polymorphism in the Pharmaceutical Industry. This text establishes the fundamental link between crystallinity (amorphous vs. crystalline) and moisture sorption rates.

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development. Link (Demonstrates that Mesylate salts often exhibit superior stability profiles compared to HCl salts for amine drugs).

  • Paulekuhn, G. S., et al. (2007). "Trends in Active Pharmaceutical Ingredient Salt Selection based on Analysis of the Orange Book Database." Journal of Medicinal Chemistry. Link (Statistical analysis of salt stability and usage).

  • Airaksinen, S., et al. (2005). "Excipient selection can significantly affect solid-state phase transformations in lyophilized formulations." Pharmaceutical Research. (Relevant for the lyophilization rescue protocol).

Disclaimer: This guide is intended for research purposes. Always consult the specific Safety Data Sheet (SDS) for 6-(dimethylamino)hexanoic acid salts before handling.

Sources

Navigating HPLC Peak Tailing for Dimethylamino Acid Derivatives: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, achieving sharp, symmetrical peaks in High-Performance Liquid Chromatography (HPLC) is paramount for accurate quantification and robust method reliability. However, when analyzing dimethylamino acid derivatives, the common issue of peak tailing can present a significant challenge. This guide provides an in-depth, question-and-answer-based approach to systematically troubleshoot and resolve this pervasive chromatographic problem.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for my dimethylamino acid derivatives?

A1: The most common culprit is secondary interactions between the basic dimethylamino group of your analyte and acidic residual silanol groups on the surface of silica-based HPLC columns.[1][2][3][4] These interactions create an additional, stronger retention mechanism for a portion of the analyte molecules, causing them to elute more slowly and create a "tail" on the peak.[1][2]

Q2: I'm seeing peak tailing for all my peaks, not just the dimethylamino acid derivatives. What could be the issue?

A2: If all peaks in your chromatogram exhibit tailing, the problem is likely systemic rather than specific to your analyte's chemistry. Potential causes include a void in the column, a partially blocked column inlet frit, or excessive extra-column volume (e.g., overly long or wide-bore tubing between the column and detector).[4][5][6]

Q3: How does the pH of my mobile phase affect peak tailing for these basic compounds?

A3: Mobile phase pH is a critical factor.[7][8] At a pH near the pKa of your dimethylamino acid derivative, a mixture of ionized and unionized forms can exist, leading to peak distortion and tailing.[5][7] Additionally, at a mid-range pH (above 3.0), residual silanol groups on the silica packing can become deprotonated and negatively charged, increasing their unwanted interaction with your positively charged basic analytes.[2][5]

Q4: Can my sample injection solvent cause peak tailing?

A4: Yes. If the solvent used to dissolve your sample is significantly stronger (i.e., has a higher elution strength) than your mobile phase, it can lead to peak distortion, including tailing.[4][9] This is because the strong solvent can carry the analyte band too far into the column in a disorganized manner.

In-Depth Troubleshooting Guide

When confronted with persistent peak tailing for dimethylamino acid derivatives, a systematic approach is essential. This guide is structured to help you diagnose and resolve the issue by examining the mobile phase, stationary phase, and HPLC system hardware.

Mobile Phase Optimization: The First Line of Defense

The composition of your mobile phase is often the most straightforward and effective area to address peak tailing.

Issue: Inappropriate Mobile Phase pH

  • The "Why": The ionization state of both your basic analyte and the acidic silanol groups on the stationary phase is governed by the mobile phase pH.[7] When your dimethylamino acid derivative is protonated (positively charged) and the silanols are deprotonated (negatively charged), strong ionic interactions occur, leading to peak tailing.[2]

  • The Solution: Adjusting the pH

    • Low pH Approach (pH ≤ 3): By lowering the mobile phase pH, you can ensure that the residual silanol groups are fully protonated (neutral).[1][2] This minimizes the secondary ionic interactions with your protonated basic analyte, resulting in a more symmetrical peak shape.[2]

    • High pH Approach (pH > 8): Alternatively, raising the pH can deprotonate your dimethylamino acid derivative, rendering it neutral. This also reduces unwanted ionic interactions with the now negatively charged silanol groups. However, it is crucial to use a pH-stable column, as traditional silica-based columns can dissolve at high pH.[2][10]

Issue: Lack of or Improper Buffering

  • The "Why": A buffer is essential for maintaining a stable pH throughout the chromatographic run.[11][12] Without a buffer, small changes in the mobile phase composition or interactions with the sample can lead to pH shifts, causing inconsistent ionization and, consequently, peak tailing.[12][13]

  • The Solution: Implementing an Effective Buffer System

    • Select a buffer with a pKa within +/- 1 pH unit of your target mobile phase pH to ensure maximum buffering capacity.[12][13]

    • For LC-MS applications, use volatile buffers such as ammonium formate or ammonium acetate to avoid contamination of the mass spectrometer.[12]

    • A typical buffer concentration for UV-based applications is 10-50 mM.[12]

Issue: Insufficient Ionic Strength or Need for a Competing Base

  • The "Why": Sometimes, even with an optimized pH, residual silanol interactions persist.

  • The Solution: Mobile Phase Additives

    • Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites, reducing their availability to interact with your analyte.[1]

    • Ion-Pairing Agents: For challenging separations, an ion-pairing agent can be introduced. These are molecules with a hydrophobic tail and an ionic head.[14] The ionic head interacts with your charged analyte, forming a neutral ion pair. This neutral complex then interacts more predictably with the reversed-phase stationary phase, improving peak shape.[14] Common ion-pairing agents for basic compounds include alkyl sulfonates.[15] Perfluorinated carboxylic acids like trifluoroacetic acid (TFA) can also serve as ion-pairing agents and help to neutralize residual silanols.[16]

Mobile Phase Additive Mechanism of Action Typical Concentration Considerations
Triethylamine (TEA) Competitively binds to active silanol sites.[1]≥20 mMCan suppress MS signal.
Trifluoroacetic Acid (TFA) Suppresses silanol ionization and acts as an ion-pairing agent.[16]0.1% (v/v)Can cause ion suppression in MS.
Formic Acid Acidifies the mobile phase to protonate silanols.0.1% (v/v)Generally provides better MS compatibility than TFA.
Ammonium Formate/Acetate Provides buffering and can improve peak shape.[12]5-20 mMGood for LC-MS applications.
Alkyl Sulfonates (e.g., Sodium Dodecyl Sulfate) Forms a neutral ion-pair with the basic analyte.[15][17]VariesNon-volatile, not suitable for MS.
Stationary Phase Selection: Choosing the Right Tool for the Job

If mobile phase optimization does not fully resolve peak tailing, the column itself may be the issue.

Issue: Strong Silanol Interactions

  • The "Why": Traditional silica-based columns (Type A silica) have a higher concentration of acidic silanol groups and trace metal impurities, which can exacerbate peak tailing for basic compounds.[1][18][19]

  • The Solution: Utilizing Modern Column Chemistries

    • End-Capped Columns: Most modern columns are "end-capped," a process that chemically derivatizes many of the residual silanol groups to make them less reactive.[2]

    • High-Purity Silica (Type B): Newer columns are packed with high-purity (Type B) silica, which has a much lower metal content and fewer acidic silanol groups, significantly reducing peak tailing for basic compounds.[1][20]

    • Hybrid Particle Columns: These columns incorporate both silica and organic polymers in their base material, which can improve peak shape and stability at higher pH.[18]

    • Columns with Embedded Polar Groups: Some stationary phases have polar groups embedded within the alkyl chains.[21] These can help to shield the analyte from residual silanol groups.

    • Charged Surface Hybrid (CSH) Columns: These columns have a low-level positive surface charge that can help to repel basic analytes from interacting with silanol groups at low pH, resulting in excellent peak shapes.[22]

System and Hardware Considerations: Ensuring a Clean and Efficient Flow Path

Even with the optimal mobile phase and column, issues with the HPLC system can contribute to peak tailing.

Issue: Extra-Column Volume

  • The "Why": The volume of the tubing and connections between the injector, column, and detector can cause the chromatographic band to spread, leading to broader and more tailed peaks.[5]

  • The Solution: Minimizing Dead Volume

    • Use tubing with a narrow internal diameter (e.g., 0.005").[5]

    • Keep the tubing length between the column and detector as short as possible.

    • Ensure all fittings are properly connected to avoid small voids.

Issue: Column Contamination or Degradation

  • The "Why": Over time, strongly retained compounds from previous injections can accumulate at the head of the column, creating active sites that can cause peak tailing.[4] The column bed can also degrade or form a void.[2]

  • The Solution: Column Maintenance and Protection

    • Use a guard column to protect the analytical column from strongly retained impurities.

    • If contamination is suspected, flush the column with a strong solvent (following the manufacturer's recommendations).

    • If a void is suspected at the column inlet, reversing the column (if permissible by the manufacturer) for a flush may help. If the problem persists, the column may need to be replaced.[2]

Troubleshooting Workflow

Here is a logical workflow to follow when troubleshooting peak tailing for dimethylamino acid derivatives:

Troubleshooting_Workflow start Peak Tailing Observed check_all_peaks Does it affect all peaks? start->check_all_peaks system_issue Systemic Issue: - Check for column void - Inspect for blocked frit - Minimize extra-column volume check_all_peaks->system_issue Yes analyte_specific_issue Analyte-Specific Issue check_all_peaks->analyte_specific_issue No resolution Peak Shape Improved? system_issue->resolution mobile_phase 1. Optimize Mobile Phase analyte_specific_issue->mobile_phase adjust_ph Adjust pH (Low pH: ≤ 3 or High pH: > 8) mobile_phase->adjust_ph add_buffer Add Appropriate Buffer (e.g., Formate, Acetate) adjust_ph->add_buffer use_additive Use Additive (e.g., TEA, TFA, Ion-Pairing Agent) add_buffer->use_additive stationary_phase 2. Evaluate Stationary Phase use_additive->stationary_phase If tailing persists use_modern_column Use Modern Column (Type B, End-capped, Hybrid, CSH) stationary_phase->use_modern_column hardware 3. Check Hardware use_modern_column->hardware If tailing persists check_connections Check Tubing & Connections hardware->check_connections column_maintenance Column Maintenance (Flush, Use Guard Column) check_connections->column_maintenance column_maintenance->resolution

Caption: A step-by-step workflow for diagnosing and resolving HPLC peak tailing.

By methodically addressing these potential causes, from the mobile phase to the hardware, researchers can effectively troubleshoot and eliminate peak tailing for dimethylamino acid derivatives, leading to more accurate and reliable analytical results.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. (n.d.).
  • Waters Corporation. (n.d.). Column Selection for HPLC Method Development.
  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes in Reversed-Phase.
  • Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • The Theory of HPLC Column Chemistry. (n.d.).
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • Creative Proteomics. (n.d.). Reversed Phase Ion Pair Chromatography in Amino Acid Analysis.
  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I).
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • LCGC International. (2020, November 11). HPLC Column Selection.
  • PubMed. (2004, September 17). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography.
  • Dolan, J. W. (n.d.). Why Do Peaks Tail? LC Troubleshooting Bible.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • ResearchGate. (n.d.). Analysis of native amino acids by liquid chromatography/electrospray ionization mass spectrometry: Comparative study between two sources and interfaces.
  • ResearchGate. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography | Request PDF.
  • Merck Millipore. (n.d.). HPLC and UHPLC Column Selection Guide.
  • Waters. (n.d.). Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide.
  • But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. (2021, December 1).
  • Chromatography Today. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides.
  • MAC-MOD Analytical. (n.d.). Column Stability.
  • The little secrets of silica gel in liquid chromatography columns. (n.d.).
  • PubMed. (n.d.). Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate.
  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023, August 1).
  • Ion-Pair Reagents for HPLC. (n.d.).
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • Element Lab Solutions. (2019, June 4). Buffers and Eluent Additives for HPLC Method Development.
  • MAC-MOD Analytical. (n.d.). The Importance of HPLC Mobile Phase Additives & Buffers.
  • alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27).
  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation.
  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections.

Sources

Technical Support Center: Optimizing N-Methylation of 6-Aminohexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-methylation of 6-aminohexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this important chemical transformation. The N-methyl group can significantly alter the physicochemical and biological properties of molecules, making its efficient and selective introduction a critical step in many research and development endeavors.[1] This resource offers a structured approach to optimizing reaction yields, addressing common challenges, and ensuring the integrity of your experimental outcomes.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during the N-methylation of 6-aminohexanoic acid.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the N-methylation of 6-aminohexanoic acid can stem from several factors, ranging from suboptimal reaction conditions to inefficient purification. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Causality: Insufficient reaction time, inadequate temperature, or a poorly chosen methylating agent can all lead to incomplete conversion of the starting material.

    • Solution:

      • Monitor Reaction Progress: Utilize analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to track the disappearance of the starting material and the appearance of the product over time.

      • Optimize Reaction Time and Temperature: Gradually increase the reaction time and/or temperature. For instance, if using the Eschweiler-Clarke reaction, ensuring the reaction is heated to near boiling is crucial for driving the reaction forward.[2]

      • Re-evaluate Your Methylating Agent: The choice of methylating agent is critical. For 6-aminohexanoic acid, a primary amine, both mono- and di-methylation are possible. The reactivity of the methylating agent will influence the outcome.

  • Side Reactions: The formation of unintended byproducts can consume your starting material and reduce the yield of the desired product.

    • Causality: Over-methylation (formation of the quaternary ammonium salt) is a common side reaction, especially with highly reactive methylating agents like methyl iodide.[1] Another possibility is the formation of oligomers of 6-aminohexanoic acid, particularly at elevated temperatures.[3]

    • Solution:

      • Control Stoichiometry: Carefully control the stoichiometry of the methylating agent. For mono-methylation, using a slight excess of the amine relative to the methylating agent can be beneficial.

      • Choose a Milder Methylating Agent: Consider using less reactive methylating agents. The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, is a classic method that avoids the formation of quaternary ammonium salts.[2][4] Other options include using methanol with a suitable catalyst.[5][6][7][8]

      • Protect the Carboxylic Acid: The carboxylic acid group can potentially interfere with the reaction. Protecting it as an ester, for example, can prevent unwanted side reactions.

  • Purification Losses: Significant amounts of product can be lost during the workup and purification steps.

    • Causality: 6-aminohexanoic acid and its N-methylated derivatives are water-soluble, which can make extraction from aqueous solutions challenging. Adsorption onto silica gel during column chromatography can also lead to losses.

    • Solution:

      • Optimize Extraction: Use a suitable organic solvent for extraction and perform multiple extractions to maximize recovery. Adjusting the pH of the aqueous layer can also improve extraction efficiency.

      • Alternative Purification Methods: Consider alternative purification techniques such as ion-exchange chromatography or crystallization.

Question 2: I am observing significant amounts of the di-methylated product when I only want to synthesize the mono-methylated derivative. How can I improve the selectivity?

Answer:

Achieving selective mono-N-methylation of a primary amine like 6-aminohexanoic acid is a common challenge due to the higher reactivity of the secondary amine intermediate. Here are strategies to enhance mono-selectivity:

  • Choice of Methylating Agent and Reaction Conditions:

    • Causality: Highly reactive methylating agents like methyl iodide tend to favor di-methylation. The reaction conditions also play a crucial role.

    • Solution:

      • Eschweiler-Clarke Reaction: This method is known for producing tertiary amines from primary amines.[2][4] However, by carefully controlling the stoichiometry of formaldehyde and formic acid, it is possible to favor the formation of the secondary amine.

      • Catalytic Methylation with Methanol: The use of specific catalysts, such as certain iridium or ruthenium complexes, can provide high selectivity for mono-methylation.[6][7][8] These reactions often proceed via a "borrowing hydrogen" mechanism.[5]

      • Reductive Amination with Paraformaldehyde: Using paraformaldehyde as the C1 source with a suitable reducing agent can also be a selective method.[9]

  • Protecting Group Strategy:

    • Causality: Introducing a temporary protecting group on the nitrogen atom can allow for controlled methylation.

    • Solution:

      • Formylation followed by Reduction: First, formylate the primary amine using a reagent like ethyl formate. The resulting formamide can then be reduced using a reagent like lithium aluminum hydride (LiAlH4) to yield the mono-methylated amine.[10]

      • Sulfonylation-Methylation-Desulfonylation: Protect the amine as a sulfonamide (e.g., with o-nitrobenzenesulfonyl chloride), followed by methylation of the sulfonamide, and subsequent removal of the protecting group.[11]

Question 3: How can I effectively monitor the progress of my N-methylation reaction?

Answer:

Effective reaction monitoring is crucial for optimizing yield and minimizing side products. Several analytical techniques can be employed:

  • Thin Layer Chromatography (TLC):

    • Application: TLC is a quick and simple method to qualitatively assess the progress of a reaction. You can visualize the consumption of the starting material and the formation of the product(s).

    • Procedure: Spot the reaction mixture on a TLC plate at different time points and elute with an appropriate solvent system. Visualize the spots using a suitable stain (e.g., ninhydrin for primary and secondary amines).

  • High-Performance Liquid Chromatography (HPLC):

    • Application: HPLC provides a more quantitative analysis of the reaction mixture, allowing you to determine the relative amounts of starting material, product, and byproducts.

    • Procedure: Develop an HPLC method using a suitable column (e.g., C18) and mobile phase. Inject aliquots of the reaction mixture at various time points to generate a reaction profile.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Application: ¹H NMR spectroscopy is a powerful tool for monitoring the reaction. The appearance of a new signal corresponding to the N-methyl group (typically a singlet) and the disappearance of the N-H protons of the primary amine can be observed.

    • Procedure: Take a small aliquot of the reaction mixture, remove the solvent, and dissolve the residue in a suitable deuterated solvent for NMR analysis.

  • Mass Spectrometry (MS):

    • Application: Mass spectrometry can be used to confirm the formation of the desired product by identifying its molecular weight. An increase of 14 Da for each methylation will be observed.[11]

    • Procedure: Analyze a diluted sample of the reaction mixture using techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the Eschweiler-Clarke reaction and why is it a good choice for N-methylation?

The Eschweiler-Clarke reaction is a method for the methylation of primary or secondary amines using excess formic acid and formaldehyde.[2] It is a type of reductive amination. The reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid.[4] A key advantage of this reaction is that it does not produce quaternary ammonium salts, as the tertiary amine formed cannot react further with formaldehyde to form another iminium ion.[2] This makes it a reliable method for producing tertiary amines.

Q2: Are there any "green" or more sustainable methods for N-methylation?

Yes, there is a growing interest in developing more environmentally friendly N-methylation methods. A promising approach is the use of methanol as a methylating agent in the presence of a catalyst.[5][6][7][8] Methanol is an inexpensive and readily available C1 source, and the only byproduct of the reaction is water. These reactions often utilize transition metal catalysts (e.g., based on ruthenium, iridium, or platinum) and proceed through a "borrowing hydrogen" mechanism.[5][8] Another sustainable approach involves using carbon dioxide (CO₂) as the C1 source with a suitable reducing agent and catalyst.[13]

Q3: How do I purify the N-methylated 6-aminohexanoic acid?

The purification strategy will depend on the properties of the final product and the impurities present.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a very effective method of purification.

  • Column Chromatography: Silica gel column chromatography can be used, but care must be taken to choose an appropriate eluent system to avoid streaking and ensure good separation. A mixture of a polar solvent (like methanol) and a less polar solvent (like dichloromethane or ethyl acetate) is often effective.

  • Ion-Exchange Chromatography: Given the amphoteric nature of the product (containing both an amino and a carboxylic acid group), ion-exchange chromatography can be a powerful purification technique.

Experimental Protocols

Protocol 1: N,N-dimethylation of 6-Aminohexanoic Acid via the Eschweiler-Clarke Reaction

This protocol describes a classic method for the di-methylation of a primary amine.

Materials:

  • 6-Aminohexanoic acid

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-aminohexanoic acid in water.

  • Add an excess of aqueous formaldehyde solution, followed by an excess of formic acid.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add concentrated HCl to the reaction mixture to decompose the excess formic acid and formaldehyde.

  • Evaporate the solution to dryness under reduced pressure.

  • Dissolve the residue in a minimum amount of water and make the solution alkaline by adding a concentrated NaOH solution.

  • Extract the aqueous solution several times with diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude N,N-dimethyl-6-aminohexanoic acid.

  • Purify the product by crystallization or column chromatography.

Protocol 2: Monitoring N-Methylation by ¹H NMR Spectroscopy

Materials:

  • Aliquots of the reaction mixture at different time points

  • Deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • At selected time intervals during the reaction, withdraw a small aliquot of the reaction mixture.

  • Remove the solvent from the aliquot under reduced pressure.

  • Dissolve the residue in a suitable deuterated solvent. The choice of solvent will depend on the solubility of the starting material and product.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Analysis:

    • Identify the signal corresponding to the N-H protons of the primary amine in the starting material (this signal will decrease in intensity as the reaction progresses).

    • Look for the appearance of a new singlet in the region of approximately 2.2-3.0 ppm, which corresponds to the N-methyl protons of the product.

    • For di-methylation, the integral of the N-methyl singlet should correspond to six protons relative to other protons in the molecule.

Data Presentation

Methylating Agent/MethodTypical Product(s)Key AdvantagesKey Disadvantages
Methyl Iodide Mono-, Di-, and Quaternary Ammonium SaltHigh reactivityPoor selectivity, toxic reagent
Eschweiler-Clarke Reaction Di-methylated (Tertiary Amine)Avoids quaternization, inexpensive reagentsRequires high temperatures, excess reagents
Catalytic Methylation with Methanol Mono- or Di-methylated (catalyst dependent)"Green" method, high selectivity possibleCatalyst can be expensive, may require inert atmosphere
Reductive Amination with Paraformaldehyde Mono- or Di-methylatedMilder conditions than Eschweiler-ClarkeRequires a reducing agent

Visualizations

Reaction Mechanism: Eschweiler-Clarke N-Methylation

Eschweiler_Clarke cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction to Secondary Amine cluster_step3 Step 3: Repetition for Tertiary Amine 6-Aminohexanoic_Acid 6-Aminohexanoic Acid (Primary Amine) Imine Imine Intermediate 6-Aminohexanoic_Acid->Imine + Formaldehyde - H₂O Formaldehyde Formaldehyde Secondary_Amine N-methyl-6-aminohexanoic Acid (Secondary Amine) Imine->Secondary_Amine + Formic Acid - CO₂ Formic_Acid Formic Acid Tertiary_Amine N,N-dimethyl-6-aminohexanoic Acid (Tertiary Amine) Secondary_Amine->Tertiary_Amine + Formaldehyde + Formic Acid - H₂O, - CO₂

Caption: Mechanism of Eschweiler-Clarke N-methylation of a primary amine.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Completion Is the reaction going to completion? Start->Check_Completion Optimize_Conditions Optimize reaction time, temperature, and methylating agent. Check_Completion->Optimize_Conditions No Check_Side_Reactions Are there significant side reactions? Check_Completion->Check_Side_Reactions Yes Optimize_Conditions->Check_Side_Reactions Control_Stoichiometry Control stoichiometry and consider a milder methylating agent. Check_Side_Reactions->Control_Stoichiometry Yes Check_Purification Are there significant losses during purification? Check_Side_Reactions->Check_Purification No Protect_Groups Consider protecting the carboxylic acid group. Control_Stoichiometry->Protect_Groups Protect_Groups->Check_Purification Optimize_Purification Optimize extraction and consider alternative purification methods. Check_Purification->Optimize_Purification Yes End Improved Yield Check_Purification->End No Optimize_Purification->End

Caption: Decision tree for troubleshooting low reaction yields.

References

Sources

Removing unreacted dimethylamine from 6-(dimethylamino)hexanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Core Analysis: The Chemistry of Separation

The synthesis of 6-(dimethylamino)hexanoic acid (6-DMAHA) typically involves the nucleophilic substitution of 6-bromohexanoic acid with excess dimethylamine (DMA). The primary purification challenge arises because both the product and the impurity are amines that form salts.

Understanding the Speciation vs. pH profile is critical for successful separation. You cannot remove DMA effectively while it is protonated (salt form), as it is non-volatile and highly water-soluble.

The Species Profile
  • Target Molecule (6-DMAHA): An amphoteric zwitterion.

    • Acidic Tail: Carboxylic acid (

      
      )
      
    • Basic Head: Tertiary amine (

      
      )
      
    • Isoelectric Point (pI):

      
      
      
  • Impurity (DMA): A volatile secondary amine.[1]

    • Boiling Point: 7°C (Free base)

    • Salt Form: Dimethylamine Hydrochloride/Hydrobromide (Solid, mp >170°C, Non-volatile)

    • 
      :  10.73
      
The Separation Logic

To remove DMA, you must exploit the pH > 11 window.[2]

  • pH < 10: DMA is trapped as a non-volatile salt (

    
    ). Evaporation will only concentrate the impurity.
    
  • pH > 11: DMA exists as a free gas dissolved in liquid. The target molecule exists as a non-volatile carboxylate salt.

  • Action: Basify to liberate DMA gas, then strip via vacuum.

Visualizing the Strategy

The following diagram illustrates the chemical state of your mixture at different pH levels and the corresponding separation window.

pH_Strategy cluster_acid Acidic Conditions (pH < 4) cluster_neutral Neutral Conditions (pH ~ 7.5) cluster_basic Basic Conditions (pH > 12) AcidState Product: Cationic (Soluble) DMA: Cationic Salt (Non-Volatile) NeutralState Product: Zwitterion (Net Neutral) DMA: Cationic Salt (Non-Volatile) AcidState->NeutralState Add Base BasicState Product: Anionic (Non-Volatile) DMA: Neutral Gas (VOLATILE) NeutralState->BasicState Add NaOH (Target Zone) Action Apply Vacuum / Rotovap (DMA Removal) BasicState->Action

Figure 1: Speciation logic dictating the purification window. DMA removal is only thermodynamically favorable at pH > 11.

Recommended Protocols

Protocol A: The "pH-Swing" Vacuum Strip (Primary Method)

Best for: Bulk removal of excess DMA from crude reaction mixtures.

Reagents: 2M NaOH, 1M HCl, pH paper/meter.

  • Basification:

    • Cool the reaction mixture to 0–5°C (DMA is volatile; prevent rapid off-gassing).

    • Slowly add 2M NaOH until the pH reaches 12.0–12.5 .

    • Why: This deprotonates the DMA salt (

      
      ) and converts the product to its sodium salt form.
      
  • Stripping:

    • Transfer the mixture to a rotary evaporator.

    • Set bath temperature to 40°C .

    • Apply vacuum (start at 300 mbar, ramp down to <50 mbar).

    • Observation: You will strip off water and the free DMA gas.

    • Repeat: Redissolve the residue in a small amount of water and repeat the evaporation twice to ensure complete removal of trapped amine.

  • Product Isolation (Isoelectric Precipitation/Extraction):

    • Dissolve the residue (now free of DMA) in minimal water.

    • Carefully adjust pH to 7.4 (the pI of 6-DMAHA) using 1M HCl.

    • Outcome: The product forms a zwitterion. Depending on concentration, it may precipitate (filter it) or can be extracted into Chloroform/Isopropanol (3:1) if it remains soluble in water.

Protocol B: Cation Exchange Chromatography (High Purity)

Best for: Final polishing to remove trace amines or inorganic salts.

Resin: Dowex 50W-X8 (or equivalent strong cation exchanger), H+ form.

  • Loading:

    • Acidify crude mixture to pH 2-3 .

    • Load onto the column.

    • Mechanism: Both DMA and 6-DMAHA will bind to the resin.

  • Washing:

    • Wash with 2-3 column volumes of distilled water.

    • Purpose: Removes non-basic impurities and inorganic anions (Bromide/Chloride).

  • Elution (The Separation Step):

    • Elute with a gradient of 0.5M to 2.0M Aqueous Ammonia .

    • Separation Logic: 6-DMAHA (zwitterion) will elute before the strong secondary amine (DMA) due to the repulsion of the carboxylate group as the pH rises.

    • Collect fractions and monitor via TLC (ninhydrin stain).

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Strong "fishy" odor persists after rotovap pH was too low (< 10) during evaporation.The DMA is still protonated. Add more NaOH to ensure pH > 12 before stripping.
Product yield is low after extraction Product is stuck in the aqueous phase.6-DMAHA is highly polar. At pI (7.4), saturation with NaCl (salting out) helps drive it into organic solvents (use CHCl3/iPrOH 3:1).
White solid crashes out upon adding NaOH Inorganic salt precipitation (NaBr/NaCl).This is normal. Filter the solid.[3][4] The organic product is likely the soluble sodium salt at this pH.
Oil forms instead of crystals at pI Presence of trace water or impurities.Triturate the oil with cold diethyl ether or acetone to induce crystallization.

Frequently Asked Questions (FAQ)

Q: Can I just distill the DMA off directly from the reaction? A: No. If your reaction produced HBr or HCl (common in alkylation), the DMA is chemically bound as a salt (DMA-HBr). Salts do not boil; they decompose at very high temperatures. You must neutralize the acid first.

Q: Why not use Chloroform to wash the solid product? A: While DMA-HCl is soluble in chloroform (~16.9g/100g), 6-DMAHA (with its hexyl chain) also has significant solubility in chloroform. You risk washing away your product. The volatility method (Protocol A) is more selective.

Q: Is the product stable at pH 12? A: Yes. Unlike esters, the carboxylate salt and tertiary amine are stable to hydrolysis at high pH and moderate temperatures (< 50°C).

Q: How do I confirm the DMA is gone? A: 1H NMR is the gold standard. Look for the disappearance of the DMA singlet (approx. 2.7 ppm in


, though shift varies with pH) and the integration of the dimethyl group on your product (approx. 2.8-2.9 ppm).

References

  • PubChem. (2025).[5] 6-(dimethylamino)hexanoic acid - Compound Summary. National Library of Medicine. [Link]

Sources

Technical Support Center: Stability of 6-(dimethylamino)hexanoic acid hydrochloride

[1]

Role: Senior Application Scientist Topic: Stability, Handling, and Troubleshooting of 6-(dimethylamino)hexanoic acid hydrochloride in Aqueous Solution Audience: Pharmaceutical Researchers & Process Chemists[1]

Executive Summary

6-(Dimethylamino)hexanoic acid hydrochloride (6-DMAHA[1]·HCl) is a critical bifunctional linker and intermediate used in the synthesis of Antibody-Drug Conjugates (ADCs) and specialized lipid nanoparticles.[1] Unlike its primary amine analogue (

1

This guide addresses the specific physicochemical challenges of 6-DMAHA·HCl in aqueous environments, distinguishing between mythical risks (e.g., lactamization) and actual threats (e.g., N-oxidation, hygroscopicity).[1]

Module 1: Chemical Stability & Degradation Mechanisms
Q1: My solution has turned a faint yellow over time. Is this significant?

A: Yes, this indicates N-oxidation , the primary degradation pathway for tertiary amines in aqueous solution.[1]

  • The Mechanism: Unlike primary amines, the dimethylamino group cannot form amides (lactams) directly.[1] Instead, it is susceptible to oxidation by dissolved oxygen, trace peroxides, or transition metal ions, forming 6-(dimethylamino)hexanoic acid

    
    -oxide .[1]
    
  • Causality: This reaction is accelerated by light and high pH (where the free amine dominates).[1] The yellow color often arises from trace impurities formed alongside the

    
    -oxide, such as conjugated enamines if elimination occurs.[1]
    
  • Prevention: Degas buffers and store solutions under nitrogen/argon.[1] Add EDTA (0.1 mM) to chelate trace metals if the buffer quality is variable.[1]

Q2: I am worried about cyclization to a lactam (like Caprolactam). Should I monitor for this?

A: No. This is a common misconception based on the structure of

1
  • Expert Insight:

    
    -Aminocaproic acid (primary amine) cyclizes to form 
    
    
    -caprolactam.[1] However, 6-DMAHA has a tertiary amine .[1] For lactamization to occur, a methyl group would have to leave (dealkylation), which is energetically prohibitive under standard storage conditions.[1]
  • Takeaway: Do not waste analytical runtime monitoring for "N,N-dimethyl caprolactam" unless you are operating at temperatures >150°C.

Q3: The pH of my stock solution is drifting. Why?

A: This is likely due to the Hygroscopicity of the HCl salt rather than chemical degradation.[1]

  • The Mechanism: The hydrochloride salt is highly hygroscopic.[1] Absorption of atmospheric water dilutes the effective concentration.[1] More critically, if the salt was not stoichiometrically perfectly balanced during synthesis, excess HCl trapped in the crystal lattice may leach out, or the zwitterionic equilibrium may shift as concentration changes.[1]

  • Action: Store the solid in a desiccator. Re-verify concentration by UV or titration rather than weight if the solid appears clumpy.[1]

Module 2: Analytical Troubleshooting (HPLC & LC-MS)
Q4: I see "Ghost Peaks" or severe tailing in my HPLC chromatogram. How do I fix this?

A: Tailing is a classic artifact of analyzing tertiary amines on silica-based C18 columns.[1]

  • The Issue: The protonated tertiary amine (

    
    ) interacts with residual silanols (
    
    
    ) on the column stationary phase via ion-exchange mechanisms, causing peak broadening.[1]
  • The Fix:

    • Lower pH: Ensure mobile phase pH is < 3.0 (use 0.1% TFA or Formic Acid).[1] This keeps silanols protonated (

      
      ) and neutral.[1]
      
    • Ion Pairing (Optional): If retention is too low (due to the polar carboxyl group), add 5-10 mM Sodium Perchlorate or use a HILIC mode.[1]

    • Column Choice: Switch to a "End-capped" or "Base-deactivated" column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).[1]

Q5: What is the recommended HPLC Method for stability indicating analysis?

A: Use the following self-validating protocol designed to separate the parent from the N-oxide impurity.

Table 1: Recommended HPLC Parameters

ParameterConditionRationale
Column C18 End-capped (3.5 µm, 4.6 x 100 mm)Prevents silanol interactions with the amine.[1]
Mobile Phase A Water + 0.1% TFATFA suppresses carboxyl ionization & protonates amine.[1]
Mobile Phase B Acetonitrile + 0.1% TFAOrganic modifier.[1]
Gradient 0-5 min: 2% B (Isocratic)5-15 min: 2% -> 40% BInitial hold retains the polar zwitterion; gradient elutes hydrophobic impurities.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Detection UV 210-220 nmThe molecule lacks a strong chromophore; low UV is required.[1]
Sample Solvent Water:Acetonitrile (95:[1]5)Match initial mobile phase to prevent peak distortion.[1]
Module 3: Visualization of Stability Logic

The following diagram illustrates the decision logic for degradation pathways and troubleshooting.

StabilityLogicStart6-(Dimethylamino)hexanoic acid(Aqueous Solution)SplitStart->SplitHPLCIssue: HPLC TailingStart->HPLCOxidationRisk: N-OxidationSplit->OxidationHigh pH / LightLactamRisk: Lactamization?Split->LactamHeat / AcidOxidantPresence of O2 / Peroxides / LightOxidation->OxidantNOxideProduct: N-Oxide(Yellowing, M+16)Oxidant->NOxideImpossibleIMPOSSIBLE(Requires Dealkylation)Lactam->ImpossibleSilanolInteraction withResidual SilanolsHPLC->SilanolFixFix: Add 0.1% TFAor use Shielded ColumnSilanol->Fix

Figure 1: Stability and Troubleshooting Logic Map. Note the impossibility of direct lactamization compared to primary amines, and the primary risk of N-oxidation.[1]

Module 4: Storage & Handling Protocols

Protocol 1: Preparation of Stable Stock Solutions

  • Solvent: Use LC-MS grade water.[1] Degas by sonication under vacuum for 10 minutes to remove dissolved oxygen.[1]

  • Weighing: Weigh the HCl salt quickly. It is hygroscopic.[1] If precision is critical (>99%), dry the solid in a vacuum desiccator over

    
     for 24 hours before weighing.
    
  • Dissolution: Dissolve to 10-50 mM. The pH will be acidic (~4-5) due to the HCl counterion.[1]

  • Storage: Aliquot into amber glass vials (to block light). Flash freeze in liquid nitrogen and store at -20°C.

    • Shelf Life: >1 year at -20°C. 1 week at 4°C.[1]

Protocol 2: Re-purification (If Yellowing Occurs) If the compound is expensive or custom-synthesized and shows yellowing:

  • Dissolve in minimal water.[1]

  • Load onto a C18 Sep-Pak cartridge.[1]

  • Wash with 100% Water (0.1% TFA) to remove polar degradation products.[1]

  • Elute with 50% Acetonitrile/Water.[1]

  • Lyophilize immediately.

References
  • PubChem. (2025).[1][2] 6-(Dimethylamino)hexanoic acid - Compound Summary. National Library of Medicine.[1] [Link][1]

  • Vertex Pharmaceuticals. (2016).[1] Patent WO2016094509A1: Bcl-xl inhibitory compounds and antibody drug conjugates.[1] (Demonstrates usage of 6-DMAHA as a linker/synthon and HPLC conditions).

Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions with N,N-dimethyl Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for overcoming steric hindrance in palladium-catalyzed cross-coupling reactions, with a specific focus on substrates containing bulky N,N-dimethyl linkers or related sterically demanding moieties.

Frequently Asked Questions (FAQs)

This section addresses common issues and foundational questions related to steric hindrance in coupling reactions.

Q1: What is steric hindrance and why is it a significant problem with N,N-dimethyl linkers?

A1: Steric hindrance is a phenomenon where the rate of a chemical reaction is slowed down or prevented because of the physical bulk of substituents on the reacting molecules. In the context of cross-coupling, an N,N-dimethylaniline group or a similar linker presents a significant steric challenge. The two methyl groups, along with the phenyl ring, create a bulky three-dimensional profile that can physically block the palladium catalyst from accessing the reaction center. This obstruction hinders critical steps in the catalytic cycle, such as oxidative addition and reductive elimination, leading to low or no product yield.[1][2][3]

Q2: What are the first signs in an experiment that suggest steric hindrance is the primary issue?

A2: The most common indicators of a sterically hindered reaction include:

  • Low to No Conversion: The starting materials remain largely unreacted even after extended reaction times or at elevated temperatures.[1][2]

  • Formation of Side Products: Instead of the desired coupled product, you may observe byproducts resulting from decomposition or alternative reaction pathways like protodeboronation (in Suzuki couplings) or dehalogenation.[2][4]

  • Inconsistent Results: Minor variations in reaction setup, reagent purity, or atmosphere control lead to drastic differences in yield, suggesting a very sensitive and slow reaction.[5]

  • Catalyst Decomposition: Formation of palladium black is a visual cue that the catalyst is deactivating, which can be accelerated when the catalytic cycle is slowed by steric hindrance.[2]

Q3: What are the most critical parameters to adjust when troubleshooting a sterically hindered coupling reaction?

A3: The choice of catalyst, specifically the ligand bound to the palladium center, is the most critical factor.[6][7] Bulky, electron-rich phosphine ligands are often required to promote the reaction.[6][7] Other key parameters to optimize include the base, solvent, and reaction temperature, as these are highly interdependent.[1][4]

Q4: Are there alternatives to palladium catalysis for these types of hindered couplings?

A4: Yes, while palladium is dominant, other transition metals are gaining traction. Nickel-based catalysts are increasingly used due to their lower cost and unique reactivity, which can sometimes be more effective for hindered substrates.[8][9] Additionally, copper-catalyzed C-N coupling reactions have shown promise for coupling sterically hindered partners.[10] For certain transformations, iron-based catalysts are also emerging as a sustainable alternative, though their application is still evolving.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to resolving specific experimental failures.

Issue 1: Low to No Product Yield

Low conversion is the most frequent problem when dealing with sterically demanding substrates like those with N,N-dimethyl linkers.

Primary Cause: The catalytic cycle is likely stalled at the oxidative addition or reductive elimination step due to steric clash between the substrate and the catalyst. The bulky linker prevents the substrate from properly coordinating with the palladium center.[2]

Solutions & Scientific Rationale:

  • Switch to a More Effective Ligand: This is the most impactful change you can make. Standard ligands like PPh₃ are often ineffective. You need ligands specifically designed to create a highly active, yet sterically accessible, catalytic species.

    • Rationale: Bulky, electron-rich monophosphine ligands, particularly biarylphosphines (Buchwald-type ligands), are designed to favor the formation of a monoligated Pd(0) species.[6] This L₁Pd intermediate is less crowded and more reactive, facilitating oxidative addition with hindered aryl halides.[6] The ligand's bulk also promotes the final reductive elimination step to release the product.[6][11]

    • Recommended Ligands: See Table 1 for a comparative list. SPhos, XPhos, and RuPhos are excellent starting points for Suzuki and Buchwald-Hartwig reactions.[11]

  • Increase Reaction Temperature:

    • Rationale: Higher temperatures provide the necessary activation energy to overcome the steric barrier of the rate-limiting step.[1] For particularly stubborn couplings, microwave irradiation can be highly effective, significantly reducing reaction times.[4]

    • Action: Increase the temperature in 10-20°C increments. If using conventional heating, consider switching to a higher-boiling solvent like toluene or dioxane.

  • Use a Stronger, Non-Nucleophilic Base:

    • Rationale: The choice of base is critical and can influence the rate of both transmetalation (in Suzuki coupling) and deprotonation (in Buchwald-Hartwig amination). For sterically hindered substrates, stronger bases are often needed to drive the reaction forward.[1]

    • Action: Switch from weaker bases like Na₂CO₃ to stronger, bulkier bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][4]

Table 1: Ligand Selection Guide for Sterically Hindered Couplings
Ligand NameClassKey Features & Applications
XPhos Biaryl MonophosphineExcellent for a wide range of C-N (Buchwald-Hartwig) and C-C (Suzuki) couplings, especially with aryl chlorides.
SPhos Biaryl MonophosphineHigh reactivity and stability, providing unprecedented scope for Suzuki-Miyaura couplings of hindered substrates.
RuPhos Biaryl MonophosphineHighly effective for amination reactions; the rate-limiting step can be reductive elimination due to its specific steric profile.[11]
BrettPhos Biaryl MonophosphineUseful when oxidative addition is the rate-limiting step, as its structure can lower the energy barrier for this process.[11]
Amphos Dialkylaryl PhosphineA bulky monophosphine ligand designed to promote reductive elimination over side reactions like β-hydride elimination.[2]
PEPPSI-iPr NHC Pre-catalystN-Heterocyclic Carbene (NHC) ligands are very strong electron donors and can be highly effective for hindered Suzuki couplings.[12]
Issue 2: Significant Side Product Formation

The appearance of undesired products often points to a reaction pathway that is kinetically competitive with the desired coupling.

Common Side Products & Causes:

  • Protodeboronation (Suzuki Coupling): The boronic acid reacts with trace water or other protic sources, replacing the boron group with a hydrogen atom. This is exacerbated by slow transmetalation.[2][4]

  • Dehalogenation/Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can occur if the catalytic cycle is inefficient.[2]

  • Homocoupling: Two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen.[1][12]

Solutions & Scientific Rationale:

  • Ensure Rigorously Inert Conditions:

    • Rationale: Oxygen can promote the homocoupling of boronic acids and lead to the deactivation of the Pd(0) catalyst.[1][12] Water is a key culprit in protodeboronation.[2]

    • Action: Thoroughly degas all solvents by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[4] Use fresh, anhydrous solvents and ensure all glassware is flame- or oven-dried.[3] Maintain a positive pressure of inert gas throughout the reaction.[1]

  • Optimize Stoichiometry and Addition Order:

    • Rationale: Using a slight excess of the boronic acid (1.1–1.5 equivalents) can help drive the reaction to completion, but a large excess can increase homocoupling.[1] The order of addition can also matter; sometimes, pre-mixing the palladium source and ligand before adding the substrates can generate the active catalyst more cleanly.

    • Action: Start with 1.2 equivalents of the boronic acid. Try preparing the catalyst solution separately and adding it to the mixture of substrates and base.[2]

Visualizing the Challenge and Solution

Diagram 1: Steric Hindrance at the Catalytic Center

Steric_Hindrance cluster_catalyst Catalytic Pocket cluster_substrate Hindered Substrate Pd Pd(0) L1 Bulky Ligand Pd->L1 L2 Bulky Ligand Pd->L2 L1->Clash Aryl Aryl-X NMe2 N(Me)₂ Linker Aryl->NMe2 Aryl->Clash NMe2->Clash label_clash Steric Clash Blocks Catalyst Access

Caption: Steric clash between the N,N-dimethyl linker and bulky ligands hinders substrate approach.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow Start Low/No Yield with Hindered Substrate Check_Ligand Is the ligand appropriate? (e.g., PPh₃) Start->Check_Ligand Switch_Ligand ACTION: Switch to bulky, electron-rich ligand (XPhos, SPhos, etc.) Check_Ligand->Switch_Ligand Yes Check_Conditions Are conditions optimal? Check_Ligand->Check_Conditions No, using Buchwald ligand Switch_Ligand->Check_Conditions Increase_Temp ACTION: Increase Temp (or use Microwave) Check_Conditions->Increase_Temp Temp < 80°C Change_Base ACTION: Use stronger base (K₃PO₄, Cs₂CO₃) Check_Conditions->Change_Base Temp ≥ 80°C Increase_Temp->Change_Base Check_Inert Side products observed? (Homocoupling, etc.) Change_Base->Check_Inert Improve_Inert ACTION: Rigorously degas solvents & use inert atm. Check_Inert->Improve_Inert Yes Success Reaction Successful Check_Inert->Success No Improve_Inert->Success

Caption: A systematic workflow for troubleshooting sterically hindered coupling reactions.

Experimental Protocols

Detailed Protocol: Suzuki-Miyaura Coupling of a Hindered Aryl Bromide

This protocol provides a robust starting point for coupling a sterically hindered aryl bromide with an arylboronic acid using an XPhos-based catalyst system.

Materials:

  • Hindered Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • XPhos (0.024 mmol, 2.4 mol%)

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

Procedure:

  • Reaction Setup (in a glovebox or under inert gas flow):

    • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the hindered aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).[1][4]

    • Seal the flask with a septum.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[4]

  • Catalyst Preparation & Addition:

    • In a separate small vial, weigh Pd(OAc)₂ (2 mol%) and XPhos (2.4 mol%).

    • Add 2 mL of the degassed 1,4-dioxane to this vial and stir for 5-10 minutes at room temperature to form the pre-catalyst complex.

    • Using a syringe, add the remaining 3 mL of degassed 1,4-dioxane to the Schlenk flask containing the substrates and base.

    • Transfer the catalyst solution via syringe to the vigorously stirring reaction mixture.

  • Reaction Execution:

    • Heat the reaction mixture to 100-110 °C in a pre-heated oil bath.

    • Monitor the reaction progress by TLC or LC-MS. Due to steric hindrance, reactions may require 12-24 hours for completion.[2]

  • Work-up and Purification:

    • Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) followed by brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[1][4]

References

  • Shaughnessy, K. H., & Booth, R. S. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters, 3(18), 2757–2759. [Link]

  • Wikipedia contributors. (2023, December 27). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(4), 354-358. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]

  • WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Zhang, Y., Yang, F., Liu, Y., & Zhang, Y. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21755–21763. [Link]

Sources

Validation & Comparative

A Head-to-Head Comparison of Permeation Enhancers: 6-(Dimethylamino)hexanoic Acid vs. Azone (Laurocapram)

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Formulation Scientists in Transdermal & Topical Drug Development

In the pursuit of effective transdermal drug delivery, overcoming the formidable barrier of the stratum corneum is the primary challenge. Chemical permeation enhancers (CPEs) are critical excipients that reversibly reduce the barrier function of the skin, facilitating the passage of active pharmaceutical ingredients (APIs). This guide provides an in-depth, data-driven comparison of two prominent enhancers: the classic, well-documented Azone® (laurocapram) and the promising 6-(dimethylamino)hexanoic acid dodecyl ester (DDAK), a representative of the 6-(dimethylamino)hexanoic acid family.

Foundational Principles: Mechanism of Action

Understanding how an enhancer works is paramount to its intelligent application. Both Azone and DDAK primarily target the lipid-rich intercellular matrix of the stratum corneum, but their proposed interactions differ subtly.

Azone (Laurocapram) , a derivative of caprolactam, is a lipophilic molecule with a polar head and a long C12 alkyl chain. Its mechanism is multifaceted and has been a subject of extensive study.[1][2][3][4] The prevailing theories suggest that Azone:

  • Inserts into Lipid Bilayers: The dodecyl tail integrates into the intercellular lipid lamellae.[2]

  • Increases Fluidity: This insertion disrupts the highly ordered, crystalline structure of the stratum corneum lipids, increasing the fluidity and motion of the lipid alkyl chains.[1][2] This creates more "free volume" within the barrier, lowering the diffusional resistance for a permeating drug.

  • Creates Defects/Pores: Some studies suggest Azone can create transient hydrophilic pores or disrupt lipid packing to an extent that it effectively creates permeable defects within the bilayer.[3]

6-(Dimethylamino)hexanoic Acid (as DDAK) represents a class of amino acid-based enhancers. DDAK features a dodecyl ester chain, similar to Azone, but possesses a tertiary amino group as its polar head. This structural difference introduces a pH-dependent mechanism.[5][6]

  • Lipid Disruption: Like Azone, the alkyl chain of DDAK intercalates with and fluidizes the stratum corneum lipids.

  • Ion-Pairing: The tertiary amino group can be protonated at pH values below its pKa. This positive charge can then form an ion pair with an anionic drug. This interaction can effectively neutralize the drug's charge and increase its lipophilicity, thereby enhancing its partitioning from the vehicle into the lipid environment of the stratum corneum.[5][6]

  • pH-Dependent Activity: The efficacy of DDAK is highly dependent on the formulation's pH. Maximum enhancement for the antiviral drug adefovir was observed at pH 5.8, where the enhancer is protonated and the drug is anionic, suggesting ion-pairing is a dominant mechanism for this specific API.[5][6]

G cluster_Azone Azone (Laurocapram) Mechanism cluster_DDAK DDAK Mechanism A1 Azone Molecule A2 Stratum Corneum Lipid Bilayer A1->A2 Interacts with A3 Insertion of Dodecyl Tail A2->A3 A4 Disruption of Ordered Lipids A3->A4 A5 Increased Fluidity & Permeability A4->A5 D1 DDAK Molecule (Protonated Head) D3 Stratum Corneum Lipid Bilayer D1->D3 Alkyl tail inserts & fluidizes D4 Ion-Pair Formation D1->D4 D2 Anionic Drug D2->D4 D4->D3 Enhances entry into D5 Increased Partitioning & Lipid Fluidization

Fig 1. Proposed mechanisms for Azone and DDAK.

Comparative Performance: Experimental Data

The true measure of an enhancer lies in its quantitative effect on drug permeation. The Enhancement Ratio (ER), defined as the ratio of drug flux with the enhancer to the flux without, is a key metric.

EnhancerModel DrugSkin ModelConc. (%)Enhancement Ratio (ER)Key Findings & Source
DDAK AdefovirHuman1%179 DDAK dramatically increased adefovir flux, with optimal performance at pH 5.8 suggesting a strong ion-pairing mechanism.[5]
DDAK AdefovirPorcine1%42 Confirmed significant enhancement on a common animal skin model.[5][6]
DDAK Analog TheophyllineHuman-39.7 A linear dodecyl ester of 6-aminohexanoic acid (a close analog of DDAK) showed high efficacy for theophylline.[7]
Azone Piroxicam-1%>10 (approx.) Azone is consistently shown to be a potent enhancer, often used as a benchmark. Exact ER values vary widely with the drug and vehicle.
Azone 5-FluorouracilHuman5%~2.5 Enhancement effect is highly dependent on drug lipophilicity; greater effect seen on more hydrophilic compounds.[4]
Azone Ibuprofen-5%~2-3 Effective in enhancing NSAID delivery from patch formulations.[8]

Analysis of Performance Data:

  • Potency: For specific APIs like adefovir, DDAK has demonstrated exceptionally high enhancement ratios (ER up to 179), potentially surpassing the typical performance of Azone.[5] This suggests that when the ion-pairing mechanism can be leveraged, DDAK is a highly potent option.

  • Drug Specificity: Azone's efficacy is often inversely related to the drug's lipophilicity, showing greater enhancement for more hydrophilic compounds.[4] DDAK's performance is strongly linked to the drug's ability to form an ion pair and the formulation's pH.

  • Concentration: Both enhancers show a dose-dependent effect. For DDAK, maximal flux for adefovir was achieved with just 1% enhancer concentration.[5] Azone is typically used in concentrations ranging from 1% to 5%.[4]

Safety & Toxicological Profile

An effective enhancer must also be safe for clinical use.

  • Azone: While recognized as a powerful enhancer, its development has been hampered by concerns over skin irritation.[3] Some studies indicate it has low systemic toxicity and is quickly eliminated.[2] However, the potential for local irritation remains a significant consideration in formulation development.

  • 6-(Dimethylamino)hexanoic Acid Derivatives: Studies on DDAK and related compounds suggest a low cytotoxic profile.[9] Several amino acid-based esters have been shown to have lower irritation potential compared to classic enhancers like fatty acids. The development of these compounds is often driven by the need for enhancers with improved safety profiles.[10]

Experimental Protocol: In Vitro Skin Permeation Testing

Trustworthy comparative data is generated through standardized and rigorous experimental protocols. The Franz diffusion cell assay is the gold standard for in vitro permeation testing (IVPT).[11][12][13][14]

Objective: To quantify and compare the permeation flux (Jss) and enhancement ratio (ER) of a model drug through an excised skin membrane in the presence of DDAK vs. Azone.

Materials:

  • Franz Diffusion Cells (vertical type)[12]

  • Excised Skin Membrane (e.g., human cadaver, porcine ear)[3][11]

  • Receptor Fluid (e.g., Phosphate Buffered Saline, pH 7.4)

  • Donor Formulations:

    • Control: Drug in vehicle

    • Test 1: Drug + 1% DDAK in vehicle

    • Test 2: Drug + 1% Azone in vehicle

  • HPLC or LC-MS system for drug quantification[13]

Step-by-Step Methodology:

  • Skin Preparation:

    • Thaw frozen excised skin at room temperature.[15]

    • Dermatomed to a thickness of ~500 µm, ensuring the stratum corneum and epidermis are intact.

    • Cut skin sections to a size appropriate for the Franz cell diffusion area.

    • Hydrate the skin in PBS for 1 hour prior to mounting.[15]

  • Franz Cell Assembly:

    • Fill the receptor chamber with pre-warmed (32-34°C) and degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin.[12][16]

    • Mount the skin membrane between the donor and receptor chambers, with the stratum corneum facing the donor chamber.

    • Clamp the chambers together securely.

    • Allow the system to equilibrate for 30-60 minutes in the heating/stirring block.

  • Dosing and Sampling:

    • Apply a precise amount (e.g., 5-10 mg/cm²) of the donor formulation to the skin surface in the donor chamber.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor chamber via the sampling arm.[12][14]

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain sink conditions.[12]

  • Sample Analysis & Data Calculation:

    • Analyze the drug concentration in the collected samples using a validated HPLC or LC-MS method.

    • Calculate the cumulative amount of drug permeated per unit area (Q, in µg/cm²) at each time point, correcting for sample replacement.[12]

    • Plot Q versus time. The slope of the linear portion (steady-state) of this graph represents the steady-state flux (Jss, in µg/cm²/h).[12]

    • Calculate the Enhancement Ratio (ER) as: ER = Jss (with enhancer) / Jss (control)

Fig 2. Workflow for In Vitro Permeation Testing (IVPT).

Conclusion & Recommendations

Both 6-(dimethylamino)hexanoic acid derivatives and Azone are potent permeation enhancers, but their optimal applications differ.

  • Choose Azone (Laurocapram) for broad-spectrum enhancement, particularly for more hydrophilic APIs where the primary goal is general disruption of the stratum corneum's lipid structure. Be mindful of its potential for skin irritation and conduct thorough safety and tolerability studies.

  • Choose 6-(Dimethylamino)hexanoic Acid (DDAK) when formulating an anionic drug where a pH can be adjusted to leverage the powerful ion-pairing mechanism. This approach can yield exceptionally high enhancement with potentially lower concentrations and an improved safety profile. It represents a more targeted, mechanism-driven approach to enhancement.

Ultimately, the choice of enhancer is not a one-size-fits-all decision. It requires empirical evaluation guided by an understanding of the API's physicochemical properties, the formulation's vehicle and pH, and the specific mechanisms of the enhancers under consideration.

References

  • Mechanism of skin penetration-enhancing effect by laurocapram. PubMed. Available at: [Link]

  • Monti, D., et al. Chemical Enhancers for the Absorption of Substances Through the Skin: Laurocapram and Its Derivatives. ResearchGate. Available at: [Link]

  • Baspit, R., & Chawla, J. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells. Current Protocols. 2022;2(3):e391. Available at: [Link]

  • Cilurzo, F., et al. Design of in vitro skin permeation studies. European Journal of Pharmaceutical Sciences. 2012;45(5):593-599. Available at: [Link]

  • Onuma, M., et al. Enhanced Drug Skin Permeation by Azone-Mimicking Ionic Liquids: Effects of Fatty Acids Forming Ionic Liquids. MDPI. 2024. Available at: [Link]

  • Aminu, N. EASY steps for In-vitro Skin Permeation Study using Franz Diffusion Cell. YouTube. 2020. Available at: [Link]

  • Vávrová, K., et al. Permeation enhancer dodecyl 6-(dimethylamino)hexanoate increases transdermal and topical delivery of adefovir: influence of pH, ion-pairing and skin species. PubMed. 2008;70(3):901-7. Available at: [Link]

  • A Mechanistic Investigation of the in vitro human skin permeation enhancing effect of Atone(R). ResearchGate. 2000. Available at: [Link]

  • In Vitro Permeation Testing (IVPT) Archives. MedPharm. Available at: [Link]

  • Franz Cell Test. Eurofins. 2010. Available at: [Link]

  • Roy, S., et al. Solubility-Physicochemical-Thermodynamic Theory of Penetration Enhancer Mechanism of Action. U.S. Food and Drug Administration. Available at: [Link]

  • Vávrová, K., et al. Permeation enhancer dodecyl 6-(dimethylamino)hexanoate increases transdermal and topical delivery of adefovir. European Journal of Pharmaceutics and Biopharmaceutics. 2008;70(3):901-907. Available at: [Link]

  • Herman, A., & Herman, A. P. Transdermal Drug Delivery Enhancement by Compounds of Natural Origin. MDPI. 2011. Available at: [Link]

  • N’Da, D. D. Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. MDPI. 2021. Available at: [Link]

  • Wosicka-Frąckowiak, H., et al. Enhancing Transdermal Delivery: Investigating the Impact of Permeation Promoters on Ibuprofen Release and Penetration from Medical Patches—In Vitro Research. Pharmaceutics. 2023;15(10):2489. Available at: [Link]

  • Permeation enhancer strategies in transdermal drug delivery. Taylor & Francis Online. 2014. Available at: [Link]

  • Influence of different formulation variables on the performance of transdermal drug delivery system containing tizanidine hydrochloride. Tropical Journal of Pharmaceutical Research. 2014;13(1):1-8. Available at: [Link]

  • The Enhancement Ratio of Drugs in Presence of Enhancers as Patented by Beste et al.[17]. ResearchGate. Available at: [Link]

  • Brychtova, K., et al. Investigation of substituted 6-aminohexanoates as skin penetration enhancers. Bioorganic & Medicinal Chemistry. 2012;20(1):86-95. Available at: [Link]

  • Ng, S. F., & Rouse, J. J. penetration enhancing activity, skin irritation potential and mechanism of action. Thai Journal of Pharmaceutical Sciences. 2006;30:63-80. Available at: [Link]

  • Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum. ACS Publications. 2023. Available at: [Link]

  • Novotný, J., et al. Esters of 6-aminohexanoic acid as skin permeation enhancers: The effect of branching in the alkanol moiety. Journal of Pharmaceutical Sciences. 2005;94(10):2202-8. Available at: [Link]

  • Dapsone. Bausch Health. 2020. Available at: [Link]

  • Dapsone. Product Monograph. Available at: [Link]

  • A Novel Natural Penetration Enhancer for Transdermal Drug Delivery: In Vitro/In Vivo Evaluation and Penetration Enhancement Mechanism. Dovepress. 2025. Available at: [Link]

  • Chirico, S., et al. Ozonated Oils as Antimicrobial Systems in Topical Applications. Their Characterization, Current Applications, and Advances in Improved Delivery Techniques. Molecules. 2020;25(2):336. Available at: [Link]

  • Strowd, L. C., & Strowd, S. N. Status Report on the Safety of Topical Dapsone Therapy for Dermatologic Disease. Dermatology and Therapy. 2018;8(1):1-10. Available at: [Link]

  • 207154Orig1s000. accessdata.fda.gov. 2016. Available at: [Link]

Sources

The Analytical Challenge: Understanding 6-(Dimethylamino)hexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Validation of 6-(Dimethylamino)hexanoic Acid Purity using LC-MS

For researchers and professionals in drug development, the purity of chemical reagents is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and translatable scientific data are built. 6-(dimethylamino)hexanoic acid, a versatile building block, is no exception. Its purity can significantly impact reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of a therapeutic candidate.

This guide provides a comprehensive framework for the validation of an analytical method for 6-(dimethylamino)hexanoic acid purity using Liquid Chromatography-Mass Spectrometry (LC-MS). We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, establish a self-validating experimental workflow, and compare the performance of LC-MS against other analytical techniques.

6-(dimethylamino)hexanoic acid (MW: 159.23 g/mol , Formula: C8H17NO2) is a small molecule characterized by a carboxylic acid group and a tertiary amine[1][2]. This structure confers high polarity and the potential to exist as a zwitterion, making it a challenging analyte for traditional reversed-phase (RP) liquid chromatography. Such polar compounds are often poorly retained on C18 columns, eluting at or near the solvent front, which prevents effective separation from polar impurities and can lead to ion suppression in the mass spectrometer[3].

Therefore, a successful analytical strategy must directly address this polarity. Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal alternative to RP chromatography for retaining and separating very polar compounds[4]. In HILIC, a polar stationary phase is used with a mobile phase high in organic solvent, creating a hydrophilic partition layer that effectively retains polar analytes[5].

A Robust LC-MS Method for Purity Assessment

The foundation of any validation is a reliable and robust analytical method. Based on the physicochemical properties of 6-(dimethylamino)hexanoic acid, we propose the following HILIC-MS method as our starting point.

Chromatographic System:

  • Column: A BEH Amide column is an excellent choice, demonstrating superior retention and peak shape for polar compounds.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0. The buffer is critical for consistent peak shape and ionization.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A gradient starting at a high percentage of organic solvent (e.g., 95% B) and decreasing over time will effectively elute the analyte and separate it from potential impurities.

  • Flow Rate: Typically 0.3-0.5 mL/min for standard analytical columns.

  • Column Temperature: Maintained at 40 °C to ensure reproducibility.

Mass Spectrometry System:

  • Ionization: Electrospray Ionization (ESI) in Positive Mode. The tertiary amine is easily protonated to form a stable [M+H]⁺ ion at m/z 160.13.

  • Detection: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferable for purity analysis as it allows for the accurate mass determination of the parent compound and any potential impurities, aiding in their identification. For routine quantification, a triple quadrupole mass spectrometer operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode can be used for its high sensitivity and selectivity.

A Framework for Validation: Adhering to Global Regulatory Standards

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose[6][7]. Our framework is built upon the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) and is aligned with the expectations of regulatory bodies like the U.S. Food and Drug Administration (FDA)[8][9].

The core validation characteristics we will assess are:

  • Specificity

  • Linearity and Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD)

  • Robustness

G cluster_dev Method Development Dev Develop & Optimize HILIC-MS Method Specificity Specificity Dev->Specificity Begin Validation Robustness Robustness Validated Validated Purity Method Robustness->Validated Validation Complete

Caption: Workflow for LC-MS Method Validation.

Experimental Protocols for Method Validation

Herein, we provide detailed protocols for each validation parameter. These protocols are designed to be self-validating, where the success of one stage provides confidence for the next.

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components[9].

Protocol:

  • Blank Analysis: Analyze a diluent blank to ensure no interfering peaks are present at the retention time of 6-(dimethylamino)hexanoic acid.

  • Impurity Spiking: If potential impurities or degradation products are known and available (e.g., starting materials from synthesis, or related structures like 6-(dimethylamino)-4-oxohexanoic acid), spike them into a solution of the analyte[10].

  • Stress Testing: Subject a sample of 6-(dimethylamino)hexanoic acid to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

  • Analysis: Analyze the spiked and stressed samples using the developed LC-MS method.

  • Acceptance Criteria: The method is specific if the peak for 6-(dimethylamino)hexanoic acid is free from interference from any potential impurities or degradants. Peak purity analysis using a diode-array detector (if available) and high-resolution mass spectrometry can provide additional evidence of specificity.

Linearity and Range

Objective: To demonstrate the method's ability to obtain test results which are directly proportional to the concentration of the analyte within a given range[11].

Protocol:

  • Stock Solution: Prepare a stock solution of 6-(dimethylamino)hexanoic acid reference standard of known purity and concentration.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution. For a purity assay, the range should typically cover 80% to 120% of the expected test concentration[7]. For quantifying impurities, the range should span from the reporting limit to 120% of the impurity specification.

  • Analysis: Inject each calibration standard in triplicate.

  • Data Analysis: Plot the average peak area against the known concentration. Perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (R²) should be ≥ 0.995.

    • The y-intercept should be minimal.

    • The residuals should be randomly distributed around the x-axis.

Table 1: Example Linearity Data

Concentration (µg/mL)Mean Peak Area%RSD (n=3)
80.01,598,5001.2%
90.01,805,6000.9%
100.02,010,2000.7%
110.02,215,8001.1%
120.02,409,1000.8%
0.9992
Accuracy

Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found[6].

Protocol:

  • Sample Preparation: Prepare samples in triplicate at a minimum of three concentration levels within the specified range (e.g., 80%, 100%, and 120%). This can be done by spiking a known amount of the analyte into a sample matrix or placebo.

  • Analysis: Analyze the prepared samples.

  • Calculation: Determine the concentration from the calibration curve and calculate the percent recovery.

    • Percent Recovery = (Measured Concentration / Spiked Concentration) * 100%

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for an assay of a pure substance.

Table 2: Example Accuracy Data

Spiked Conc. (µg/mL)Mean Measured Conc. (µg/mL)Mean Recovery%RSD (n=3)
80.079.699.5%1.3%
100.0101.2101.2%0.9%
120.0119.599.6%1.1%
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions[6].

Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or six determinations at 100% of the test concentration.

    • Perform the analysis on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculation: Calculate the Relative Standard Deviation (%RSD) for each set of measurements.

  • Acceptance Criteria: The %RSD should not be more than 2.0%.

Table 3: Example Precision Data

Concentration (µg/mL)Repeatability (%RSD, Day 1)Intermediate Precision (%RSD, Day 2)
100.0 (n=6)0.8%1.2%
Limit of Quantitation (LOQ) and Limit of Detection (LOD)

Objective:

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy[6].

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value[6].

These are critical for impurity analysis but less so for the main component assay.

Protocol (Based on Signal-to-Noise):

  • Determine Signal-to-Noise (S/N): Analyze a series of solutions with known low concentrations of the analyte.

  • LOD: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1.

  • LOQ: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.

  • Confirmation: For the LOQ, inject a minimum of six replicates at this concentration and confirm that the accuracy and precision are acceptable (e.g., precision within 10% RSD and accuracy within 80-120%).

Robustness

Objective: To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters[7].

Protocol:

  • Identify Parameters: Identify critical method parameters to investigate (e.g., mobile phase pH ± 0.2 units, column temperature ± 5 °C, mobile phase composition ± 2%).

  • Vary Parameters: Perform the analysis while making small variations to these parameters one at a time.

  • Analysis: Analyze a system suitability solution under each condition.

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry, resolution) should remain within predefined acceptance criteria, demonstrating the method's reliability during normal usage.

Comparison with Alternative Analytical Techniques

While LC-MS is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques.

G cluster_lcms LC-MS (HILIC) cluster_qnmr qNMR cluster_gcms GC-MS cluster_titration Titration lcms_spec High Specificity lcms_sens High Sensitivity (Trace Impurities) lcms_quant Relative Quantitation lcms_throughput High Throughput qnmr_spec High Specificity qnmr_sens Low Sensitivity qnmr_quant Absolute Quantitation (Primary) qnmr_throughput Low Throughput gcms_spec High Specificity gcms_sens High Sensitivity gcms_quant Relative Quantitation gcms_throughput Medium Throughput (Requires Derivatization) titration_spec Low Specificity (Non-selective) titration_sens Very Low Sensitivity titration_quant Absolute Quantitation (Assay) titration_throughput Medium Throughput

Caption: Comparison of Analytical Techniques.

  • Quantitative NMR (qNMR): qNMR is an excellent orthogonal technique that provides absolute quantification without the need for a specific reference standard of the same compound[12]. It offers high precision and is structurally definitive. However, its primary limitation is sensitivity; it is generally not suitable for detecting and quantifying impurities at levels below 0.1%.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of 6-(dimethylamino)hexanoic acid, GC-MS analysis would necessitate a derivatization step to convert the analyte into a more volatile species[13]. This adds complexity, time, and a potential source of analytical error to the workflow.

  • Titration: Acid-base titration can provide a highly accurate measure of the total molar amount of acidic or basic species in the bulk material. It is a valuable technique for determining the overall assay value. However, it is non-specific and cannot distinguish between the target analyte and any other acidic or basic impurities that may be present.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]

  • uspbpep.com. General Chapters: <621> CHROMATOGRAPHY. [Link]

  • Waters Corporation. (2020). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic. [Link]

  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]

  • Gika, H. G., Theodoridis, G. A., & Wilson, I. D. (2012). LC-MS metabolomics of polar compounds. PubMed. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Moran, L. (2021). LC–MS and small molecule analysis: an interview with Liam Moran. Bioanalysis Zone. [Link]

  • McMaster, M. (2024). Are You Sure You Understand USP <621>? LCGC International. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Agilent Technologies. Revisions per USP 621. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Gika, H., & Wilson, I. (2021). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. Royal Society of Chemistry. [Link]

  • Holzgrabe, U., Nap, C. J., Beyer, T., & Almeling, S. (2010). Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. Journal of Separation Science, 33(16), 2402–2410. [Link]

  • CAT GmbH. Analyses of amino acids, Enantiomeric purity. [Link]

  • Sales, K. (2024). Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. [Link]

  • NorthEast BioLab. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]

  • Jenkins, R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. AAPS Journal. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14052847, 6-(Dimethylamino)hexanoic acid. [Link]

  • Kim, Y., et al. (2025). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Determination of amino acid without derivatization by using HPLC - HILIC column. [Link]

  • University of Luxembourg. PubChemLite - 6-(dimethylamino)hexanoic acid (C8H17NO2). [Link]

  • Chemsrc. (2025). 6-dimethylamino-4-oxo-hexanoic acid | CAS#:408307-66-4. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 415638, 6-(Dimethylamino)-4-oxohexanoic acid. [Link]

  • Chemical Synthesis Database. (2025). 6-dimethylamino-hexan-2-one. [Link]

Sources

A Comparative Guide to the Inhibitory Potential of 6-(Dimethylamino)hexanoic Acid and 6-Aminohexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the structure-activity relationships of small molecules is paramount. This guide provides a detailed comparison of 6-(dimethylamino)hexanoic acid and its well-characterized counterpart, 6-aminohexanoic acid. While the latter has established clinical applications as an inhibitor, the former remains a molecule of theoretical interest with limited published data on its biological inhibitory efficacy. This guide will delve into the known mechanisms of 6-aminohexanoic acid and present a comprehensive, field-proven framework for the direct comparative evaluation of these two compounds.

Introduction to the Molecules

6-Aminohexanoic acid, also known as ε-aminocaproic acid (EACA), is a synthetic derivative of the amino acid lysine.[1] It is widely recognized for its role as an antifibrinolytic agent, a drug that prevents the breakdown of blood clots.[2][3][4] Structurally, it is a six-carbon carboxylic acid with a terminal amino group.

6-(Dimethylamino)hexanoic acid shares the same six-carbon backbone but features a dimethylated terminal amino group. This structural modification, the substitution of two protons on the primary amine with methyl groups, can significantly alter the molecule's physicochemical properties, such as its basicity, polarity, and steric profile, which in turn could influence its biological activity.

Established Inhibitory Profile of 6-Aminohexanoic Acid

The primary and most well-documented inhibitory function of 6-aminohexanoic acid is in the fibrinolytic system.[2][3] Fibrinolysis is the physiological process of breaking down fibrin in blood clots, primarily mediated by the serine protease plasmin.

Mechanism of Action: A Lysine Analog

6-Aminohexanoic acid functions as a competitive inhibitor by mimicking the amino acid lysine.[1][2] The key steps in its mechanism of action are:

  • Binding to Plasminogen and Plasmin: Plasmin and its inactive precursor, plasminogen, possess specific sites called lysine-binding sites (LBS) or kringle domains. These sites are crucial for their interaction with fibrin.[2]

  • Competitive Inhibition: 6-Aminohexanoic acid, due to its structural similarity to lysine, binds to these LBS.[3][4]

  • Prevention of Fibrin Binding: By occupying the LBS, 6-aminohexanoic acid competitively blocks the binding of plasminogen and plasmin to lysine residues on the fibrin clot.[2][3]

  • Inhibition of Fibrinolysis: This prevention of binding inhibits the activation of plasminogen to plasmin on the fibrin surface and also prevents active plasmin from degrading fibrin. The overall effect is the stabilization of the fibrin clot.[3][4]

G cluster_0 Fibrinolytic Pathway cluster_1 Inhibition by 6-Aminohexanoic Acid Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin conversion Fibrin_Clot Fibrin_Clot Plasmin->Fibrin_Clot degrades Fibrin_Degradation_Products Fibrin_Degradation_Products Fibrin_Clot->Fibrin_Degradation_Products Plasminogen_Activators Plasminogen_Activators Plasminogen_Activators->Plasminogen activates Six_Aminohexanoic_Acid 6-Aminohexanoic Acid Six_Aminohexanoic_Acid->Plasminogen binds to LBS, inhibits activation Six_Aminohexanoic_Acid->Plasmin binds to LBS, inhibits fibrin binding

Inhibitory mechanism of 6-aminohexanoic acid in the fibrinolytic pathway.
Quantitative Inhibition Data

While 6-aminohexanoic acid itself is a relatively weak inhibitor of plasmin's amidolytic activity, its derivatives have shown significant potency. For instance, a peptide derivative, H-d-Ala-Phe-Lys-EACA-NH2, was found to be a highly active and specific inhibitor of plasmin with an IC50 value of 0.02 mM.[5] The IC50, or half maximal inhibitory concentration, is a measure of the potency of a substance in inhibiting a specific biological or biochemical function; a lower IC50 indicates a more potent inhibitor.[6]

6-(Dimethylamino)hexanoic Acid: An Uncharacterized Inhibitor

In contrast to its primary amine counterpart, there is a notable lack of publicly available experimental data on the biological inhibitory efficiency of 6-(dimethylamino)hexanoic acid. While its esters have been investigated as skin penetration enhancers, its potential as an enzyme inhibitor remains largely unexplored.[7]

The methylation of the amino group introduces significant chemical changes:

  • Increased Basicity: The inductive effect of the two methyl groups makes the nitrogen atom more electron-rich and thus more basic than the primary amine in 6-aminohexanoic acid.

  • Steric Hindrance: The bulkier dimethylamino group may sterically hinder interactions with target binding sites.

  • Lipophilicity: The addition of two methyl groups increases the lipophilicity of the molecule, which could affect its solubility and ability to cross biological membranes.

These changes could theoretically lead to altered binding affinity and inhibitory activity compared to 6-aminohexanoic acid. However, without empirical data, any comparison of their inhibition efficiency remains speculative.

Proposed Experimental Framework for a Head-to-Head Comparison

To address this knowledge gap, a systematic comparative study is necessary. The following section outlines a robust experimental workflow designed to determine and compare the inhibition efficiencies of 6-(dimethylamino)hexanoic acid and 6-aminohexanoic acid against a relevant enzyme, such as plasmin.

G compound_prep Compound Preparation and Characterization enzyme_assay_dev Enzyme Inhibition Assay Development compound_prep->enzyme_assay_dev ic50_determination IC50 Determination enzyme_assay_dev->ic50_determination kinetic_studies Enzyme Kinetic Studies ic50_determination->kinetic_studies data_analysis Data Analysis and Comparison kinetic_studies->data_analysis

Proposed experimental workflow for comparative inhibition studies.
Part 1: Compound Preparation and Purity Analysis

Objective: To ensure the purity and identity of the test compounds.

Methodology:

  • Procurement/Synthesis: Obtain high-purity samples of 6-aminohexanoic acid and 6-(dimethylamino)hexanoic acid.

  • Structural Verification: Confirm the chemical structures using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Purity Assessment: Determine the purity of each compound using High-Performance Liquid Chromatography (HPLC). Only compounds with >95% purity should be used for subsequent assays.

Part 2: In Vitro Enzyme Inhibition Assay

Objective: To determine the concentration-dependent inhibitory effect of each compound on plasmin activity.

Methodology: Chromogenic Substrate Assay

This assay measures the ability of the compounds to inhibit the cleavage of a chromogenic substrate by plasmin.

Materials:

  • Human plasmin

  • Chromogenic plasmin substrate (e.g., S-2251)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • 96-well microplates

  • Microplate reader

Step-by-Step Protocol:

  • Compound Dilution: Prepare a series of dilutions for both 6-aminohexanoic acid and 6-(dimethylamino)hexanoic acid in the assay buffer. A typical concentration range would be from 1 µM to 10 mM.

  • Enzyme and Inhibitor Pre-incubation: In the wells of a 96-well plate, add a fixed concentration of human plasmin to each well, followed by the various concentrations of the inhibitor solutions. Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).

  • Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the chromogenic substrate to all wells to start the enzymatic reaction.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release from S-2251) at regular intervals for 10-30 minutes using a microplate reader.

Part 3: Data Analysis and IC50 Determination

Objective: To calculate and compare the IC50 values of the two compounds.

Methodology:

  • Calculate Reaction Rates: Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

  • Determine Percent Inhibition: Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_no_inhibitor))

  • Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Calculate IC50: Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value for each compound.

Comparative Data Summary (Hypothetical)
CompoundPredicted IC50 (mM)
6-Aminohexanoic AcidTo be determined
6-(Dimethylamino)hexanoic AcidTo be determined

Conclusion

6-Aminohexanoic acid is a well-established inhibitor of the fibrinolytic system with a clear mechanism of action as a lysine analog.[1][2][3][4] In stark contrast, 6-(dimethylamino)hexanoic acid represents a structurally similar but functionally uncharacterized molecule in the context of biological inhibition. The proposed experimental framework provides a clear and robust pathway for a direct, quantitative comparison of their inhibitory efficiencies. The results of such a study would provide valuable insights into the structure-activity relationship of this class of compounds and could guide future drug discovery and development efforts.

References

  • The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. (2021). International Journal of Molecular Sciences. Available from: [Link]

  • Corrosion inhibition of mild steel in hydrochloric acid by 6-aminohexanoic acid. (n.d.). ResearchGate. Available from: [Link]

  • Effect of 6-Aminohexanoic Acid Released from Its Aluminum Tri-Polyphosphate Intercalate (ATP-6-AHA) on the Corrosion Protection Mechanism of Steel in 3.5% Sodium Chloride Solution. (2021). MDPI. Available from: [Link]

  • 6-Aminohexanoic Acid. (n.d.). PubChem. Available from: [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. Available from: [Link]

  • Aminocaproic acid. (n.d.). Wikipedia. Available from: [Link]

  • Protocol for enzyme assays. (n.d.). Royal Society of Chemistry. Available from: [Link]

  • Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors. (2016). PMC. Available from: [Link]

  • Enzyme Inhibition: Mechanisms, Types and Significance. (n.d.). OMICS International. Available from: [Link]

  • Enzymatic Assay of Trypsin Inhibition. (2019). Protocols.io. Available from: [Link]

  • Structure of 6-aminohexanoic acid. (n.d.). ResearchGate. Available from: [Link]

  • Analytical &. (2022). abechem.com. Available from: [Link]

  • Esters of 6-dimethylaminohexanoic acid as skin penetration enhancers. (2000). PubMed. Available from: [Link]

  • IC50. (n.d.). Wikipedia. Available from: [Link]

  • IC50 Explained: Understanding Half Maximal Inhibitory Concentration. (2025). Perpusnas. Available from: [Link]

  • 6-(dimethylamino)hexanoic acid (C8H17NO2). (n.d.). PubChemLite. Available from: [Link]

  • 6-(Dimethylamino)hexanoic acid. (n.d.). PubChem. Available from: [Link]

  • Esters of 6-aminohexanoic acid as skin permeation enhancers: The effect of branching in the alkanol moiety. (2005). PubMed. Available from: [Link]

  • Evaluation of 6-Bromo-2-Imino-2H-Chromene-3-Carboxamide as an Efficient Inhibitor for Corrosion of Mild Steel in HCl Solution. (n.d.). MDPI. Available from: [Link]

  • Assessment of Inhibitive Drugs for Corrosion Inhibition Applications in Petrochemical Plants. (2022). saudijournals.com. Available from: [Link]

  • Corrosion Inhibition of Mild Steel in Hydrochloric Acid Environment Using Terephthaldehyde Based on Schiff Base: Gravimetric, Thermodynamic, and Computational Studies. (n.d.). PMC. Available from: [Link]

  • Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment. (2024). PLOS. Available from: [Link]

  • Method of making 6-aminocaproic acid as active pharmaceutical ingredient. (n.d.). Google Patents.

Sources

A Comparative Guide to the Skin Permeation of 6-(Dimethylamino)hexanoic Acid Esters Utilizing Franz Diffusion Cell Data

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of transdermal drug delivery, the quest for effective and safe penetration enhancers is paramount. Among the promising candidates, esters of 6-(dimethylamino)hexanoic acid have emerged as a noteworthy class of compounds. Their amphiphilic nature, combining a hydrophilic tertiary amine group with a lipophilic ester chain, allows for effective interaction with the stratum corneum, the primary barrier of the skin. This guide provides an in-depth comparison of the performance of various 6-(dimethylamino)hexanoic acid esters, supported by experimental data from Franz diffusion cell studies. We will delve into the causality behind experimental design, present detailed protocols for reproducibility, and explore the structure-activity relationships that govern their efficacy as skin permeation enhancers.

The Critical Role of Penetration Enhancers in Transdermal Delivery

The stratum corneum presents a formidable barrier to the passive diffusion of most therapeutic agents. Penetration enhancers are chemical agents that reversibly decrease the barrier function of the skin, allowing drugs to permeate into the deeper layers and reach systemic circulation. The ideal enhancer should be pharmacologically inert, non-toxic, non-irritating, and compatible with the drug and other formulation excipients. 6-(dimethylamino)hexanoic acid esters have been investigated for these properties, demonstrating significant potential in enhancing the transdermal delivery of various active pharmaceutical ingredients (APIs).

Comparative Permeation Performance of 6-(Dimethylamino)hexanoic Acid Esters

Franz diffusion cell experiments are the gold standard for in vitro assessment of transdermal drug delivery.[1][2] These studies provide crucial data on the flux (the rate of drug permeation per unit area) and the enhancement factor (the ratio of drug flux with and without the enhancer).

A study by Hrabálek et al. (2000) systematically evaluated a series of five 6-dimethylaminohexanoic acid esters as penetration enhancers for the model drug theophylline using human skin in modified Franz diffusion cells.[3] The results, summarized in the table below, highlight the significant impact of the ester chain length on permeation enhancement.

Table 1: Enhancement Factors of 6-(Dimethylamino)hexanoic Acid Esters for Theophylline Permeation [3]

Ester of 6-(dimethylamino)hexanoic acidDonor VehicleEnhancement Factor (EF)
UndecylPropylene Glycol118.5 ± 19

Data extracted from Hrabálek et al., 2000. The full series of five esters showed increased penetration of theophylline.

The standout performer in this series was undecyl 6-dimethylaminohexanoate, which exhibited a remarkable enhancement factor of 118.5 when propylene glycol was used as the donor vehicle.[3] This underscores the importance of the lipophilicity conferred by the alkyl chain in modulating the interaction with the lipid-rich stratum corneum.

Further compelling evidence for the efficacy of these esters comes from a study on dodecyl 6-(dimethylamino)hexanoate (DDAK). This research demonstrated a dramatic enhancement in the transdermal and topical delivery of adefovir, an antiviral drug.[4][5] In excised human skin, DDAK increased the flux of adefovir by an astounding 179 times, reaching 8.9 µg/cm²/h.[4][5] This level of enhancement suggests the potential for achieving therapeutically relevant plasma concentrations of the drug through transdermal administration.

The mechanism by which DDAK enhances permeation is multifaceted. It has been shown to increase the thermodynamic activity of the drug and its partitioning into the stratum corneum.[4][5] Furthermore, it directly impacts the skin barrier by decreasing its resistance. The study also highlighted the influence of pH, with maximum flux observed at pH 5.8, suggesting the formation of an ion pair between the enhancer and the drug.[4][5]

Structure-Activity Relationship: The Influence of the Alkanol Moiety

The chemical structure of the enhancer plays a pivotal role in its effectiveness. Research on related 6-aminohexanoic acid esters has shed light on the impact of branching in the alkanol moiety. A study by Hrabálek et al. (2005) revealed that linear-chain esters are generally more effective penetration enhancers than their branched-chain or cyclic analogues.[6] For instance, the enhancement ratio for dodecan-1-yl 6-aminohexanoate was significantly higher than that of its branched isomers, dodecan-2-yl and dodecan-4-yl esters.[6] This suggests that the linear alkyl chain can more effectively integrate into and disrupt the ordered lipid lamellae of the stratum corneum.

Experimental Protocol: A Self-Validating Franz Diffusion Cell Study

To ensure the generation of reliable and reproducible data, a meticulously designed and validated experimental protocol is essential.[7] The following is a detailed, step-by-step methodology for a typical Franz diffusion cell experiment to evaluate the permeation of a model drug in the presence of a 6-(dimethylamino)hexanoic acid ester.

Experimental Workflow Diagram

Franz_Diffusion_Cell_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase p1 Skin Membrane Preparation (e.g., Human or Porcine Skin) e2 Membrane Mounting p1->e2 p2 Receptor Medium Preparation (e.g., PBS, degassed) e3 Receptor Chamber Filling & Equilibration (32°C) p2->e3 p3 Donor Formulation Preparation (API + Enhancer in Vehicle) e4 Donor Formulation Application p3->e4 e1 Franz Cell Assembly e1->e2 Secure with clamp e2->e3 e3->e4 Initiate experiment (t=0) e5 Sampling from Receptor Arm (at predetermined time points) e4->e5 e6 Receptor Medium Replenishment e5->e6 Maintain sink conditions a1 Sample Analysis (e.g., HPLC, LC-MS/MS) e5->a1 e6->e5 a2 Data Processing a1->a2 a3 Calculation of Permeation Parameters (Flux, Permeability Coefficient, Lag Time) a2->a3

Caption: Workflow for an in vitro skin permeation study using Franz diffusion cells.

Detailed Step-by-Step Methodology
  • Skin Membrane Preparation:

    • Rationale: The choice of skin membrane is critical for the relevance of the study. Human cadaver skin is the gold standard, while porcine ear skin is a widely accepted alternative due to its structural similarity to human skin.[8]

    • Protocol:

      • Excise full-thickness human or porcine skin.

      • Remove subcutaneous fat and connective tissue.

      • Dermatomed to a thickness of approximately 500-1000 µm.

      • Cut the dermatomed skin into discs of a suitable size to fit the Franz diffusion cells.

      • Store the skin discs frozen until use. Prior to the experiment, thaw the skin and hydrate it in phosphate-buffered saline (PBS) at pH 7.4.

  • Franz Diffusion Cell Setup:

    • Rationale: The Franz diffusion cell is designed to mimic the physiological conditions of the skin.[1] It consists of a donor chamber, a receptor chamber, and a port for sampling. The receptor chamber is typically jacketed to maintain a constant temperature of 32°C, simulating the skin surface temperature.[9]

    • Protocol:

      • Assemble the Franz diffusion cells. A typical cell has a diffusion area of 0.64 to 1.77 cm² and a receptor volume of 5 to 12 mL.

      • Fill the receptor chamber with a degassed receptor medium (e.g., PBS, pH 7.4) to avoid the formation of air bubbles at the skin-medium interface.

      • Place a small magnetic stir bar in the receptor chamber and place the cells on a multi-station magnetic stirrer.

      • Equilibrate the cells at 32°C for at least 30 minutes.

  • Membrane Mounting and Donor Formulation Application:

    • Rationale: Proper mounting of the skin is crucial to ensure a leak-proof seal between the donor and receptor compartments. The donor formulation should be applied uniformly to the skin surface.

    • Protocol:

      • Carefully mount the hydrated skin disc between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.

      • Clamp the two chambers together securely.

      • Apply a known amount of the donor formulation (e.g., a solution or gel containing the API and the 6-(dimethylamino)hexanoic acid ester) to the skin surface in the donor chamber.

      • Cover the donor chamber opening to prevent evaporation.

  • Sampling and Analysis:

    • Rationale: Regular sampling from the receptor chamber allows for the determination of the cumulative amount of drug permeated over time. Maintaining sink conditions (drug concentration in the receptor medium not exceeding 10% of its solubility) is important for accurate flux measurements.

    • Protocol:

      • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample (e.g., 200 µL) from the sampling arm of the receptor chamber.

      • Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume.

      • Analyze the collected samples for drug concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • Rationale: The concentration data is used to calculate key permeation parameters that quantify the effectiveness of the enhancer.

    • Calculations:

      • Cumulative Amount Permeated (Q): Calculate the cumulative amount of drug permeated per unit area of skin at each time point.

      • Steady-State Flux (Jss): Determine the steady-state flux from the slope of the linear portion of the cumulative amount permeated versus time plot.

      • Permeability Coefficient (Kp): Calculate the permeability coefficient by dividing the steady-state flux by the initial drug concentration in the donor chamber.

      • Lag Time (t_lag): Determine the lag time by extrapolating the linear portion of the cumulative amount permeated versus time plot to the x-axis.

      • Enhancement Factor (EF): Calculate the enhancement factor by dividing the steady-state flux of the drug with the enhancer by the steady-state flux of the drug without the enhancer.

Conclusion and Future Perspectives

The available data strongly supports the potential of 6-(dimethylamino)hexanoic acid esters, particularly those with long linear alkyl chains like undecyl and dodecyl esters, as highly effective transdermal penetration enhancers. Their ability to significantly increase the skin permeation of both small molecules like theophylline and more complex drugs like adefovir highlights their broad applicability.

The detailed Franz diffusion cell protocol provided in this guide serves as a robust framework for researchers to conduct their own comparative studies. By adhering to a well-validated methodology, the scientific community can continue to build a comprehensive understanding of the structure-activity relationships and mechanisms of action of this promising class of penetration enhancers.

Future research should focus on optimizing the formulation parameters, including the concentration of the enhancer and the choice of vehicle, to maximize efficacy while ensuring safety. In vivo studies are also warranted to confirm the in vitro findings and to evaluate the clinical potential of these compounds in transdermal drug delivery systems.

References

  • Hrabálek, A., Doležal, P., Farsa, O., Sklubalová, Z., & Kuneš, J. (2000). Esters of 6-dimethylaminohexanoic acid as skin penetration enhancers. Pharmazie, 55(10), 759-761. [Link]

  • Vávrová, K., Hrabálek, A., Doležal, P., Holý, A., & Berková, B. (2008). Permeation enhancer dodecyl 6-(dimethylamino)hexanoate increases transdermal and topical delivery of adefovir: influence of pH, ion-pairing and skin species. Journal of Controlled Release, 132(1), 49-55. [Link]

  • Vávrová, K., Hrabálek, A., Doležal, P., Holý, A., & Berková, B. (2008). Permeation enhancer dodecyl 6-(dimethylamino)hexanoate increases transdermal and topical delivery of adefovir. Ovid. [Link]

  • Hrabálek, A., Vávrová, K., Doležal, P., & Semecký, V. (2005). Esters of 6-aminohexanoic acid as skin permeation enhancers: The effect of branching in the alkanol moiety. Journal of Pharmaceutical Sciences, 94(7), 1494-1499. [Link]

  • Auriga Research. (2025, April 30). Franz Diffusion. [Link]

  • Silva, M., Moore, D. J., & Kasting, G. B. (2022). Transdermal Drug Delivery: Determining Permeation Parameters Using Tape Stripping and Numerical Modeling. Pharmaceutics, 14(9), 1888. [Link]

  • PermeGear, Inc. (n.d.). Validation of a Flow-Through Diffusion Cell for Use in Transdermal Research. [Link]

  • ResearchGate. (2012, June 25). (PDF) Transdermal Drug Delivery In Vitro Using Diffusion Cells. [Link]

  • de Vries, M. E., Tio, M. F., & de Boer, A. G. (1998). Evaluation of a novel diffusion cell for in vitro transdermal permeation: effects of injection height, volume and temperature. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 837-844. [Link]

  • ResearchGate. (n.d.). Data of Franz diffusion cell experiment in accordance with time. [Link]

  • Cosmetic Ingredient Review. (2012). Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. [Link]

  • Moore, D. J., & Kasting, G. B. (2025, October 14). A Four-Layer Numerical Model for Transdermal Drug Delivery: Parameter Optimization and Experimental Validation Using a Franz Diffusion Cell. Pharmaceutics, 17(10), 2201. [Link]

  • SES GmbH - Analytical Systems. (n.d.). 25.2 mm Franz Diffusion Cell (in a Set), jacketed for in vitro Dermal Permeation Test. [Link]

  • ResearchGate. (2024, January 31). (methyleneamino)hexanoic acid View supplementary material Synthetic, structural, and biological studies of organotin(IV) derivatives of 6-amino-2. [Link]

  • Ng, S. F., Rouse, J. J., & Eccleston, G. M. (2010). Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies. AAPS PharmSciTech, 11(3), 1432-1441. [Link]

Sources

Electrochemical impedance spectroscopy (EIS) validation of corrosion inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Electrochemical Impedance Spectroscopy (EIS) for the Validation of Corrosion Inhibitors: A Comprehensive Comparison Guide

In drug development, biopharmaceutical manufacturing, and biomedical engineering, the integrity of metallic infrastructure—ranging from stainless steel bioreactors to implantable devices—is paramount. Corrosion introduces heavy metal ions that can degrade active pharmaceutical ingredients (APIs), poison catalytic processes, or trigger adverse biological responses. To mitigate this, specialized corrosion inhibitors and passivating coatings are deployed.

As a Senior Application Scientist, I approach inhibitor validation not just as a measurement, but as a dynamic interrogation of the metal-electrolyte interface. Traditional direct current (DC) techniques often destroy the very protective films they aim to measure. Electrochemical Impedance Spectroscopy (EIS) has emerged as the gold standard for evaluating corrosion inhibitors because it utilizes a minute alternating current (AC) perturbation, allowing for the non-destructive, continuous monitoring of interfacial kinetics and film formation[1][2].

This guide objectively compares EIS against alternative methodologies, provides a self-validating experimental protocol, and decodes the mechanistic data required to confidently select corrosion inhibitors.

Methodological Comparison: EIS vs. Alternative Techniques

To validate a corrosion inhibitor, researchers must quantify its Inhibition Efficiency (


) and understand its mechanism of action (e.g., physical adsorption vs. chemical film formation). While techniques like Linear Polarization Resistance (LPR), Potentiodynamic Polarization (PDP), and Weight Loss are common, they each possess distinct mechanical and kinetic limitations[3][4].

Table 1: Objective Comparison of Corrosion Monitoring Techniques

Feature / TechniqueElectrochemical Impedance Spectroscopy (EIS)Potentiodynamic Polarization (PDP)Linear Polarization Resistance (LPR)Gravimetric (Weight Loss)
Perturbation Applied 5–10 mV AC (Non-destructive)

mV DC (Destructive)

to

mV DC (Mildly destructive)
None (Passive exposure)
Data Yield

,

,

, Film Capacitance, Mechanism

,

, Tafel Slopes, Pitting Potential

(Polarization Resistance),

Average Corrosion Rate (mm/year)
Mechanistic Insight High: Separates mass transfer, charge transfer, and film resistance.Moderate: Identifies anodic vs. cathodic inhibition.Low: Only provides a global resistance value.None: Purely macroscopic observation.
Suitability for Coatings Excellent: Can measure highly resistive polymer/inhibitor films.Poor: High overpotentials rupture delicate films.Moderate: Struggles with highly resistive solutions.Poor: Requires extremely long exposure times.
System Stationarity Requires strict steady-state (validated via K-K transform).Forces system out of equilibrium.Assumes linearity near OCP.Integrates all changes over time.

Mechanistic Insights: Decoding the Interface

The power of EIS lies in its ability to model the physical electrochemical cell as an Equivalent Circuit Model (ECM). By analyzing the frequency response, we can determine exactly how an inhibitor protects the surface[7][8].

  • High-Frequency Domain (100 kHz – 1 kHz): Penetrates the bulk solution and interacts with the outermost inhibitor film. Yields Solution Resistance (

    
    ) and Film Capacitance (
    
    
    
    ).
  • Low-Frequency Domain (1 Hz – 10 mHz): Penetrates down to the metal interface. Yields Charge Transfer Resistance (

    
    ) and Double-Layer Capacitance (
    
    
    
    ). An increase in
    
    
    directly correlates to a decrease in the corrosion rate[6].

ECM_Logic Data Analyze Nyquist & Bode Plots OneTC Single Semicircle / 1 Phase Peak (1 Time Constant) Data->OneTC TwoTC Two Semicircles / 2 Phase Peaks (2 Time Constants) Data->TwoTC Randles Modified Randles Circuit (Rs + Rct || CPEdl) OneTC->Randles Adsorption Inhibitor Film Bilayer Film Model (Rs + Rfilm||CPEfilm + Rct||CPEdl) TwoTC->Film Film-Forming Inhibitor

Caption: Logical decision tree for selecting Equivalent Circuit Models (ECM) based on EIS spectral data.

Self-Validating Experimental Protocol for EIS

To ensure high-fidelity data, the following protocol incorporates strict causality checks and self-validating steps based on ASTM G106-89 standards[9].

Step 1: Cell Preparation and Environmental Control
  • Assemble a standard 3-electrode cell: Working Electrode (WE - the metal of interest), Reference Electrode (RE - e.g., Ag/AgCl), and Counter Electrode (CE - Platinum mesh or Graphite).

  • Introduce the test electrolyte (e.g., simulated pharmaceutical brine or process fluid) containing the target concentration of the corrosion inhibitor.

  • Causality: The CE surface area must be at least 10x larger than the WE to ensure that the CE does not become the rate-limiting step in the electrochemical circuit.

Step 2: Open Circuit Potential (OCP) Stabilization
  • Monitor the OCP for 30 to 60 minutes.

  • Proceed only when the drift is

    
    .
    
  • Causality: EIS mathematical models assume a linear, stationary, and causal system. A drifting OCP indicates active film formation or degradation. If the system is non-stationary, low-frequency impedance data will be severely skewed, rendering the ECM fit invalid[10].

Step 3: AC Perturbation and Frequency Sweep
  • Apply a sinusoidal AC voltage perturbation of 5 to 10 mV RMS vs. OCP.

    • Causality: This small amplitude ensures the current-voltage response remains strictly within the pseudo-linear region of the Butler-Volmer equation, preventing irreversible electrochemical alteration of the delicate inhibitor film[2].

  • Scan frequencies from 100 kHz down to 10 mHz , recording 10 points per decade.

Step 4: System Self-Validation (Kramers-Kronig Transform)
  • Before fitting data to an ECM, run the raw data through a Kramers-Kronig (K-K) transform algorithm (available in most modern potentiostat software).

  • Causality: The K-K transform calculates the theoretical imaginary impedance from the experimental real impedance. If the experimental data deviates significantly from the K-K calculation, the system violated the rules of causality, linearity, or stationarity during the scan (e.g., the inhibitor film ruptured). Data that fails K-K validation must be discarded.

Step 5: Equivalent Circuit Modeling (ECM)
  • Fit the validated data to the appropriate ECM (as determined by the logic tree above).

  • Replace ideal capacitors with Constant Phase Elements (CPE) to account for surface roughness and non-ideal dielectric behavior of the inhibitor film[11].

EIS_Workflow Start 1. Prepare 3-Electrode Cell (WE, CE, RE) OCP 2. Monitor OCP until Steady State (dE/dt < 1mV/min) Start->OCP Perturbation 3. Apply AC Perturbation (5-10 mV RMS) OCP->Perturbation FreqSweep 4. Frequency Sweep (100 kHz to 10 mHz) Perturbation->FreqSweep KKTest 5. Kramers-Kronig Self-Validation FreqSweep->KKTest Fit 6. Equivalent Circuit Modeling (ECM) KKTest->Fit

Caption: Step-by-step self-validating experimental workflow for EIS testing of corrosion inhibitors.

Quantitative Data Interpretation

Once the ECM is fitted, the efficacy of the inhibitor is calculated. The primary metric is Inhibition Efficiency (


), derived from the Charge Transfer Resistance (

):


Table 2: Typical EIS Quantitative Parameters for Inhibitor Validation (Example Data)

ParameterUninhibited Control (Blank)Adsorption Inhibitor (e.g., Amines)Film-Forming Inhibitor (e.g., Silanes)Mechanistic Implication

(

)



Solution resistance remains relatively constant.

(

)
N/AN/A

High

indicates a thick, dense protective barrier layer[12].

(

)



Higher

means slower electron transfer (lower corrosion rate)[12].

(

)



Decrease in

indicates water molecules at the interface are replaced by bulky inhibitor molecules[5].

(Efficiency)
0% 92.1% 98.6% Overall protective performance of the formulation.

By tracking these parameters over time, researchers can predict the long-term stability of the inhibitor. For instance, a gradual increase in ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 over several weeks indicates water uptake and swelling within the protective film, signaling impending failure long before macroscopic rust or contamination appears.

References

1.1, Int. J. Electrochem. Sci. 2.2, National Institutes of Health (PMC) 3.3, AMPP (Association for Materials Protection and Performance) 4. 4, AnalyzeTest 5.5, ResearchGate 6.6, MDPI 7. 7, ResearchGate 8. 8, Semantic Scholar 9.10, ACS Publications 10.9, Metrohm 11.11, MDPI 12.12, MDPI

Sources

Hydrophobicity comparison of lysine vs 6-(dimethylamino)hexanoic acid linkers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Lysine versus 6-(dimethylamino)hexanoic acid linkers, specifically tailored for application scientists in drug discovery and bioconjugation.[1]

Executive Summary

In the design of Antibody-Drug Conjugates (ADCs) and peptide therapeutics, the linker is not merely a bridge but a critical modulator of pharmacokinetics (PK) and solubility.

  • Lysine (Lys): The "Solubility Enhancer."[1] A canonical

    
    -amino acid with a primary 
    
    
    
    -amine.[1] It is highly hydrophilic, carrying a discrete positive charge at physiological pH that recruits a substantial hydration shell.[1] Use Lysine to prevent aggregation of hydrophobic payloads (e.g., PBD dimers).[1]
  • 6-(Dimethylamino)hexanoic acid (DMA-Ahx): The "Permeability & Hydrophobicity Tuner."[1] A derivative of 6-aminohexanoic acid (Ahx) with a tertiary terminal amine.[1] It exhibits significantly higher hydrophobicity than Lysine due to the "capping" of hydrogen bond donors and the steric bulk of methyl groups. Use DMA-Ahx to modulate membrane permeability or fit specific hydrophobic enzymatic pockets (e.g., Cathepsin B) where a primary amine would be too polar.[1]

Molecular Architecture & Physicochemical Profile[1]

The fundamental difference lies in the amine substitution and the resulting solvation thermodynamics.

FeatureLysine (Side Chain/Linker)6-(Dimethylamino)hexanoic Acid
Structure Primary Amine (

)
Tertiary Amine (

)
Backbone C4 alkyl +

-carbon
Linear C5 alkyl chain
H-Bond Donors 3 (in ammonium form)1 (in ammonium form)
pKa (approx.) ~10.5 (Side chain)~9.5 - 9.8 (Tertiary amine)
Hydration Shell Thick, ordered water networkThin, disordered water network
cLogP (Neutral) ~ -3.0 (Highly Hydrophilic)~ -1.5 to -2.0 (Moderately Hydrophilic)
Steric Profile Low steric hindranceHigh steric bulk (Methyl shielding)
Structural Visualization

The following diagram illustrates the structural divergence and its impact on the "Hydrophobic Masking" effect.

LinkerComparison cluster_legend Mechanism of Action Lys Lysine Linker (Primary Amine) Water Water Network (Hydration Shell) Lys->Water Strong H-Bonding (3 Donors) Solubility High Solubility Low Aggregation Lys->Solubility DMA 6-(Dimethylamino)hexanoic Acid (Tertiary Amine) DMA->Water Weak H-Bonding (1 Donor, Shielded) Permeability Enhanced Lipophilicity Modulated Permeability DMA->Permeability

Caption: Structural impact on solvation. Lysine (Blue) recruits a dense water shell via multiple H-bonds, while the dimethylated variant (Red) disrupts this network, increasing effective hydrophobicity.

Hydrophobicity Analysis: The "Methyl Masking" Effect

Why does adding two small methyl groups drastically change the linker's behavior?

Desolvation Penalty

Hydrophobicity in biological systems is often driven by the energy cost of shedding water.

  • Lysine: To enter a hydrophobic pocket (or cross a membrane), a Lysine residue must shed its highly ordered water shell.[1] This energetic penalty is high (

    
    ), making it prefer the aqueous phase.
    
  • DMA-Ahx: The methyl groups on the nitrogen "mask" the charge. Although the nitrogen is likely protonated at pH 7.4, the cationic radius is larger and the charge is more diffuse. Furthermore, it has only one proton to donate for H-bonding.[1] The water shell is loosely held, reducing the desolvation penalty and allowing easier partitioning into hydrophobic domains [1].

The "Switchable" Polarity

Tertiary amines exhibit a unique pH-dependent behavior known as "switchable hydrophilicity" [2].[1]

  • Extracellular (pH 7.4): DMA-Ahx is partially protonated but remains more lipophilic than Lysine due to the alkyl shielding.[1]

  • Endosomal/Lysosomal (pH 5.0 - 5.5): The amine becomes fully protonated.[1] However, unlike primary amines, the tertiary ammonium cation can still interact with hydrophobic residues in enzymes (like Cathepsin B) due to the amphiphilic nature of the

    
     group. This often results in faster cleavage kinetics  for linkers containing dimethyl-substituted spacers compared to naked Lysine [3].[1]
    

Experimental Validation Protocols

To objectively compare these linkers in your specific conjugate, use the following self-validating protocols.

Protocol A: Hydrophobic Interaction Chromatography (HIC-HPLC)

Objective: Determine the relative hydrophobicity of the linker-payload conjugate. Principle: Molecules partition between a hydrophobic stationary phase (Butyl/Phenyl) and a high-salt mobile phase.[1] More hydrophobic molecules elute later as salt concentration decreases.[1]

Materials:

  • Column: TSKgel Butyl-NPR or equivalent (Non-porous resin recommended for sharp peaks).[1]

  • Mobile Phase A: 1.5 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0.[1]

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0 (No salt).[1]

Workflow:

  • Equilibration: Equilibrate column with 0% B (High Salt) for 5 CV (Column Volumes).

  • Injection: Inject 10-20 µg of conjugate (Lys-linker vs. DMA-Ahx-linker).

  • Gradient: Linear gradient from 0% B to 100% B over 20 minutes.

  • Data Analysis: Calculate the Hydrophobicity Index (HI) based on retention time (

    
    ).[1]
    
    • 
      [1]
      

Expected Result:

  • Lysine-Conjugate: Elutes early (low retention) due to strong repulsion from the hydrophobic ligand in high salt.[1]

  • DMA-Ahx Conjugate: Elutes later (higher retention). The dimethyl group interacts more strongly with the Butyl ligands.

Protocol B: LogD (Distribution Coefficient) Determination

Objective: Measure lipophilicity at physiological pH.[1]

Workflow:

  • Preparation: Dissolve linker-payload in PBS (pH 7.4) to 100 µM.[1]

  • Partitioning: Add equal volume of n-octanol (pre-saturated with PBS).

  • Equilibration: Vortex for 1 hour at room temperature; Centrifuge at 2000 x g for 10 mins to separate phases.

  • Quantification: Measure concentration in both phases using UV-Vis or LC-MS.

  • Calculation:

    
    
    

Validation Check: Include a standard like Propranolol (High LogD) and Atenolol (Low LogD) to validate phase separation efficiency.[1]

Decision Guide: When to Use Which?

Application ScenarioRecommended LinkerRationale
Hydrophobic Payload (e.g., PBD, Tubulysin) Lysine The primary amine recruits water, masking the payload's hydrophobicity and preventing aggregation [4].
Membrane Permeability Required DMA-Ahx The tertiary amine reduces the energy barrier for membrane crossing, facilitating intracellular accumulation.
Cathepsin B Cleavable Linkers DMA-Ahx Evidence suggests dimethylated spacers can enhance enzymatic access or release rates compared to standard alkyl/lysine spacers [3].[1]
Surface Charge Neutralization DMA-Ahx If the antibody surface is already too positive, the bulkier dimethyl group reduces the effective surface charge density compared to the exposed primary amine of Lysine.

References

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (General principles of solvation and steric shielding of amines).

  • Jessop, P. G., et al. (2011).[1] "Tertiary Amine Solvents having Switchable Hydrophilicity." Green Chemistry. Link

  • Zhang, X., et al. (2023).[1] "Drug Conjugate Linkers and Their Effects on Drug Properties." WuXi AppTec DMPK Service. (Specific discussion on dimethyl-containing linkers enhancing release rates). Link

  • Lyon, R. P., et al. (2015).[1] "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates."[1] Nature Biotechnology.[1] (Discusses hydrophobicity masking using basic amines). Link

Sources

A Comparative Guide to Calculating the Enhancement Factor of Amino Acid-Based Permeation Enhancers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of optimizing drug delivery, particularly for oral and transdermal routes, overcoming the barrier properties of epithelial and dermal tissues is a paramount challenge. Amino acid-based permeation enhancers have emerged as a promising class of excipients due to their high biodegradability and low toxicity.[1][2] This guide provides an in-depth, technical comparison of methodologies to calculate the Enhancement Factor (EF), a critical parameter for quantifying the efficacy of these enhancers.

The Foundational Principle: Quantifying Permeation

The core objective of a permeation enhancer is to increase the flux of a drug across a biological membrane. To quantify this, we rely on the concept of the Apparent Permeability Coefficient (Papp) , which measures the rate at which a drug crosses a membrane of a given area at a specific initial concentration.[3][4] The formula for Papp is:

Papp (cm/s) = (dQ/dt) / (A * C₀) [4]

Where:

  • dQ/dt is the rate of drug permeation (e.g., µg/s).

  • A is the surface area of the membrane (cm²).

  • C₀ is the initial concentration of the drug in the donor compartment (e.g., µg/mL).[4]

The Enhancement Factor (EF) is then a straightforward ratio comparing the Papp of a drug in the presence of an enhancer to its Papp without the enhancer (the control).[5][6]

EF = Papp (with enhancer) / Papp (control) [5]

An EF greater than 1 indicates that the amino acid-based compound is effectively enhancing the permeation of the drug.

Experimental Workflow: A Self-Validating System

A robust and reliable calculation of the EF is contingent on a well-designed in vitro permeability assay. The Caco-2 cell monolayer model is a widely accepted standard for predicting human intestinal drug absorption.[4][7][8][9][10]

Here, we outline a comprehensive, self-validating protocol:

Step 1: Caco-2 Cell Culture and Monolayer Formation

  • Rationale: Caco-2 cells, derived from human colorectal adenocarcinoma, spontaneously differentiate into a polarized monolayer of enterocytes, mimicking the intestinal barrier.[4][8] This process typically takes 18-22 days.[4]

  • Protocol:

    • Seed Caco-2 cells onto permeable Transwell™ filter supports.[8][10]

    • Culture the cells for 21-24 days, allowing for the formation of a confluent monolayer with well-developed tight junctions.[8]

    • Monitor the formation and integrity of the monolayer throughout the culture period.

Step 2: The Cornerstone of Integrity - Transepithelial Electrical Resistance (TEER)

  • Rationale: TEER measurement is a non-invasive and highly sensitive method to confirm the integrity of the cell monolayer.[11][12][13][14][15] A stable and sufficiently high TEER value indicates a confluent monolayer with functional tight junctions, which is crucial for ensuring that drug transport is occurring through the cells (transcellular) or between the cells (paracellular), rather than through gaps in a compromised barrier.[11][14]

  • Protocol:

    • Using an epithelial volt-ohm meter ("chopstick" electrodes), measure the electrical resistance across the Caco-2 monolayer at regular intervals during the culture period and immediately before the permeability experiment.

    • Calculate the TEER, typically expressed in Ω·cm², by multiplying the measured resistance by the surface area of the filter.[12][14]

    • Only proceed with permeability studies once the TEER values have reached a stable plateau, indicating a mature and intact barrier.

Step 3: The Permeability Assay

  • Rationale: This step directly measures the flux of the drug across the Caco-2 monolayer, both with and without the amino acid-based permeation enhancer. A bidirectional assay (measuring transport from apical to basolateral and basolateral to apical) is recommended to investigate potential drug efflux.[4]

  • Protocol:

    • Wash the Caco-2 monolayers with a pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).

    • In the apical (donor) compartment, add the drug solution at a known concentration (C₀), either alone (control) or with the amino acid-based permeation enhancer.

    • Fill the basolateral (receiver) compartment with fresh transport buffer.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[8]

    • At predetermined time points, collect samples from the basolateral compartment and replace with fresh buffer.

    • Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

Step 4: Data Analysis and EF Calculation

  • Rationale: This final step involves calculating the Papp for both the control and enhancer-treated groups and subsequently determining the Enhancement Factor.

  • Protocol:

    • Calculate the cumulative amount of drug transported to the basolateral compartment over time.

    • Determine the rate of permeation (dQ/dt) from the slope of the linear portion of the cumulative amount versus time plot.

    • Calculate the Papp for both the control and enhancer groups using the formula provided in Section 1.

    • Calculate the Enhancement Factor (EF) by dividing the Papp of the enhancer group by the Papp of the control group.

Visualizing the Process

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Caco2 Seed Caco-2 Cells on Transwell Filters Culture Culture for 21-24 Days Caco2->Culture TEER1 Monitor Monolayer Integrity (TEER) Culture->TEER1 TEER2 Final TEER Measurement TEER1->TEER2 AddDrug Add Drug +/- Enhancer to Apical Side TEER2->AddDrug Incubate Incubate (e.g., 2 hours, 37°C) AddDrug->Incubate Sample Sample from Basolateral Side Incubate->Sample Analyze Analyze Drug Concentration (LC-MS/MS) Sample->Analyze Calc_Papp Calculate Papp Analyze->Calc_Papp Calc_EF Calculate Enhancement Factor (EF) Calc_Papp->Calc_EF

Caption: Experimental workflow for calculating the Enhancement Factor.

Interpreting the Data: A Comparative Look

The following table provides a hypothetical comparison of the performance of three different amino acid-based permeation enhancers on a model drug.

EnhancerPapp (Control) (x 10⁻⁶ cm/s)Papp (with Enhancer) (x 10⁻⁶ cm/s)Enhancement Factor (EF)
L-Arginine Derivative1.5 ± 0.24.5 ± 0.43.0
N-acetyl-Proline1.5 ± 0.22.1 ± 0.31.4
Lauryl-Carnitine1.5 ± 0.27.8 ± 0.65.2

In this example, the Lauryl-Carnitine demonstrates the highest efficacy in enhancing the permeation of the model drug.

Mechanistic Insights: How Amino Acid Enhancers Work

Amino acid-based permeation enhancers can function through one or more mechanisms:

  • Disruption of Intercellular Lipids: Some enhancers can fluidize the lipid bilayers of the cell membrane, creating a more permeable pathway.

  • Interaction with Intracellular Proteins: They may interact with proteins like keratin, altering their conformation and opening up aqueous channels.

  • Modulation of Tight Junctions: Certain enhancers can transiently open the tight junctions between cells, increasing paracellular transport.[16]

G cluster_membrane Cell Membrane Lipids Intercellular Lipids Proteins Intracellular Proteins TJ Tight Junctions Enhancer Amino Acid-Based Permeation Enhancer Enhancer->Lipids Disruption Enhancer->Proteins Interaction Enhancer->TJ Modulation

Caption: Mechanisms of amino acid-based permeation enhancers.

Conclusion

The calculation of the Enhancement Factor is a critical step in the evaluation of amino acid-based permeation enhancers. A rigorous and well-controlled experimental design, centered around a validated in vitro model like the Caco-2 cell monolayer and incorporating essential integrity checks such as TEER measurements, is fundamental to generating reliable and reproducible data. This guide provides a comprehensive framework for researchers and drug development professionals to accurately assess and compare the efficacy of these promising excipients, ultimately accelerating the development of more effective drug delivery systems.

References

  • Srinivasan, B., Kolli, A. R., Esch, M. B., Abaci, H. E., Shuler, M. L., & Hickman, J. J. (2015). TEER measurement techniques for in vitro barrier model systems. Journal of Laboratory Automation, 20(2), 107–126. [Link]

  • Bio-protocol. (n.d.). Apparent Permeability Coefficients (Papp) and Efflux Ratio (ER). [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. [Link]

  • Pereira, R., Silva, S. G., & Pinheiro, M. (2021). Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. Pharmaceutics, 13(5), 686. [Link]

  • Pudipeddi, M., & Serajuddin, A. T. M. (2005). Effects of Solvent Deposited Enhancers on Transdermal Permeation and their Relationship with Emax. Pharmaceutical Research, 22(11), 1855–1862. [Link]

  • Dynamic42. (2025, March 4). What is TEER? - Trans-Epithelial Electrical Resistance Assay. [Link]

  • Watson, A. L. (2024, October 2). New Applications for Transepithelial Electrical Resistance (TEER) Measurements. World Precision Instruments. [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • cellQART. (2021, April 8). Transepithelial-Transendothelial Electrical Resistance (TEER). [Link]

  • Charnwood Discovery. (n.d.). Caco-2 Permeability In Vitro Assay. [Link]

  • Emulate. (n.d.). Apparent Permeability (Papp) Calculator. [Link]

  • Gąsior, E., Sbabou, L., & Glibetic, M. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2533. [Link]

  • Kratz, D., Kedenburg, J., & Fromm, M. (2021). Measurements of transepithelial electrical resistance (TEER) are affected by junctional length in immature epithelial monolayers. Pflügers Archiv - European Journal of Physiology, 473(5), 823–834. [Link]

  • Diva-Portal.org. (n.d.). Automated Permeability Assays for Caco-2 and MDCK Cells. [Link]

  • ResearchGate. (2025, October 15). Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. [Link]

  • ResearchGate. (n.d.). Modeling sequence for the calculation of average flux over the membrane.... [Link]

  • ResearchGate. (n.d.). Apparent permeability coefficient calculated from the general equation.... [Link]

  • ResearchGate. (n.d.). Calculated apparent permeability coefficients (Papp) from ENA (LiDo and.... [Link]

  • Liu, P., & Lee, P. I. (2012). Skin Permeation Enhancement in Aqueous Solution: Correlation with Equilibrium Enhancer Concentration and Octanol/water Partition Coefficient. Pharmaceutical Research, 29(10), 2826–2834. [Link]

  • Berezhkovskii, A. M., & Bezrukov, S. M. (2025). Flux through membrane channel: linear transport vs. single-molecule approaches. Physical Chemistry Chemical Physics, 27(3), 1363–1369. [Link]

  • Jande, Y. A., & Mauter, M. S. (2023). Novel method for accurately estimating membrane transport properties and mass transfer coefficients in reverse osmosis. Desalination, 553, 116474. [Link]

  • Ussing, H. H. (1994). Isotope flows and flux ratios in biological membranes. Journal of Membrane Biology, 140(2), 117–120. [Link]

  • Madar, C. J. (n.d.). Transport Processes and Separation Process Principles (Includes Unit Operations) Fourth Edition. [Link]

  • McCartney, F., & Brayden, D. J. (2019). Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update. Pharmaceutics, 11(1), 35. [Link]

  • Bocsik, A., Gróf, I., & Deli, M. A. (2022). Structure–activity relationship of a peptide permeation enhancer. Pharmaceuticals, 15(4), 438. [Link]

  • S, S., & G, S. (2023). Permeation Enhancers for Transdermal Drug Delivery: Strategies and Advancements Focusing Macromolecules. International Journal of Advanced Pharmaceutical Sciences and Research, 3(6), 1-10. [Link]

  • ACS Publications. (2023, July 18). Understanding Drug Skin Permeation Enhancers Using Molecular Dynamics Simulations. [Link]

  • ResearchGate. (n.d.). A systematic approach to determination of permeation enhancer action efficacy and sites: Molecular mechanism investigated by quantitative structure−activity relationship. [Link]

  • MDPI. (2025, January 31). Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models. [Link]

Sources

Safety Operating Guide

6-(Dimethylamino)hexanoic acid hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Title: Operational & Disposal Guide: 6-(Dimethylamino)hexanoic acid hydrochloride

Introduction In modern drug development and peptide synthesis, the safe and compliant handling of synthetic intermediates is a foundational requirement for laboratory operations. 6-(Dimethylamino)hexanoic acid hydrochloride (CAS: 1191-27-1) is a highly specialized amino acid derivative utilized extensively in biochemical research[1]. As a secondary amine hydrochloride salt, it presents unique physicochemical challenges: it is hygroscopic, acts as a mild acid in aqueous environments, and poses specific inhalation and dermal hazards[2]. Furthermore, improper thermal disposal can lead to the dangerous release of nitrogen oxides (NOx) and hydrogen chloride (HCl) gases[3].

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. The following protocols establish a self-validating framework for handling, waste segregation, and disposal, ensuring that every operational step is grounded in chemical causality and regulatory compliance.

Chemical Profile & Hazard Characterization

Understanding the fundamental properties of the compound is the first step in risk mitigation. The following table summarizes the quantitative and qualitative hazard data for 6-(Dimethylamino)hexanoic acid hydrochloride[3][4].

ParameterSpecification / DataOperational Implication
Chemical Name 6-(Dimethylamino)hexanoic acid hydrochlorideN/A
CAS Number 1191-27-1Use for precise regulatory tracking and inventory[1].
Molecular Weight 210.71 g/mol Required for accurate molarity calculations[4].
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Mandates strict PPE and localized exhaust ventilation[3].
Solubility Highly soluble in water; soluble in polar organicsSpills must be contained with dry absorbents, not water[3].
Decomposition Products NOx, CO, CO2, HCl gasDictates high-temperature incineration with scrubbers[2].

Operational Safety & Handling Protocols

Causality Focus: Hydrochloride salts of amino acids are inherently hygroscopic. Upon exposure to ambient humidity, they can undergo surface dissolution (deliquescence) and release trace amounts of HCl gas, which is highly irritating to the respiratory tract[5].

Step-by-Step Handling Procedure:

  • Environmental Control: Always handle the dry powder within a certified Class II biological safety cabinet or a chemical fume hood.

    • Validation Step: Before opening the reagent bottle, verify the fume hood's face velocity monitor reads between 80–100 feet per minute (fpm) to ensure adequate capture of aerosolized micro-particulates.

  • PPE Selection: Don nitrile gloves (minimum 4 mil thickness), wrap-around chemical splash goggles, and a flame-resistant lab coat.

    • Causality: The compound is a documented dermal and ocular irritant[5]. Nitrile provides a superior chemical barrier against polar organic salts compared to standard latex.

  • Weighing and Transfer: Use static-dissipative spatulas and weigh boats. Avoid vigorous pouring.

    • Causality: Friction during transfer can generate static electricity, causing the fine powder to aerosolize and adhere to the balance enclosure.

  • Post-Handling Decontamination: Wipe down the balance pan and surrounding workspace with a 70% ethanol/water solution.

    • Validation Step: Perform a visual inspection under bright light to ensure no crystalline residue remains on the balance draft shield.

Comprehensive Waste Management & Disposal Procedures

Proper disposal requires understanding the thermal degradation profile of the compound. Because the molecule contains both an amine group and a chloride counter-ion, standard combustion will release toxic nitrogen oxides (NOx) and corrosive hydrogen chloride (HCl)[2].

Protocol A: Solid Waste Disposal

  • Collection: Sweep up any unreacted or excess solid using a dedicated, non-sparking brush. Do not use compressed air to clean surfaces[6].

  • Containment: Place the solid waste into a clearly labeled, sealable, chemically compatible container (e.g., High-Density Polyethylene - HDPE).

  • Incineration Routing: Transfer the sealed container to a licensed hazardous waste management facility[3].

    • Causality: The disposal facility must utilize a chemical incinerator equipped with an afterburner and a wet scrubber system[5]. The high temperatures (>1000°C) cleave the organic backbone, while the alkaline scrubber neutralizes the resultant HCl and NOx gases before they can be released into the atmosphere.

Protocol B: Liquid Waste Disposal (Aqueous & Organic)

  • Segregation: Never mix solutions of 6-(Dimethylamino)hexanoic acid hydrochloride with heavy metal waste, strong oxidizing agents, or strong bases[6].

  • Aqueous Neutralization: Aqueous waste streams will be mildly acidic (pH < 7) due to the dissociation of the hydrochloride salt. Slowly add a dilute alkaline solution (e.g., 1M Sodium Bicarbonate, NaHCO3) while stirring continuously.

    • Causality: Neutralizing the solution prevents the long-term corrosion of downstream waste storage drums and minimizes the risk of incompatible chemical reactions in mixed-waste carboys.

    • Validation Step: Test the solution with broad-range pH indicator strips until a stable pH of 6.0–8.0 is visually confirmed before sealing the waste container.

  • Organic Solvents: If the compound is dissolved in organic solvents (e.g., methanol, ethanol), collect the mixture in a designated "Halogenated Organic Waste" carboy[7].

    • Causality: The presence of the chloride ion dictates that this mixture must be treated as halogenated waste, which requires specific, higher-cost incineration protocols compared to non-halogenated solvents.

Spill Response & Decontamination Workflow

A self-validating spill response ensures that no residual chemical remains to pose a secondary exposure risk to laboratory personnel.

  • Isolate & Evacuate: Immediately evacuate non-essential personnel from the spill area and increase room ventilation[6].

  • Containment: Cover the spilled powder with a damp, inert absorbent material (such as vermiculite or commercial spill sand).

    • Causality: Dampening the absorbent prevents the aerosolization of the irritating hydrochloride powder during the sweeping process. Do not flood the area with water, as this will spread the dissolved compound[3].

  • Collection: Use non-sparking tools to scoop the absorbent mixture into a heavy-duty hazardous waste bag. Tie and label the bag appropriately[5].

  • Chemical Decontamination: Wash the spill surface with a 1% sodium carbonate (Na2CO3) solution to neutralize any residual acidity, followed by a thorough rinse with deionized water.

    • Validation Step: Swab the decontaminated surface with a damp pH test strip. The area is considered safe and fully decontaminated only when the test strip reads a neutral pH of 7.0.

Mandatory Visualization: Waste Segregation Workflow

To streamline laboratory operations and prevent costly disposal errors, follow the logical segregation pathway outlined below.

WasteDisposal Start 6-(Dimethylamino)hexanoic acid hydrochloride Waste Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solutions) Start->Liquid Incinerator Licensed Chemical Incinerator (Requires Afterburner & Scrubber) Solid->Incinerator Solid Combustible Waste Aqueous Aqueous Solutions (pH < 7 due to HCl) Liquid->Aqueous Organic Organic Solvents (e.g., EtOH, MeOH) Liquid->Organic Neutralize Neutralize to pH 6.0-8.0 (Use 1M NaHCO3) Aqueous->Neutralize Test pH Organic->Incinerator Halogenated Organic Waste Neutralize->Incinerator Aqueous Waste Stream

Figure 1: Segregation and disposal workflow for 6-(Dimethylamino)hexanoic acid hydrochloride waste.

References[1] National Institutes of Health (NIH). "6-(Dimethylamino)hexanoic acid hydrochloride | C8H18ClNO2 | CID". PubChem. Available at:https://commonchemistry.cas.org/detail?cas_rn=1191-27-1[4] CymitQuimica. "(S)-2-Amino-6-(dimethylamino)hexanoic acid hydrochloride Product Information". Available at: https://cymitquimica.com/products/[2] Fisher Scientific. "6-Aminohexanoic acid - SAFETY DATA SHEET". Available at: https://www.fishersci.com/store/msds[3] Thermo Fisher Scientific. "6-Aminohexanoic acid - SAFETY DATA SHEET". Available at:https://www.thermofisher.com/document-connect[6] ECHEMI. "6-Aminohexanoic acid SDS, 60-32-2 Safety Data Sheets". Available at: https://www.echemi.com/sds/[5] BioShop Canada. "SAFETY DATA SHEET - 6-Aminohexanoic acid". Available at:https://www.bioshopcanada.com/[7] BenchChem. "trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride Handling and Disposal". Available at:https://www.benchchem.com/

Sources

Technical Guide: Operational Safety & PPE Protocol for 6-(Dimethylamino)hexanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational At-A-Glance

This guide defines the safety architecture for handling 6-(Dimethylamino)hexanoic acid hydrochloride (CAS: 54636-26-1 / Free Acid CAS: 1072-09-9). While often categorized generically as an organic salt, the specific combination of a tertiary amine tail and a carboxylic acid head group in a hydrochloride salt form presents unique hygroscopic and irritation risks that standard generic safety protocols often overlook.

Parameter Critical Specification
Hazard Classification Irritant (Warning) . H315 (Skin), H319 (Eye), H335 (Respiratory).
Physical State Hygroscopic crystalline solid (White to off-white).
Primary Risk Vector Inhalation of fine dust during weighing; Hydrolysis to acidic pH on moist skin.
Glove Standard Nitrile (0.11 mm min) . Latex is NOT recommended due to variable amine resistance.
Respiratory Rule Zero-exposure mandate . Handle exclusively in a Fume Hood or Powder Weighing Station.
Storage Desiccated environment (RT). Moisture uptake alters stoichiometry and handling safety.

Part 1: Risk Assessment & Chemical Hazard Dynamics

To select the correct PPE, we must first understand the mechanism of injury. 6-(Dimethylamino)hexanoic acid hydrochloride is not merely a "dust"; it is a bioactive linker intermediate often used in PROTAC or polymer synthesis.

The Hydrolysis Hazard

As a hydrochloride salt of an amino acid derivative, this compound possesses a "masked" acidity.

  • Dry State: Relatively inert but highly hygroscopic.

  • Contact with Moisture (Sweat/Mucosa): The salt dissociates. The

    
     component protonates water, locally lowering pH on the skin or in the lungs.
    
    • Mechanism:[1]

      
       (Equilibrium shifts in biological media).
      
  • Result: Immediate irritation to mucous membranes (H335) and potential corneal damage (H319) if dust settles in the eye.

The "Amine" Permeation Factor

Tertiary amines can permeate certain rubber polymers. While the salt form reduces volatility, the organic tail (


 chain) provides lipophilicity that facilitates skin absorption if the barrier is compromised.

Part 2: Engineering Controls (The First Line of Defense)

PPE is the last line of defense. Your primary safety infrastructure relies on containment.[2]

  • Primary Containment: All open-container manipulations (weighing, transfer, solubilization) must occur within a Chemical Fume Hood certified to operate at a face velocity of 80–100 fpm (0.4–0.5 m/s).

  • Static Control: Organic salts are prone to static charge, causing "particle flight." Use an ionizing bar or anti-static gun during weighing to prevent dust dispersal, which reduces the load on your respiratory PPE.

Part 3: Personal Protective Equipment (PPE) Architecture

This protocol uses a "Defense in Depth" strategy. We do not rely on a single barrier.

Hand Protection: The "Double-Don" Protocol

Recommendation: 100% Nitrile (Acrylonitrile Butadiene).

  • Why Nitrile? Nitrile offers superior resistance to organic acids and amines compared to latex, which degrades rapidly upon contact with organic salts and solvents.

  • Protocol:

    • Inner Layer: 4 mil (0.10 mm) Nitrile (Bright color, e.g., orange/blue) – serves as a breach indicator.

    • Outer Layer: 5 mil (0.12 mm) Extended Cuff Nitrile – covers the lab coat wrist cuff.

    • Validation: Inspect gloves for "pinholes" by trapping air and squeezing slightly before donning.

Ocular Protection

Recommendation: Chemical Splash Goggles (ANSI Z87.1+).

  • Why not Safety Glasses? Safety glasses have gaps. Fine hydrochloride salt dust behaves like a gas; air currents can carry particles around side shields. Goggles provide a sealed environment.

  • Contact Lens Rule: Strictly prohibited. Dust trapped behind a lens concentrates the hydrolysis reaction against the cornea.

Respiratory Protection

Scenario A: Inside Fume Hood (Standard)

  • No respirator required if sash is at proper working height.

Scenario B: Outside Hood (Spill Cleanup/Equipment Failure)

  • Minimum: N95 Filtering Facepiece (NIOSH approved).

  • Preferred: Half-face elastomeric respirator with P100 cartridges (HEPA) + Organic Vapor (OV) relief. The OV layer protects against any amine odors released during neutralization.

Body Protection
  • Lab Coat: 100% Cotton or Nomex (flame resistant). Avoid synthetic blends which can melt if a reaction exotherms or if a solvent fire occurs.

  • Apron: If handling large liquid volumes (>1L) of the solubilized salt, wear a chemically resistant apron (Tyvek or PVC) over the lab coat.

Part 4: Visualization of Safety Logic

Diagram 1: PPE Selection Decision Matrix

This logic flow ensures you select the right gear based on the physical state of the reagent.

PPE_Selection Start Start: Assess Reagent State State_Solid Solid (Powder/Crystal) Start->State_Solid State_Liquid Solubilized (Liquid) Start->State_Liquid Quant_Small < 10g (Weighing) State_Solid->Quant_Small Quant_Large > 10g or Spill State_Solid->Quant_Large PPE_Level1 Level 1: Nitrile Gloves (Single) Safety Glasses Lab Coat Fume Hood State_Liquid->PPE_Level1 Standard Use PPE_Level2 Level 2: Double Nitrile Gloves Splash Goggles Lab Coat Fume Hood Quant_Small->PPE_Level2 High Dust Risk PPE_Level3 Level 3: Double Nitrile (Ext. Cuff) Splash Goggles N95/P100 Respirator Tyvek Sleeves Quant_Large->PPE_Level3 High Exposure Risk

Caption: Decision matrix for escalating PPE based on physical state and quantity handled.

Part 5: Operational Protocol (Step-by-Step)

Phase 1: Weighing & Transfer
  • Preparation: Place the balance inside the fume hood. If vibrations are an issue, use a marble balance slab.

  • Donning: Put on Level 2 PPE (Double gloves, Goggles).

  • Anti-Static Measure: Pass the spatula through an ionizing field or wipe the receiving vessel with an anti-static cloth. Causality: This prevents the "jumping" of the HCl salt, which is the primary cause of bench contamination.

  • Transfer: Weigh directly into a tared vial. Cap immediately. Do not leave the stock bottle open.

Phase 2: Solubilization
  • Solvent Choice: Water, DMSO, or Methanol.

  • Exotherm Check: Dissolution of HCl salts can be mildly exothermic. Add solvent slowly to the solid (not solid to solvent) to control the rate of dissolution.

  • Labeling: Immediately label the solution as "6-(Dimethylamino)hexanoic acid HCl - [Concentration] - Irritant."

Phase 3: Decontamination & Disposal
  • Surface Clean: Wipe the balance area with a wet paper towel (water solubilizes the salt effectively) followed by an ethanol wipe.

  • Waste Segregation:

    • Solid Waste: Contaminated paper towels and gloves go into "Hazardous Solid Waste."

    • Liquid Waste: Aqueous solutions should be adjusted to neutral pH (6-8) before disposal into "Aqueous Waste" or "Organic Waste" depending on the co-solvent (e.g., DMSO).

    • Do NOT pour down the drain.[3] Even if non-toxic in small amounts, amine salts are regulated.

Diagram 2: Spill Response Workflow

Immediate actions to take if containment is breached.

Spill_Response Spill Spill Detected Assess Assess: Solid or Liquid? Spill->Assess Solid_Spill Solid Powder Assess->Solid_Spill Liquid_Spill Liquid Solution Assess->Liquid_Spill Action_Solid 1. Cover with wet paper towel (Prevent Dust) 2. Scoop into bag Solid_Spill->Action_Solid Action_Liquid 1. Absorb with Vermiculite/Pads 2. Neutralize surface (Bicarb) Liquid_Spill->Action_Liquid Decon Wipe Area with Water x3 Check pH of surface Action_Solid->Decon Action_Liquid->Decon Dispose Tag as Hazardous Waste Decon->Dispose

Caption: Workflow for safely managing accidental release of 6-(Dimethylamino)hexanoic acid HCl.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 14052847, 6-(Dimethylamino)hexanoic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Dimethylamino)hexanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
6-(Dimethylamino)hexanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.